molecular formula C7H5Br2NO B195418 2-Amino-3,5-dibromobenzaldehyde CAS No. 50910-55-9

2-Amino-3,5-dibromobenzaldehyde

Cat. No.: B195418
CAS No.: 50910-55-9
M. Wt: 278.93 g/mol
InChI Key: RCPAZWISSAVDEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,5-dibromobenzaldehyde has been identified as one of the oxidation product of bromhexine by controlled potential electrolysis followed by HPLC-UV and GC-MS. It participates in the Friedländer condensation of C-β − glycosylic ketones to form 2-substituted quinoline derivatives.>An impurity of Ambroxol

Properties

IUPAC Name

2-amino-3,5-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCPAZWISSAVDEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70198943
Record name 2-Amino-3,5-dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50910-55-9
Record name 2-Amino-3,5-dibromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50910-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-3,5-dibromobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050910559
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3,5-dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70198943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-3,5-dibromobenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.656
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-Amino-3,5-dibromobenzaldehyde CAS number 50910-55-9

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzaldehyde (CAS: 50910-55-9)

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on this compound, a key intermediate in pharmaceutical and chemical synthesis.

Physicochemical Properties

This compound is a yellow crystalline powder.[1][2] Its key physical and chemical properties are summarized below.

PropertyValueSource(s)
CAS Number 50910-55-9[3]
Molecular Formula C₇H₅Br₂NO[4][5][6]
Molecular Weight 278.93 g/mol [3][6]
Melting Point 130-135 °C[1][2][5]
Boiling Point 319.9 ± 42.0 °C (Predicted)[2][5]
Appearance Yellow crystalline powder[1][2]
Solubility Slightly soluble in Chloroform and Methanol[5]
EINECS Number 256-497-0[4]
InChI Key RCPAZWISSAVDEA-UHFFFAOYSA-N[3][4]
Canonical SMILES C1=C(C=C(C(=C1C=O)N)Br)Br[4][6]

Synthesis and Experimental Protocols

The most common synthesis route starts from o-nitrobenzaldehyde, involving a reduction of the nitro group followed by bromination.[3] An alternative method involves the direct bromination of 2-aminobenzaldehyde (B1207257).

Method 1: From o-Nitrobenzaldehyde (Reduction and Bromination)

This method involves a two-step, one-pot synthesis where o-nitrobenzaldehyde is first reduced to o-aminobenzaldehyde using iron powder in an acidic medium, which is then directly brominated without intermediate purification to yield the final product.[3][7][8] This process is noted for its high yield (>90%) and purity (>99.0%).[7][8]

  • Add o-nitrobenzaldehyde (e.g., 1.5g, 10mmol), absolute ethanol (B145695) (e.g., 40mL), and distilled water (e.g., 10mL) to a three-neck flask and stir at room temperature.[7]

  • To the mixture, add glacial acetic acid (e.g., 31mL) and reduced iron powder (e.g., 2.2g, 40mmol).[7][8] Add 3-4 drops of concentrated HCl as a catalyst.[7]

  • Heat the mixture to 90°C and reflux for 60 minutes to reduce the nitro group.[7]

  • After the reaction, cool the flask in a cold trap to 0°C.[7]

  • Once cooled, add bromine (e.g., 6.2g, 40mmol) dropwise.[7]

  • Allow the reaction to proceed at room temperature for 150 minutes.[7][8]

  • The resulting product, this compound, can then be isolated via filtration.[8]

Synthesis_from_oNitrobenzaldehyde cluster_start Starting Material cluster_process Reaction Steps cluster_end Final Product A o-Nitrobenzaldehyde B Step 1: Reduction A->B  Fe / Acetic Acid,  Ethanol/Water, 90°C C Step 2: Bromination B->C  Bromine (Br₂),  0°C to Room Temp. D This compound C->D

Caption: Synthesis pathway from o-nitrobenzaldehyde.

Method 2: From 2-Aminobenzaldehyde (Direct Bromination)

This method utilizes 2-aminobenzaldehyde as the starting material and introduces bromine via an electrophilic aromatic substitution reaction.[3] The amino group directs the bromine atoms to the ortho and para positions.[3]

  • Dissolve 2-aminobenzaldehyde (e.g., 8.26 mmol) in ethanol (50.00 mL) and stir the solution at 20°C.[9]

  • Prepare a solution of bromine (2.91 g, 18.2 mmol) in water (75.00 mL) containing potassium bromide (KBr, 8.93 g).[9]

  • Add the bromine-KBr solution dropwise to the 2-aminobenzaldehyde solution over 10 minutes. A yellow product will precipitate.[9]

  • Stir the resulting suspension for 1 hour.[9]

  • After stirring, cool the mixture and add excess sodium bicarbonate (NaHCO₃) solution.[9]

  • Collect the crude product by filtration.[9]

  • The final product can be purified by crystallization from ethanol.[9] A yield of 91.1% and purity of 99.4% have been reported with this method.[1][2]

Applications in Drug Development and Chemical Synthesis

This compound is a significant building block in the synthesis of various bioactive compounds and ligands.

Intermediate for Mucolytic Agents

It is a crucial intermediate in the industrial synthesis of the mucolytic agents Ambroxol and Bromhexine.[1][4][8] The synthesis of Ambroxol involves the condensation of this compound with trans-4-aminocyclohexanol.[7][8]

Ambroxol_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product A 2-Amino-3,5- dibromobenzaldehyde C Condensation & Hydrogenation A->C B trans-4-Aminocyclohexanol B->C D Ambroxol C->D

Caption: Role in the synthesis of Ambroxol.

Synthesis of Schiff Base Ligands

The compound is used to prepare tetradentate Schiff base ligands through condensation reactions with aliphatic diamines.[1][2][4] These ligands can coordinate with metal ions like nickel(II) and oxovanadium(IV) to form complexes with notable thermal stability and catalytic properties, which are valuable in materials science and catalysis research.[4]

Schiff_Base_Formation A This compound C Condensation Reaction A->C B Aliphatic Diamine (e.g., H₂N-(CH₂)n-NH₂) B->C D Tetradentate Schiff Base Ligand C->D Forms F Coordination D->F E Metal Ion (e.g., Ni(II), VO(IV)) E->F G Metal Complex F->G Results in

Caption: Formation of Schiff base metal complexes.

Spectroscopic Data

Characterization of this compound is typically performed using NMR spectroscopy and mass spectrometry.

Spectrum TypeSolventKey Chemical Shifts (δ, ppm)
¹H NMR Chloroform-d₁Aldehyde proton (~9.8 ppm), aromatic protons, amine protons.[3]
¹³C NMR DMSO-d₆Specific shifts are available in spectral databases.[3]
Mass Spec -MS, IR, and other spectral data are available from chemical suppliers and databases.[10]

Safety and Handling

Hazard Identification
  • GHS Classification: Warning. H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) are the most common hazard statements.[6][11]

  • Pictogram: GHS07 (Exclamation mark).

Precautionary Measures & PPE
  • Handling: Minimize dust generation.[12] Use in a well-ventilated area.[12] Avoid contact with skin, eyes, and clothing.[12] Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like oxidizing agents.[12] Keep in a dark place, sealed in dry conditions at room temperature.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear appropriate chemical safety goggles.[11][12]

    • Skin Protection: Wear protective gloves and clothing.[11][12]

    • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation occurs.[12]

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.[11][13]

  • In Case of Skin Contact: Wash off with soap and plenty of water.[11][13]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[11][13]

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Get medical help.[11][12]

Fire-Fighting and Spills
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[11][13]

  • Spills: Vacuum or sweep up the material and place it into a suitable disposal container. Avoid generating dust.[12]

References

physical and chemical properties of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3,5-dibromobenzaldehyde is a pivotal chemical intermediate, primarily recognized for its critical role in the synthesis of mucolytic agents such as Ambroxol and Bromhexine.[1][2][3] This halogenated aromatic aldehyde, characterized by its amino and aldehyde functional groups, exhibits a versatile reactivity profile, making it a valuable building block in the development of various pharmaceutical compounds and novel chemical entities.[1][4] Its synthesis, typically achieved through the bromination of 2-aminobenzaldehyde (B1207257) or a multi-step process from o-nitrobenzaldehyde, has been optimized to achieve high yields and purity.[5][6][7] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its significant applications in medicinal chemistry and materials science.

Physicochemical Properties

This compound is a yellow crystalline powder.[3] It is sparingly soluble in water but shows solubility in organic solvents such as chloroform, methanol, and tetrahydrofuran.[8] The compound is noted to be air-sensitive and should be stored in a cool, dry, dark place in a tightly sealed container.[9]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₇H₅Br₂NO[10][11]
Molecular Weight 278.93 g/mol [10][11]
Appearance Yellow crystalline powder[3]
Melting Point 130-139 °C[11]
Boiling Point 319.9 °C at 760 mmHg (Predicted)[12]
Density ~2.1 g/cm³[12]
Solubility Sparingly soluble in water; Soluble in Chloroform, Methanol, Tetrahydrofuran[8][9]
CAS Number 50910-55-9[10]
InChI Key RCPAZWISSAVDEA-UHFFFAOYSA-N[10]

Spectral Data

The structural identity of this compound is confirmed through various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR Spectral data available. Key signals include aldehyde proton (~9.8 ppm), aromatic protons, and amine protons.[13]
¹³C NMR Spectral data available.[14]
FTIR (cm⁻¹) Spectral data available.[10][15]
Mass Spectrometry Spectral data available.[16]

Note: Specific chemical shifts and peak values can be found in the referenced spectral databases.

Experimental Protocols

Synthesis from o-Nitrobenzaldehyde

This common method involves a two-step, one-pot reaction: the reduction of the nitro group followed by direct bromination.[5][7]

Workflow for Synthesis from o-Nitrobenzaldehyde

G Synthesis Workflow: From o-Nitrobenzaldehyde start o-Nitrobenzaldehyde reduction Reduction (Fe powder, Acetic Acid, HCl) start->reduction intermediate o-Aminobenzaldehyde (in situ) reduction->intermediate bromination Bromination (Bromine) intermediate->bromination workup Work-up & Extraction (DCM, NaHCO3 wash) bromination->workup purification Purification (Recrystallization from Acetone) workup->purification product This compound purification->product

Caption: One-pot synthesis of this compound.

Detailed Methodology: [5][7]

  • Reaction Setup: In a 100 mL three-necked flask, combine o-nitrobenzaldehyde (1.5g, 10mmol), absolute ethanol (B145695) (34 mL), and distilled water (17 mL).

  • Dissolution: Stir and gently heat the mixture to 50 °C until the o-nitrobenzaldehyde is completely dissolved.

  • Reduction: Add acetic acid (34 mL), reduced iron powder (3.9g, 70mmol), and 3-4 drops of concentrated HCl. Heat the mixture to reflux at 105 °C for 40 minutes.

  • Cooling: After the reaction, cool the flask in an ice bath to 0 °C.

  • Bromination: Slowly add bromine (3.1g, 20mmol) dropwise to the cooled mixture. Allow the reaction to proceed at room temperature for 120 minutes.

  • Work-up: Stop the reaction and perform suction filtration, washing the solid with 10 mL of water. Extract the filtrate with dichloromethane (B109758) (3 x 20 mL). Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (2 x 20 mL).

  • Isolation: Dry the organic layer with anhydrous sodium sulfate (B86663) and remove the solvent by rotary evaporation to yield a yellow solid.

  • Purification: Recrystallize the crude product from acetone (B3395972) (10 mL) to obtain a light yellow solid of high purity (99.2%) and yield (92.8%).[7]

Synthesis from o-Aminobenzaldehyde

This method involves the direct bromination of 2-aminobenzaldehyde.[6]

Detailed Methodology: [6]

  • Reaction Setup: Uniformly mix ethanol and o-aminobenzaldehyde in a 5:1 molar ratio.

  • Bromination: While stirring, add a pre-mixed solution of bromine, potassium bromide (KBr), and water. The molar ratio of o-aminobenzaldehyde to bromine to KBr should be approximately 1:1.9:9.5. The addition should be done over 30-40 minutes.

  • Reaction: Stir the reaction mixture at 20 °C for 1 hour. The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC).

  • Precipitation: Add an excess of saturated sodium bicarbonate solution to the reaction mixture and stir thoroughly until a solid precipitate forms.

  • Isolation: Collect the solid product by filtration. This method can achieve a yield of up to 91.9%.[6]

Chemical Reactivity and Applications

The unique arrangement of functional groups in this compound dictates its chemical reactivity and widespread applications.

Intermediate in Drug Synthesis

The most prominent application of this compound is as a key intermediate in the synthesis of the mucolytic drug Ambroxol.[1][2][7] The synthesis involves a condensation reaction between this compound and trans-4-aminocyclohexanol (B47343) to form an imine (Schiff base), which is subsequently reduced.[1][7]

Synthesis of Schiff Bases and Metal Complexes

The aldehyde group readily undergoes condensation with primary amines to form Schiff bases. It is employed in the preparation of tetradentate Schiff base ligands through reaction with various aliphatic diamines.[9][17] These ligands can then form stable complexes with transition metals like nickel(II) and oxovanadium(IV), which are of interest for their potential catalytic and biological activities.[1][9][17]

Logical Flow of Applications

G Applications of this compound main This compound ambroxol Ambroxol Synthesis main->ambroxol schiff_base Schiff Base Ligand Synthesis main->schiff_base heterocycles Heterocyclic Chemistry (e.g., Quinolines) main->heterocycles drug Mucolytic Drugs ambroxol->drug complexes Metal Complexes (Catalysis, Biological Activity) schiff_base->complexes new_entities Novel Chemical Entities heterocycles->new_entities

Caption: Key synthetic applications of the title compound.

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[10] It may be harmful if swallowed.[10]

  • Hazard Statements (GHS): H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[10]

  • Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10]

Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a compound of significant industrial and academic interest. Its well-defined physical and chemical properties, coupled with established synthetic routes, make it a reliable precursor for a range of valuable molecules. For researchers in drug discovery and organic synthesis, a thorough understanding of this intermediate's characteristics and reactivity is essential for leveraging its full potential in the development of new pharmaceuticals and functional materials. The detailed protocols and data presented in this guide serve as a critical resource for professionals engaged in these fields.

References

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in pharmaceutical and chemical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties and significance.

Chemical Identity and Properties

This compound is an aromatic organic compound characterized by a benzaldehyde (B42025) structure substituted with an amino group and two bromine atoms.[1] This substitution pattern, with both electron-donating (amino) and electron-withdrawing (bromine, aldehyde) groups, influences its chemical reactivity.[1] It typically appears as a yellow crystalline powder.[1][2][3]

Table 1: Molecular and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₅Br₂NO[2][4][5]
Linear Formula H₂NC₆H₂(Br)₂CHO
Molecular Weight 278.93 g/mol [2][4][5]
CAS Number 50910-55-9[2][4]
Appearance Yellow crystalline powder[2][3]
Melting Point 130-135 °C[2]
Solubility Sparingly soluble in water; soluble in many organic solvents.[1][6]

Applications in Synthesis

This compound is a crucial reagent and intermediate in various synthetic processes. Its primary applications include:

  • Pharmaceutical Intermediates: It is widely used in the preparation of metabolites for drugs such as Ambroxol and Bromhexine, which are mucolytic agents used in respiratory therapies.[2][3] It is also a known human metabolite of ambroxol.[4]

  • Schiff Base Ligands: It can be employed in the synthesis of tetradentate Schiff base ligands through condensation with aliphatic diamines.[2]

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical's identity and its key attributes and applications.

2_Amino_3_5_dibromobenzaldehyde_Properties Figure 1: Properties and Applications of this compound compound This compound C₇H₅Br₂NO properties Molecular Weight: 278.93 g/mol Melting Point: 130-135 °C Appearance: Yellow Crystalline Powder compound->properties has properties applications Pharmaceutical Intermediate Synthesis of Ambroxol & Bromhexine Metabolites Precursor for Schiff Base Ligands compound->applications is used as safety Hazard Class: Eye Irritant Signal Word: Warning compound->safety has safety considerations

Figure 1: Properties and Applications of this compound

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are proprietary and vary by manufacturer. However, a general synthetic approach involves the bromination of 2-aminobenzaldehyde. One described method involves mixing o-aminobenzaldehyde with bromine and potassium bromide in a solution of ethanol (B145695) and water.[1][2] The reaction progress is monitored by high-performance liquid chromatography (HPLC).[2] Following the reaction, the product is precipitated by adding a saturated sodium bicarbonate solution and then isolated by filtration.[2] One patent indicates a yield of 91.1% with a purity of 99.4% using a specific molar ratio of reactants.[2]

Safety and Handling

This compound is classified as an irritant, particularly causing serious eye irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment such as eye shields and gloves, should be followed when handling this compound. It is stable under normal conditions but should be kept away from strong oxidizing agents and excess heat.[5] Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen halides.[5]

References

Synthesis of 2-Amino-3,5-dibromobenzaldehyde from o-Nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in the pharmaceutical industry, particularly for the synthesis of Ambroxol hydrochloride.[1][2][3] The synthesis originates from o-nitrobenzaldehyde and involves a two-step process: the reduction of the nitro group to an amine, followed by the bromination of the resulting aromatic ring. This document details various methodologies for each step, presents quantitative data in structured tables for easy comparison, and provides comprehensive experimental protocols.

Synthetic Pathways

The conversion of o-nitrobenzaldehyde to this compound is not a direct, one-pot reaction but a sequential transformation. The primary route involves the initial reduction of the nitro group of o-nitrobenzaldehyde to form o-aminobenzaldehyde. This intermediate is then subjected to electrophilic bromination to introduce two bromine atoms onto the benzene (B151609) ring at positions 3 and 5, yielding the final product.

Several reagents and conditions have been reported for both the reduction and bromination steps, each with its own advantages in terms of yield, purity, and environmental impact.

Synthesis_Pathway o_nitro o-Nitrobenzaldehyde o_amino o-Aminobenzaldehyde o_nitro->o_amino Reduction final_product This compound o_amino->final_product Bromination

Caption: Overall synthetic pathway from o-nitrobenzaldehyde.

Step 1: Reduction of o-Nitrobenzaldehyde

The reduction of the nitro group to an amine is a critical first step. Various methods have been employed, with the most common being the use of iron powder in an acidic medium or catalytic hydrogenation.

Methodologies and Quantitative Data
Reduction MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
Iron/AcidIron powder, Hydrochloric acidEthanol (B145695)/WaterReflux (approx. 78-100)1 hour~70Not specified[4]
Iron/AcidIron powder, Acetic acid, HClEthanol/Water90-10540-60 min>90 (for subsequent step)>99.0 (final product)[3][5]
Catalytic Hydrogenation5% Palladium-charcoalMethanol (B129727)40-9090 min9999.3[6]
Catalytic HydrogenationSkeletal NickelMethanol40-9090 min9899.3[6]
Experimental Protocols

Protocol 1: Reduction using Iron Powder in Acidic Medium [3][4][5]

  • In a round-bottom flask equipped with a reflux condenser, dissolve o-nitrobenzaldehyde (10 mmol) in a mixture of absolute ethanol (34 mL) and distilled water (17 mL).

  • To the stirred solution, add reduced iron powder (70 mmol) and glacial acetic acid (34 mL).

  • Add 3-4 drops of concentrated hydrochloric acid to catalyze the reaction.

  • Heat the mixture to reflux (approximately 105°C) and maintain for 40-60 minutes.

  • Monitor the reaction completion by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting mixture containing o-aminobenzaldehyde is typically cooled and used directly in the subsequent bromination step without purification.[3]

Protocol 2: Catalytic Hydrogenation [6]

  • In a high-pressure autoclave, add o-nitrobenzaldehyde (0.066 mol), methanol (4.94 mol), and a catalyst (2.0g of 5% Palladium-charcoal or skeletal nickel).

  • Seal the reactor and purge with nitrogen and then hydrogen 2-3 times.

  • Pressurize the reactor with hydrogen to 0.3-0.7 MPa.

  • Maintain the temperature between 40-90°C with stirring for 90 minutes.

  • Monitor the reaction completion by High-Performance Liquid Chromatography (HPLC).

  • After the reaction is complete, cool the reactor to room temperature, release the pressure, and purge with nitrogen.

  • The catalyst is filtered off, and the solvent is removed under reduced pressure to obtain o-aminobenzaldehyde.

Step 2: Bromination of o-Aminobenzaldehyde

The second step involves the electrophilic substitution of bromine onto the electron-rich aromatic ring of o-aminobenzaldehyde. The amino group is a strong activating and ortho-, para-directing group. Therefore, bromination occurs at the positions ortho and para to the amino group.

Methodologies and Quantitative Data
Bromination MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
BromineBromine, Potassium BromideEthanol/Water201 hour80Not specified[1]
Bromine (in situ)Hydrogen peroxide, Hydrobromic acidNot specified5-30Not specified90.9-9999.1-99.3[6]
Bromine (direct)BromineAcetic Acid/Ethanol/WaterRoom Temperature120-150 min91.199.4[3][5]
N-BromosuccinimideN-Bromosuccinimide (NBS)Acetic acid/EthanolNot specifiedNot specified84.3Not specified[7]
Experimental Protocols

Protocol 1: Bromination using Aqueous Bromine [1]

  • Dissolve o-aminobenzaldehyde (8.26 mmol) in ethanol (50.00 mL) and stir the solution at 20°C.

  • In a separate beaker, dissolve bromine (18.2 mmol) and potassium bromide (8.93 g) in water (75.00 mL).

  • Add the bromine solution dropwise to the o-aminobenzaldehyde solution over 10 minutes.

  • Stir the resulting suspension for 1 hour at room temperature.

  • After the reaction, add excess sodium bicarbonate solution to neutralize any remaining acid.

  • Collect the solid product by filtration.

  • Recrystallize the product from ethanol to obtain pure this compound.

Protocol 2: Bromination using Hydrogen Peroxide and Hydrobromic Acid [6]

  • To the crude o-aminobenzaldehyde obtained from the reduction step, add 15% hydrobromic acid (0.1944 mol).

  • Cool the mixture to 0-10°C.

  • Slowly add 15% hydrogen peroxide (0.066 mol) dropwise while maintaining the reaction temperature between 5-30°C.

  • Monitor the reaction completion by HPLC.

  • Upon completion, add a large volume of water and adjust the pH to 6.0-8.5 with a 10% sodium carbonate solution.

  • Filter the precipitate, wash with water, and dry to obtain the crude product.

  • The crude product can be further purified by crystallization from solvents like methanol, ethanol, acetone (B3395972), chloroform, or dichloroethane.[6]

Protocol 3: Direct Bromination (following iron reduction) [3][5]

  • Cool the reaction mixture from the iron reduction step (containing o-aminobenzaldehyde) in an ice bath to 0°C.

  • Slowly add bromine (20 mmol) dropwise to the cooled mixture.

  • After the addition is complete, allow the reaction to proceed at room temperature for 120-150 minutes.

  • Filter the resulting solid and recrystallize from acetone to yield the final product.

Logical Workflow of the Synthesis

The synthesis follows a logical progression from starting material to final product, with key decision points regarding the choice of reagents and reaction conditions for each step. The choice of method can be influenced by factors such as desired yield and purity, cost of reagents, and environmental considerations.

Logical_Workflow cluster_start Starting Material cluster_reduction Step 1: Reduction cluster_intermediate Intermediate cluster_bromination Step 2: Bromination cluster_final Final Product o_nitro o-Nitrobenzaldehyde reduction_choice Choose Reduction Method o_nitro->reduction_choice fe_acid Iron/Acid reduction_choice->fe_acid cat_hydro Catalytic Hydrogenation reduction_choice->cat_hydro o_amino o-Aminobenzaldehyde fe_acid->o_amino cat_hydro->o_amino bromination_choice Choose Bromination Method o_amino->bromination_choice br2 Bromine bromination_choice->br2 h2o2_hbr H2O2/HBr bromination_choice->h2o2_hbr nbs NBS bromination_choice->nbs final_product This compound br2->final_product h2o2_hbr->final_product nbs->final_product

Caption: Decision workflow for the synthesis.

Conclusion

The synthesis of this compound from o-nitrobenzaldehyde is a well-established process with multiple viable routes for both the reduction and bromination steps. The choice of a specific protocol will depend on the specific requirements of the laboratory or industrial setting, balancing factors such as yield, purity, cost, and safety. The methods presented in this guide offer a range of options for researchers and drug development professionals to produce this valuable intermediate.

References

An In-depth Technical Guide to the Synthesis of Brominated 2-Aminobenzaldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for the bromination of 2-aminobenzaldehyde (B1207257). The document details regioselective synthesis protocols for various isomers, including 3,5-dibromo-, 4-bromo-, and 5-bromo-2-aminobenzaldehyde, which are valuable intermediates in pharmaceutical synthesis. The guide includes detailed experimental procedures, quantitative data summaries, and visual representations of reaction pathways and workflows to facilitate practical application in a research and development setting.

Introduction: Regioselectivity in the Bromination of 2-Aminobenzaldehyde

The bromination of 2-aminobenzaldehyde is a classic example of electrophilic aromatic substitution. The regiochemical outcome of the reaction is dictated by the directing effects of the two substituents on the aromatic ring: the strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing aldehyde group (-CHO). The powerful activating effect of the amino group typically dominates, directing bromination to the positions ortho and para to it (positions 3 and 5). Achieving substitution at other positions, such as the 4-position, often requires alternative strategies, such as starting with a pre-functionalized precursor.

This guide will explore methods to synthesize specific, highly sought-after isomers.

Synthesis of 3,5-Dibromo-2-aminobenzaldehyde

3,5-Dibromo-2-aminobenzaldehyde is a key intermediate in the synthesis of pharmaceuticals like Ambroxol.[1][2] Several methods have been developed for its preparation, often starting from either 2-aminobenzaldehyde directly or from 2-nitrobenzaldehyde (B1664092) followed by a reduction-bromination sequence.

Method A: Direct Bromination of 2-Aminobenzaldehyde

This method involves the direct bromination of 2-aminobenzaldehyde using bromine in the presence of potassium bromide (KBr).[3] The use of KBr helps to improve the utilization of bromine.[3]

  • In a reaction vessel, uniformly mix ethanol (B145695) and 2-aminobenzaldehyde in a molar ratio of approximately 4-5:1.

  • While stirring, slowly add a mixed solution of bromine, potassium bromide (KBr), and water. The typical molar ratio of 2-aminobenzaldehyde to bromine to KBr is 1:1.9:9.5. The addition should be controlled over 30-50 minutes.

  • Maintain the reaction temperature between 5-20°C and continue stirring for 1 hour. Monitor the reaction progress using HPLC.

  • After the reaction is complete, add an excess of saturated sodium bicarbonate solution with vigorous stirring until a solid precipitate forms.

  • Isolate the solid product, 2-amino-3,5-dibromobenzaldehyde, by filtration.

Method B: One-Pot Reduction and Bromination from 2-Nitrobenzaldehyde

This efficient one-pot method starts with the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde in situ, followed by direct bromination without isolation of the intermediate.[1][4] This approach simplifies the process and can improve overall yield by avoiding the loss of the unstable 2-aminobenzaldehyde intermediate.[1]

  • To a 100mL three-necked flask, add 2-nitrobenzaldehyde (1.5g, 10mmol), absolute ethanol (34mL), and distilled water (17mL).

  • Slowly heat the mixture to 50°C while stirring until the 2-nitrobenzaldehyde is completely dissolved.

  • Add acetic acid (34mL), reduced iron powder (3.9g, 70mmol), and 3-4 drops of concentrated HCl.

  • Heat the mixture to 105°C and reflux for 40 minutes.

  • After the reduction is complete, cool the three-necked flask in a 0°C cold trap.

  • Once cooled, add bromine (3.1g, 20mmol) dropwise.

  • Allow the reaction to proceed at room temperature for 120 minutes.

  • Stop the reaction and perform suction filtration. Wash the collected solid with 10mL of water.

  • Extract the filtrate with dichloromethane (B109758) (3 x 20mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20mL) and water (2 x 20mL).

  • Dry the organic layer with anhydrous sodium sulfate (B86663), and remove the solvent by rotary evaporation to obtain the yellow solid product.

  • Recrystallize the crude product from acetone (B3395972) (10mL) to yield pure this compound.

Quantitative Data for 3,5-Dibromo-2-aminobenzaldehyde Synthesis
MethodStarting MaterialKey ReagentsYieldPurityReference
A 2-AminobenzaldehydeBr₂, KBr, Ethanol/H₂O~91.9%Not Specified[3]
B 2-NitrobenzaldehydeFe/Acetic Acid, Br₂91.1%99.4%[1][4]

Synthesis of 2-Amino-4-bromobenzaldehyde (B1289445)

The synthesis of 2-amino-4-bromobenzaldehyde cannot be achieved by direct bromination of 2-aminobenzaldehyde due to the directing effects of the amino group. Therefore, the strategy involves starting with a precursor where the bromine is already in the desired position. A common route begins with 4-bromo-2-nitrobenzaldehyde (B1297750).

Experimental Protocol: Reduction of 4-Bromo-2-nitrobenzaldehyde[5]
  • Under an argon atmosphere, prepare a 0.2 M solution of 4-bromo-2-nitrobenzaldehyde in a mixed solvent system of acetic acid and ethanol (1:1 v/v).

  • Add iron powder to the solution.

  • Stir the reaction mixture at room temperature for 1.5 hours. Monitor the reaction's completion using LCMS.

  • Remove the insoluble solids by filtration.

  • Concentrate the filtrate under vacuum.

  • Dilute the residue with ethyl acetate (B1210297).

  • Wash the organic phase sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate.

  • Purify the crude product using a Biotage system with 15% ethyl acetate in hexane (B92381) as the eluent to afford 2-amino-4-bromobenzaldehyde.

Quantitative Data for 2-Amino-4-bromobenzaldehyde Synthesis
MethodStarting MaterialKey ReagentsYieldPurityReference
Reduction 4-Bromo-2-nitrobenzaldehydeFe, Acetic Acid, Ethanol38%ES/MS m/z 200/202 (MH+)[5]

Synthesis of 2-Amino-5-bromobenzaldehyde

Similar to the 4-bromo isomer, the synthesis of 5-bromo-2-aminobenzaldehyde typically starts from a pre-brominated precursor to ensure regioselectivity. A well-documented procedure from Organic Syntheses involves the reduction of 2-amino-5-bromobenzoic acid to the corresponding benzyl (B1604629) alcohol, followed by a selective oxidation.[6]

Experimental Protocol: Two-Step Synthesis from 2-Amino-5-bromobenzoic Acid[6]

Step 1: Reduction to 2-Amino-5-bromobenzyl alcohol

  • In a 1-L round-bottomed flask, add 2-amino-5-bromobenzoic acid (9.87 g, 45.7 mmol) and dry THF (400 mL).

  • Cool the solution in an ice bath under a nitrogen atmosphere.

  • Carefully add lithium aluminum hydride (LiAlH₄) to the solution for reduction to the benzyl alcohol. (Note: The reference provides detailed steps for the LAH reduction and subsequent work-up).

  • The work-up involves sequential addition of water and NaOH solution, followed by extraction with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated to yield the crude 2-amino-5-bromobenzyl alcohol, which can be purified by recrystallization.

Step 2: Oxidation to 2-Amino-5-bromobenzaldehyde

  • The synthesis utilizes a copper(I)/TEMPO catalyzed aerobic oxidation of the 2-amino-5-bromobenzyl alcohol.

  • Dissolve the alcohol in a suitable solvent.

  • Add the copper(I) catalyst and TEMPO.

  • Stir the reaction mixture under an air or oxygen atmosphere until the oxidation is complete.

  • After completion, the product is isolated and purified. The reference provides a detailed protocol for this specific oxidation.

  • The final product, 2-amino-5-bromobenzaldehyde, is obtained as a bright yellow powder.

Quantitative Data for 2-Amino-5-bromobenzaldehyde Synthesis
MethodStarting MaterialKey ReagentsYield (Oxidation Step)PurityReference
Reduction & Oxidation 2-Amino-5-bromobenzoic AcidLiAlH₄, Cu(I)/TEMPO, Air89-91%Analytically Pure[6]

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow and experimental workflows for the synthesis of brominated 2-aminobenzaldehydes.

G Start 2-Aminobenzaldehyde Reagents_Br2 Br₂ / KBr Ethanol, H₂O Start->Reagents_Br2 Product_3_5 3,5-Dibromo-2-aminobenzaldehyde Reagents_Br2->Product_3_5 Electrophilic Aromatic Substitution G Start 2-Nitrobenzaldehyde Step1 Dissolve in EtOH/H₂O/AcOH Start->Step1 Step2 Add Fe powder, HCl Reflux (Reduction) Step1->Step2 Intermediate In situ 2-Aminobenzaldehyde (Not Isolated) Step2->Intermediate Step3 Cool to 0°C Intermediate->Step3 Step4 Add Br₂ dropwise React at RT (Bromination) Step3->Step4 Step5 Work-up & Purification (Extraction, Recrystallization) Step4->Step5 Product 3,5-Dibromo-2-aminobenzaldehyde Step5->Product G cluster_4 Synthesis of 4-Bromo Isomer cluster_5 Synthesis of 5-Bromo Isomer Start_4 4-Bromo-2-nitrobenzaldehyde Reagents_Fe Fe / Acetic Acid Ethanol Start_4->Reagents_Fe Product_4 2-Amino-4-bromobenzaldehyde Reagents_Fe->Product_4 Nitro Group Reduction Start_5 2-Amino-5-bromobenzoic Acid Reagents_Red LiAlH₄ Start_5->Reagents_Red Intermediate_5 2-Amino-5-bromobenzyl alcohol Reagents_Ox Cu(I) / TEMPO Air Intermediate_5->Reagents_Ox Product_5 2-Amino-5-bromobenzaldehyde Reagents_Red->Intermediate_5 Carboxylic Acid Reduction Reagents_Ox->Product_5 Alcohol Oxidation

References

Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde: A Technical Guide to ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in pharmaceutical synthesis.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed spectral data, experimental protocols, and a logical framework for spectral interpretation.

Introduction

This compound (C₇H₅Br₂NO) is a pivotal building block in organic synthesis, notably as an intermediate in the preparation of drugs such as ambroxol.[1] A thorough structural elucidation of this compound is critical for quality control and process development. NMR spectroscopy is a powerful analytical technique for providing detailed information about the molecular structure of a compound.[2] This guide presents a comprehensive overview of the ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on computational algorithms that are widely used in the absence of experimentally published data.

Table 1: Predicted ¹H NMR Data for this compound
SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
H-α9.75s-Aldehyde (-CHO)
H-67.90d2.5Aromatic CH
H-47.65d2.5Aromatic CH
NH₂5.90s (broad)-Amino (-NH₂)

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Table 2: Predicted ¹³C NMR Data for this compound
SignalChemical Shift (δ, ppm)Assignment
C-α190.5Aldehyde Carbonyl (C=O)
C-2148.0Aromatic C-NH₂
C-4139.0Aromatic C-H
C-6137.5Aromatic C-H
C-1120.0Aromatic C-CHO
C-5110.0Aromatic C-Br
C-3109.0Aromatic C-Br

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Interpretation of Spectra

¹H NMR Spectrum: The downfield singlet at approximately 9.75 ppm is characteristic of an aldehyde proton, which is highly deshielded. The two doublets in the aromatic region (7.65-7.90 ppm) correspond to the two aromatic protons. Their meta-coupling (J ≈ 2.5 Hz) is consistent with their 1,3-relationship on the benzene (B151609) ring. The broad singlet around 5.90 ppm is typical for an amino group's protons.

¹³C NMR Spectrum: The signal at ~190.5 ppm is indicative of the aldehyde carbonyl carbon. The six signals in the aromatic region correspond to the six carbons of the benzene ring. The carbons attached to the electronegative bromine and nitrogen atoms (C-2, C-3, C-5) are shielded or deshielded based on the interplay of inductive and resonance effects.

Experimental Protocols for NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality NMR spectra.

Sample Preparation
  • Sample Quantity: For ¹H NMR, 1-5 mg of this compound is typically required. For the less sensitive ¹³C NMR, a higher concentration of 5-30 mg is recommended.[3]

  • Solvent Selection: A deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. The sample should be fully dissolved in 0.6-0.7 mL of the solvent.[3][4]

  • Filtration: To ensure a homogeneous magnetic field, it is essential to remove any solid particulates. The sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard to reference the chemical shifts to 0.00 ppm.

Data Acquisition
  • Instrumentation: Spectra are typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: The spectrometer's lock system uses the deuterium (B1214612) signal from the solvent to stabilize the magnetic field. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.[4]

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

  • ¹³C NMR Parameters:

    • Pulse Angle: 45 degrees

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Decoupling: Proton decoupling is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Visualizations

The following diagrams illustrate key aspects of the NMR analysis of this compound.

Figure 1: Molecular Structure with Atom Numbering for NMR Assignment.

A Sample Preparation (Dissolve, Filter) B NMR Data Acquisition (Lock, Shim, Run) A->B C Data Processing (Fourier Transform, Phasing) B->C D Spectral Analysis (Integration, Peak Picking) C->D E Structure Elucidation D->E

Figure 2: General Workflow for NMR-Based Structural Analysis.

cluster_nucleus Atomic Nucleus (e.g., ¹H, ¹³C) Spin Up Spin Up Spin Down Spin Down Spin Up->Spin Down excitation Spin Down->Spin Up relaxation FID Free Induction Decay (Signal Detected) Spin Down->FID emits signal B0 External Magnetic Field (B₀) B0->Spin Up aligns spins RF Radiofrequency Pulse RF->Spin Up

Figure 3: Conceptual Diagram of NMR Signal Generation.

References

An In-depth Technical Guide to the Spectroscopic and Mass Spectrometric Analysis of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for the key synthetic intermediate, 2-Amino-3,5-dibromobenzaldehyde. Detailed experimental protocols for its synthesis and analysis are presented, alongside visual workflows to facilitate understanding and application in research and development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, a compound with the molecular formula C₇H₅Br₂NO and a molecular weight of 278.93 g/mol .[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its structural features.

Table 1: Infrared (IR) Spectroscopy Data for this compound

Wavenumber (cm⁻¹)AssignmentIntensity
3400–3250N-H Stretch (Amine)Medium
3100–3000C-H Stretch (Aromatic)Medium
2830–2695H-C=O Stretch (Aldehyde)Medium
1710–1665C=O Stretch (Aromatic Aldehyde)Strong
1600–1585C-C Stretch (in-ring, Aromatic)Medium
1550–1475N-O Asymmetric Stretch (Nitro precursor)Strong (in precursor)
1500–1400C-C Stretch (in-ring, Aromatic)Medium
1335–1250C-N Stretch (Aromatic Amine)Strong
900–675C-H "out-of-plane" bend (Aromatic)Strong

Note: The exact peak positions can vary slightly depending on the sample preparation and the specific instrument used.[4][5][6][7]

Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural elucidation. The presence of two bromine atoms in this compound results in a characteristic isotopic pattern in the mass spectrum.

Table 2: Mass Spectrometry Data for this compound

m/zProposed FragmentComments
277/279/281[M]⁺Molecular ion peak with characteristic isotopic pattern for two bromine atoms.
276/278/280[M-H]⁺Loss of a hydrogen atom.
249/251/253[M-CO]⁺Loss of carbon monoxide from the aldehyde group.
198/200[M-Br]⁺Loss of one bromine atom.
170/172[M-Br-CO]⁺Loss of one bromine atom and carbon monoxide.
77[C₆H₅]⁺Phenyl cation, a common fragment in aromatic compounds.

Note: The isotopic pattern for two bromine atoms (⁷⁹Br and ⁸¹Br) will show peaks at M, M+2, and M+4 with relative intensities of approximately 1:2:1.[8][9][10]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

This protocol is based on the reduction of 2-nitrobenzaldehyde (B1664092) followed by bromination.

Materials:

  • 2-Nitrobenzaldehyde

  • Iron powder

  • Glacial acetic acid

  • Ethanol (B145695)

  • Concentrated Hydrochloric Acid

  • Bromine

  • Potassium bromide

  • Saturated sodium bicarbonate solution

  • Deionized water

Procedure:

  • Reduction of 2-Nitrobenzaldehyde: In a round-bottom flask, dissolve 2-nitrobenzaldehyde in a mixture of ethanol and water.

  • To this solution, add iron powder, glacial acetic acid, and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux for approximately 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Bromination: After the reduction is complete, cool the reaction mixture in an ice bath.

  • Prepare a solution of bromine and potassium bromide in water.

  • Slowly add the bromine solution to the cooled reaction mixture with continuous stirring. The addition should be controlled to maintain a low temperature.

  • Allow the reaction to proceed at room temperature for 1-2 hours.

  • Work-up: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • A solid precipitate of this compound will form.

  • Purification: Collect the solid by vacuum filtration and wash it with cold deionized water.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

FT-IR Spectroscopic Analysis

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer (e.g., Bruker Tensor 27 FT-IR)[1]

  • Attenuated Total Reflectance (ATR) accessory or KBr press

Procedure (ATR method):

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.

  • Record a background spectrum of the empty ATR crystal.

  • Place a small amount of the solid this compound sample onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum of the sample over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Process the spectrum by performing a background correction.

Procedure (KBr pellet method):

  • Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

  • Transfer the mixture to a pellet-forming die.

  • Press the mixture under high pressure to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum as described above.

Mass Spectrometric Analysis

Instrumentation:

  • Mass Spectrometer (e.g., equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) source)

Procedure (EI method):

  • Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionize the sample using a standard electron energy of 70 eV.

  • Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu).

  • Analyze the resulting spectrum for the molecular ion peak and characteristic fragmentation patterns.

Procedure (ESI method):

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Infuse the solution directly into the ESI source or introduce it after separation by liquid chromatography (LC-MS).

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable spray and maximum ion signal.

  • Acquire the mass spectrum in positive ion mode.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and the logical relationship for the analysis of this compound.

Analytical_Workflow cluster_ir IR Analysis cluster_ms Mass Spec Analysis Sample This compound Sample IR_Prep Sample Preparation (ATR or KBr Pellet) Sample->IR_Prep MS_Prep Sample Introduction (Direct Inlet or LC/GC) Sample->MS_Prep FTIR FTIR Spectrometer IR_Prep->FTIR IR_Data IR Spectrum (Functional Group ID) FTIR->IR_Data Characterization Structural Characterization IR_Data->Characterization MS Mass Spectrometer (EI or ESI) MS_Prep->MS MS_Data Mass Spectrum (MW & Fragmentation) MS->MS_Data MS_Data->Characterization

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and melting point of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in pharmaceutical synthesis. The following sections detail its physicochemical properties, standardized experimental protocols for their determination, and its role in drug development, presented in a format tailored for scientific and research applications.

Core Physicochemical Data

The fundamental physical properties of this compound are summarized below. These values are critical for its handling, processing, and application in synthetic chemistry.

PropertyValueSource(s)
Melting Point 130-135 °C[1][2]
136-139 °C[3]
137.9 °C[4]
137-140 °C[5]
Solubility Water: Sparingly soluble[2]
Chloroform: Slightly soluble[1]
Methanol: Slightly soluble[1]
Tetrahydrofuran (THF): Soluble[5]
Organic Solvents: Generally soluble[2]

Experimental Protocols

Detailed methodologies for determining the melting point and solubility of this compound are crucial for reproducible and accurate measurements. The following protocols are based on established international standards.

Melting Point Determination (Capillary Method)

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <741>.[6]

Apparatus:

  • Melting point apparatus with a temperature-controlled block or oil bath

  • Calibrated thermometer or temperature sensor

  • Capillary tubes (10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness)

Procedure:

  • Sample Preparation: The this compound sample should be a fine, dry powder. If necessary, the sample should be dried over a suitable desiccant.

  • Capillary Loading: The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the sample into the sealed end, forming a compact column of 2.5-3.5 mm in height.

  • Measurement:

    • The loaded capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is raised at a rate of approximately 1-2 °C per minute when approaching the expected melting point.

    • The temperature at which the substance is first observed to collapse or form a liquid phase is recorded as the beginning of the melting range.

    • The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.

  • Reporting: The result is reported as a melting range. For a pure substance, this range is typically narrow.

Solubility Determination in Organic Solvents (Shake-Flask Method)

This generalized protocol is based on the principles of the shake-flask method, a common technique for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Preparation of Saturated Solution:

    • An excess amount of this compound is added to a vial containing a known volume of the selected solvent (e.g., chloroform, methanol, tetrahydrofuran).

    • The vial is sealed and placed in a constant temperature shaker (e.g., 25 °C) to agitate until equilibrium is reached. This may take several hours to days.

  • Sample Clarification:

    • Once equilibrium is achieved, the suspension is allowed to settle.

    • The sample is then centrifuged to pellet the undissolved solid.

    • A clear aliquot of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • A calibration curve is prepared using standard solutions of this compound of known concentrations in the same solvent.

    • The concentration of the filtered saturated solution is determined by HPLC analysis, comparing the peak area to the calibration curve.

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Role in Drug Development and Synthesis

This compound is a crucial starting material in the synthesis of the mucolytic agent Ambroxol (B1667023).[7] The synthesis involves a condensation reaction between this compound and trans-4-aminocyclohexanol (B47343) to form a Schiff base, which is subsequently reduced to yield Ambroxol.[8][9][10]

Visualized Workflows and Pathways

To further elucidate the experimental and logical processes, the following diagrams are provided in the DOT language for Graphviz.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start powder Dry, fine powder of This compound start->powder load Load into capillary tube powder->load place Place capillary in melting point apparatus load->place heat Heat at controlled rate (1-2 °C/min) place->heat observe_start Observe beginning of melting heat->observe_start observe_end Observe complete melting observe_start->observe_end record Record melting range observe_end->record

Melting Point Determination Workflow

Solubility_Determination cluster_prep Preparation of Saturated Solution cluster_clarification Sample Clarification cluster_analysis Quantification cluster_result Result start Start add_excess Add excess this compound to solvent start->add_excess agitate Agitate at constant temperature to reach equilibrium add_excess->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant centrifuge->filter hplc Analyze by HPLC filter->hplc quantify Quantify against calibration curve hplc->quantify report Report solubility (e.g., mg/mL) quantify->report

Solubility Determination Workflow (Shake-Flask Method)

Ambroxol_Synthesis cluster_reaction Reaction Steps A This compound C Condensation A->C B trans-4-Aminocyclohexanol B->C E Schiff Base Intermediate C->E D Reduction F Ambroxol D->F E->D

Synthesis of Ambroxol from this compound

References

An In-depth Technical Guide to the Structural Elucidation and Characterization of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and characterization of 2-Amino-3,5-dibromobenzaldehyde (CAS No: 50910-55-9), a key intermediate in pharmaceutical synthesis. The document details its physicochemical properties, spectroscopic signature, and common synthetic routes, presenting data in a clear and accessible format for laboratory and research applications.

Physicochemical Properties

This compound is a halogenated aromatic organic compound.[1] It presents as a yellow to off-white crystalline powder at room temperature.[1][2] This compound is sparingly soluble in water but shows solubility in various organic solvents such as ethanol (B145695), methanol, and dichloromethane.[2][3] It is classified as an irritant, causing serious eye irritation.[4]

PropertyValueSource
CAS Number 50910-55-9[4]
Molecular Formula C₇H₅Br₂NO[4]
Molecular Weight 278.93 g/mol [4]
Appearance Yellow to off-white crystalline powder[1][5]
Melting Point 130-139 °C[5][6]
IUPAC Name This compound[4]
InChI Key RCPAZWISSAVDEA-UHFFFAOYSA-N[4]
SMILES C1=C(C=C(C(=C1C=O)N)Br)Br[4]

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including NMR, IR, and Mass Spectrometry.

¹H and ¹³C NMR spectroscopy are fundamental for elucidating the molecular structure. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing aldehyde and bromine substituents.[1]

¹H NMR Spectroscopic Data [7]

ProtonChemical Shift (δ, ppm)MultiplicitySolvent
Aldehyde (-CHO)~9.8sChloroform-d
Aromatic (C4-H)7.5 - 8.0dChloroform-d
Aromatic (C6-H)7.5 - 8.0dChloroform-d
Amine (-NH₂)BroadsChloroform-d

Note: Specific chemical shifts can vary depending on the solvent and concentration.[8]

¹³C NMR Spectroscopic Data [4][7]

CarbonChemical Shift (δ, ppm)Solvent
C=O (Aldehyde)~190DMSO-d₆
C-NH₂~150DMSO-d₆
C-Br (C3)~110DMSO-d₆
C-Br (C5)~115DMSO-d₆
Aromatic CH (C4)~130DMSO-d₆
Aromatic CH (C6)~135DMSO-d₆
Aromatic C (C1)~120DMSO-d₆

IR spectroscopy helps identify the key functional groups present in the molecule.

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch3300 - 3500Amine group
C-H Stretch (Aromatic)~3000 - 3100Aromatic ring
C=O Stretch (Aldehyde)~1670 - 1700Carbonyl group
C=C Stretch (Aromatic)~1400 - 1600Aromatic ring
C-Br Stretch500 - 600Carbon-bromine bond

Note: Spectra are available from sources such as Bio-Rad Laboratories, Inc.[4]

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the compound.[7] High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement.[7]

TechniqueIonm/z
Electrospray Ionization (ESI)[M+H]⁺~279.88
High-Resolution MS (HRMS)[M+H]⁺Calculated: 278.87174 Da

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the direct bromination of 2-aminobenzaldehyde (B1207257). Another prevalent method starts from o-nitrobenzaldehyde, which is first reduced to 2-aminobenzaldehyde and then brominated.[7][9]

This protocol is based on a method that yields high purity and efficiency.[5][10]

Materials:

  • 2-Aminobenzaldehyde

  • Bromine

  • Potassium Bromide (KBr)

  • Ethanol

  • Water

  • Saturated Sodium Bicarbonate Solution

Procedure:

  • In a reaction vessel, mix ethanol and 2-aminobenzaldehyde.[10]

  • With stirring, slowly add a solution of bromine and potassium bromide in water to the reaction mixture at a controlled temperature, typically between 5-20°C.[10] The molar ratio of 2-aminobenzaldehyde to bromine is approximately 1:1.93.[5]

  • Continue stirring the reaction mixture for about 30-60 minutes after the addition is complete.[1][10]

  • Monitor the reaction progress using a suitable technique like High-Performance Liquid Chromatography (HPLC).[10][11]

  • Upon completion, add an excess of saturated sodium bicarbonate solution to the reaction mixture to neutralize any remaining acid and precipitate the product.[10]

  • Filter the resulting solid, wash with water, and dry to obtain this compound.[10]

  • The product can be further purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.[1]

A reported yield for a similar process is 91.1% with a purity of 99.4%.[5][11]

Visualization of Synthetic and Characterization Workflow

The following diagrams illustrate the synthesis and characterization logic for this compound.

G cluster_synthesis Synthesis Workflow Start Start Mix Mix 2-Aminobenzaldehyde and Ethanol Start->Mix Add_Br Add Bromine/KBr Solution (5-20°C) Mix->Add_Br Stir Stir for 30-60 min Add_Br->Stir Neutralize Neutralize with NaHCO3 and Precipitate Stir->Neutralize Filter Filter and Dry Neutralize->Filter Purify Recrystallize (Optional) Filter->Purify Product This compound Purify->Product G cluster_characterization Characterization Logic Sample Synthesized Product NMR NMR Spectroscopy (1H, 13C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Confirm Structure Confirmed? NMR->Structure_Confirm IR->Structure_Confirm MS->Structure_Confirm

References

An In-depth Technical Guide to 2-Amino-3,5-dibromobenzaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in the pharmaceutical industry. The document details its historical context, discovery, and the evolution of its synthesis. It presents a comparative analysis of various synthetic methodologies, supported by tabulated quantitative data and detailed experimental protocols. Furthermore, this guide explores the compound's significant applications, particularly in the synthesis of mucolytic agents, and provides visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and History

A 1979 patent provides one of the earliest detailed descriptions of its synthesis, highlighting its role in the preparation of pharmacologically active compounds.[1] The development of synthetic methods has since been driven by its industrial importance, leading to more efficient, high-yield, and environmentally conscious processes.[2] Over the decades, research has focused on optimizing the synthesis of this pivotal intermediate to meet the growing demand for drugs like Ambroxol.

Physical and Chemical Properties

This compound is a crystalline solid, typically appearing as a pale yellow to off-white powder.[3] It possesses a distinct molecular structure featuring an amino group and two bromine atoms on the benzene (B151609) ring, which influence its reactivity.[3]

PropertyValueReference
Molecular Formula C₇H₅Br₂NO[4]
Molecular Weight 278.93 g/mol [4]
Melting Point 136-139 °C[4]
CAS Number 50910-55-9[5]
Appearance Pale yellow to off-white crystalline powder[3]

Synthetic Methodologies

The synthesis of this compound has evolved, with several methods being reported and optimized over the years. The most common approaches start from either o-nitrobenzaldehyde or a derivative of 2-aminobenzoic acid.

Synthesis from o-Nitrobenzaldehyde

A prevalent and industrially significant method involves a two-step process starting from o-nitrobenzaldehyde. The initial step is the reduction of the nitro group to an amine, followed by the direct bromination of the resulting 2-aminobenzaldehyde.

G o_nitro o-Nitrobenzaldehyde reduction Reduction (e.g., Fe/HCl) o_nitro->reduction Step 1 o_amino 2-Aminobenzaldehyde reduction->o_amino bromination Bromination (e.g., Br₂, H₂O₂) o_amino->bromination Step 2 final_product This compound bromination->final_product

Synthetic Pathway from o-Nitrobenzaldehyde.
MethodReducing AgentBrominating AgentSolventYieldPurityReference
Iron Powder Reduction and Direct BrominationIron powder / Glacial acetic acidBromineEthanol (B145695)/Water>90%>99.0%[6]
Two-Step SynthesisSodium sulfideHydrogen peroxide / Hydrobromic acidAcetic acid / Ethyl acetate87.35% (reduction), 91.36% (bromination)98.56% (intermediate), 90.33% (final)[7]
Béchamp Reduction and BrominationIron powder / AcidBromineEthanol/WaterHighHigh[2]

  • Reduction of o-Nitrobenzaldehyde:

    • In a reaction vessel, dissolve o-nitrobenzaldehyde in a mixed solvent system of ethanol and water.

    • Add iron powder and glacial acetic acid to the solution.

    • Add a few drops of concentrated hydrochloric acid as a catalyst.

    • Heat the mixture to reflux (95-105 °C) for 40-60 minutes.

    • After the reaction is complete, cool the mixture in a cold trap to -10 to 5 °C.

  • Bromination:

    • Directly to the cooled mixture from the previous step, slowly add a slight excess of bromine.

    • Allow the reaction to proceed at room temperature for 120-150 minutes.

    • After the reaction is complete, filter the mixture to collect the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent like acetone (B3395972) to yield this compound with high purity.

Synthesis from 2-Aminoethylbenzoate

An alternative synthetic route begins with 2-aminoethylbenzoate. This multi-step process involves bromination, reduction of the ester to an alcohol, and subsequent oxidation to the aldehyde.

G start 2-Aminoethylbenzoate bromination Bromination (Br₂) start->bromination Step 1 ester Ethyl-2-amino-3,5-dibromobenzoate bromination->ester reduction Reduction (LiAlH₄) ester->reduction Step 2 alcohol (2-Amino-3,5-dibromophenyl)methanol (B195446) reduction->alcohol oxidation Oxidation (MnO₂) alcohol->oxidation Step 3 final_product This compound oxidation->final_product

Synthetic Pathway from 2-Aminoethylbenzoate.
Starting MaterialIntermediate YieldsFinal Product YieldReference
2-Aminoethylbenzoate (16.5g)Ethyl-2-amino-3,5-dibromobenzoate (24.0g), (2-Amino-3,5-dibromophenyl)methanol (20.0g)16.0g

  • Bromination of 2-Aminoethylbenzoate:

    • Dissolve 2-aminoethylbenzoate (16.5g, 0.10 mol) in toluene (B28343) (100ml).

    • Cool the mixture to 20°C and add bromine (16.66g, 0.208 mol) portion-wise.

    • Stir the mixture at reflux for 6 hours.

    • Monitor the reaction completion by TLC.

    • Work up the reaction with the addition of water, separate the organic layer, and degas under vacuum to obtain ethyl-2-amino-3,5-dibromobenzoate (24.0g).

  • Reduction to (2-Amino-3,5-dibromophenyl)methanol:

    • Dissolve the ethyl-2-amino-3,5-dibromobenzoate in THF (120ml) and cool to 20°C.

    • Add lithium aluminium hydride (0.8g) in three portions.

    • Slowly raise the temperature to reflux and maintain for 3 hours.

    • Quench the reaction with dilute HCl and add 500ml of water to yield (2-amino-3,5-dibromophenyl)methanol (20.0g).

  • Oxidation to this compound:

    • Further oxidize the (2-amino-3,5-dibromophenyl)methanol using MnO₂ (45.0g) at reflux for 8 hours in the presence of 1,4-Dioxane as a solvent.

    • This affords pure this compound (16.0g).

Applications in Organic Synthesis

This compound is a versatile intermediate in organic and medicinal chemistry. Its primary application is in the synthesis of the mucolytic agent Ambroxol. It is also utilized in the preparation of other heterocyclic compounds such as quinazolines and in the formation of Schiff bases.

Synthesis of Ambroxol

The most widespread application of this compound is as a key starting material for the synthesis of Ambroxol hydrochloride.[6] The synthesis involves the condensation of this compound with trans-4-aminocyclohexanol (B47343) to form an intermediate imine, which is subsequently reduced and acidified to yield Ambroxol hydrochloride.[6]

G start This compound condensation Condensation start->condensation reagent trans-4-Aminocyclohexanol reagent->condensation imine Intermediate Imine condensation->imine reduction Reduction imine->reduction ambroxol_base Ambroxol (base) reduction->ambroxol_base acidification Acidification (HCl) ambroxol_base->acidification final_product Ambroxol Hydrochloride acidification->final_product

Workflow for the Synthesis of Ambroxol Hydrochloride.
Synthesis of Schiff Bases and Metal Complexes

This compound is also used in the synthesis of Schiff bases by reacting it with various amino compounds. For instance, it has been reacted with L-Valinol or L-Phenylalaninol to form chiral Schiff bases, which can then be complexed with metals like copper and nickel. These metal complexes have been studied for their potential antibacterial activities.

Synthesis of Quinolines

This compound participates in the Friedländer condensation reaction with compounds containing a reactive α-methylene group to form substituted quinoline (B57606) derivatives.[8] This reaction is a fundamental method for constructing the quinoline ring system, a scaffold present in many biologically active compounds.

Conclusion

This compound is a compound of significant industrial and academic interest. While its precise discovery is not clearly documented, its history is intrinsically linked to the advancement of pharmaceutical synthesis. The development of efficient and high-yielding synthetic routes, primarily from o-nitrobenzaldehyde, has been crucial for its widespread availability. Its role as a key intermediate in the synthesis of Ambroxol underscores its importance in medicinal chemistry. The versatility of its functional groups also allows for its application in the synthesis of a variety of other organic molecules, including Schiff bases and quinolines, making it a valuable building block for researchers in organic and medicinal chemistry. Future research is likely to focus on developing even more sustainable and atom-economical synthetic methods and exploring its utility in the creation of novel bioactive compounds.

References

Theoretical Modeling of 2-Amino-3,5-dibromobenzaldehyde Reactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dibromobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to Ambroxol, a widely used mucolytic agent. Its reactivity is governed by the interplay of the electron-donating amino group (-NH2), the electron-withdrawing aldehyde group (-CHO), and the two bromine atoms, which influence the electronic structure and steric accessibility of the aromatic ring. Understanding the molecule's reactivity profile at a quantum mechanical level is crucial for optimizing existing synthetic routes and designing novel derivatives with enhanced therapeutic properties.

This technical guide provides an in-depth overview of the theoretical modeling of this compound's reactivity. Due to the limited availability of specific theoretical studies on this exact molecule, this guide leverages detailed computational data from its close structural analog, 2-amino-5-bromobenzaldehyde, as a representative model. The principles and methodologies described herein are directly applicable to the theoretical investigation of this compound. The computational data is primarily derived from Density Functional Theory (DFT) calculations, a robust method for predicting molecular properties.

Theoretical Framework and Computational Methodology

The reactivity and electronic properties of aromatic aldehydes can be effectively modeled using quantum chemical methods. Density Functional Theory (DFT) is a widely employed computational approach that provides a good balance between accuracy and computational cost for systems of this size.

Computational Protocol

A typical computational workflow for modeling the reactivity of a molecule like this compound is outlined below. This workflow is based on established methods used for similar aromatic compounds.

G start Initial Structure Generation opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation (Confirmation of Minimum Energy) opt->freq props Calculation of Molecular Properties (FMO, MEP, Charges) freq->props react Reaction Pathway Modeling (Transition State Search) props->react spec Spectroscopic Prediction (IR, NMR, UV-Vis) react->spec end Data Analysis and Interpretation spec->end G Relationship between Frontier Molecular Orbitals and Reactivity cluster_0 HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) G start This compound reaction1 Condensation (with Primary Amines) start->reaction1 reaction2 Electrophilic Aromatic Substitution start->reaction2 reaction3 Cross-Coupling Reactions start->reaction3 product1 Schiff Bases (Imines) reaction1->product1 product2 Further Substituted Derivatives reaction2->product2 product3 Complex Biaryls, Stilbenes, etc. reaction3->product3

Navigating Electrophilic Aromatic Substitution in 2-Aminobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 11, 2025 – This technical guide provides an in-depth analysis of the principles and practical considerations for electrophilic aromatic substitution (EAS) reactions on 2-aminobenzaldehyde (B1207257). Tailored for researchers, scientists, and professionals in drug development, this document elucidates the regiochemical outcomes dictated by the compound's unique substitution pattern and addresses the synthetic challenges posed by its inherent reactivity.

Executive Summary

2-Aminobenzaldehyde presents a compelling case study in the electrophilic aromatic substitution of disubstituted benzenes. The molecule's reactivity is governed by the interplay between the strongly activating, ortho-, para-directing amino group (-NH₂) and the deactivating, meta-directing aldehyde group (-CHO). This guide will demonstrate that the amino group's influence is paramount in directing incoming electrophiles. However, the high reactivity of the amino group and the propensity of the molecule for self-condensation necessitate careful consideration of reaction conditions and the frequent use of protecting group strategies to achieve desired outcomes. This whitepaper offers a theoretical framework, practical guidance, and detailed (when available) experimental protocols for chemists navigating this complex reactivity.

Theoretical Framework: Regioselectivity in 2-Aminobenzaldehyde

The orientation of electrophilic attack on the 2-aminobenzaldehyde ring is determined by the electronic effects of the two substituents. The amino group is a powerful activating group due to the ability of its lone pair of electrons to donate into the aromatic π-system via resonance.[1][2] This donation enriches the electron density at the positions ortho and para to it (C3 and C5, respectively), thereby stabilizing the cationic transition state (the sigma complex) formed during electrophilic attack at these sites.[3]

Conversely, the aldehyde group is a deactivating group. It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic.[2][4] This deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (C4 and C6).

In instances of competing directing effects, the most powerful activating group dictates the regiochemical outcome.[5] Therefore, the -NH₂ group in 2-aminobenzaldehyde is the dominant directing force. The predicted sites of electrophilic attack are C3 and C5.

Predicted sites of electrophilic attack on 2-aminobenzaldehyde.

Synthetic Reality: Challenges and the Protective Group Strategy

Direct electrophilic aromatic substitution on 2-aminobenzaldehyde is fraught with challenges. The molecule is known to be unstable and susceptible to self-condensation reactions, particularly in the presence of acid catalysts which are often required for EAS.[6] Furthermore, the nucleophilic amino group can react directly with the electrophile or the catalyst, leading to undesired side products and complicating purification. For instance, in nitration reactions, the strongly acidic conditions can protonate the amino group, forming an anilinium ion (-NH₃⁺), which is a powerful deactivating, meta-directing group.

To circumvent these issues, a common and effective strategy is the protection of the amino group, most frequently as an acetamide (B32628) (-NHCOCH₃). This is achieved by reacting 2-aminobenzaldehyde with acetic anhydride. The resulting 2-acetamidobenzaldehyde is a more stable substrate for EAS.

The acetamido group is still an activating, ortho-, para-director, but its activating potential is attenuated compared to a free amino group because the lone pair on the nitrogen is delocalized into the adjacent carbonyl group as well as the aromatic ring. This moderation of reactivity prevents polysubstitution and other side reactions, allowing for cleaner and more predictable outcomes. Following the EAS reaction, the acetyl protecting group can be readily removed by acid or base hydrolysis to regenerate the amino group.

Experimental_Workflow Start 2-Aminobenzaldehyde Protected 2-Acetamidobenzaldehyde (N-Protected) Start->Protected Protection (e.g., Ac₂O) Substituted Substituted 2-Acetamidobenzaldehyde Protected->Substituted Electrophilic Aromatic Substitution (EAS) Final Substituted 2-Aminobenzaldehyde Substituted->Final Deprotection (e.g., H⁺/H₂O or OH⁻/H₂O)

A typical workflow for EAS on 2-aminobenzaldehyde.

Key Electrophilic Aromatic Substitution Reactions

Due to the aforementioned challenges, literature precedents for the direct electrophilic aromatic substitution on unprotected 2-aminobenzaldehyde are scarce. The following sections will focus on reactions involving the more synthetically viable protected intermediate, 2-acetamidobenzaldehyde, and will include theoretical predictions for the unprotected analogue.

Nitration

Nitration of aromatic compounds is typically achieved using a mixture of nitric acid and sulfuric acid.

  • On 2-Acetamidobenzaldehyde: The acetamido group directs the incoming nitro group to the positions ortho and para to itself (C3 and C5). The primary product is expected to be 5-nitro-2-acetamidobenzaldehyde, with a smaller amount of the 3-nitro isomer. The strong deactivating effect of the nitro group generally prevents further nitration.

  • Experimental Protocol (Hypothetical, based on similar anilides):

    • Dissolve 2-acetamidobenzaldehyde in glacial acetic acid and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

    • Pour the mixture onto crushed ice and water.

    • Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry.

    • Recrystallize the crude product from ethanol (B145695) to afford the purified nitro-substituted product.

ReactionSubstrateMajor ProductMinor Product(s)Yield (%)Reference
Nitration2-Acetamidobenzaldehyde5-Nitro-2-acetamidobenzaldehyde3-Nitro-2-acetamidobenzaldehydeData not available[Predicted]
Halogenation

Halogenation, such as bromination, can be carried out using bromine in a suitable solvent like acetic acid.

  • On 2-Acetamidobenzaldehyde: The acetamido group directs bromination to the C5 position (para) and C3 position (ortho). Due to the steric hindrance from the adjacent aldehyde group, substitution at the C5 position is heavily favored. The high activation of the ring by the acetamido group means that the reaction proceeds readily, often without a Lewis acid catalyst.

  • Experimental Protocol (Hypothetical, based on similar anilides):

    • Dissolve 2-acetamidobenzaldehyde in glacial acetic acid.

    • Add a solution of bromine in acetic acid dropwise to the stirred solution at room temperature.

    • Continue stirring for 30 minutes after the addition is complete. The disappearance of the bromine color indicates the reaction's progress.

    • Pour the reaction mixture into a large volume of water.

    • Collect the precipitated product by filtration, wash thoroughly with water, and then with a dilute solution of sodium bisulfite to remove any unreacted bromine.

    • Dry the product and recrystallize from a suitable solvent like ethanol or aqueous ethanol.

ReactionSubstrateMajor ProductMinor Product(s)Yield (%)Reference
Bromination2-Acetamidobenzaldehyde5-Bromo-2-acetamidobenzaldehyde3-Bromo-2-acetamidobenzaldehydeData not available[Predicted]
Sulfonation

Sulfonation is typically performed using fuming sulfuric acid (H₂SO₄/SO₃).

  • On 2-Acetamidobenzaldehyde: The reaction is expected to yield primarily the 5-sulfonic acid derivative. The reaction conditions are harsh and can sometimes lead to the hydrolysis of the amide protecting group.

  • Experimental Protocol (Hypothetical, based on similar anilides):

    • Carefully add 2-acetamidobenzaldehyde in small portions to fuming sulfuric acid (20% SO₃) at room temperature with stirring.

    • Gently heat the mixture to 50-60 °C and hold for 2-3 hours.

    • Cool the reaction mixture and pour it carefully onto crushed ice.

    • The sulfonic acid product may precipitate or remain in solution. If it precipitates, it can be collected by filtration. If not, it can often be isolated by salting out with sodium chloride.

    • The crude product is then purified, often by recrystallization from water.

ReactionSubstrateMajor ProductYield (%)Reference
Sulfonation2-Acetamidobenzaldehyde2-Acetamido-5-sulfobenzaldehydeData not available[Predicted]

Conclusion

The electrophilic aromatic substitution of 2-aminobenzaldehyde is a classic example of substituent-directed regioselectivity. The strongly activating ortho-, para-directing amino group unequivocally governs the position of electrophilic attack, favoring the C3 and C5 positions. However, the practical application of this chemistry is hampered by the molecule's instability and the reactivity of the amino group. The use of an N-acetyl protecting group is a robust and highly recommended strategy to moderate reactivity, prevent side reactions, and achieve clean, predictable substitution patterns. While specific quantitative data for these reactions on 2-(acet)aminobenzaldehyde is not widely reported in readily accessible literature, the principles outlined in this guide provide a solid foundation for the rational design of synthetic routes to a variety of substituted 2-aminobenzaldehyde derivatives, which are valuable precursors in medicinal chemistry and materials science. Further research is warranted to quantify the yields and isomer distributions for the reactions discussed herein.

References

Stability and Storage of 2-Amino-3,5-dibromobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Amino-3,5-dibromobenzaldehyde (CAS No. 50910-55-9). The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and assessment of this compound to ensure its integrity and reliability in experimental and manufacturing processes.

Core Stability Profile

This compound is a yellow to light yellow crystalline powder.[1] It is generally considered stable at room temperature when stored in a closed container under normal handling and storage conditions.[2][3] However, like many aromatic aldehydes, its stability can be influenced by several environmental factors. The presence of an amino group and bromine atoms on the benzene (B151609) ring can affect its reactivity and degradation pathways.[1]

Factors Influencing Stability

Several factors can impact the stability of this compound:

  • Temperature: While stable at room temperature, exposure to excess heat should be avoided as it can lead to thermal decomposition.[2][3]

  • Light: Aromatic aldehydes can be sensitive to light, which may induce photochemical degradation.

  • Air/Oxygen: The aldehyde functional group can be susceptible to oxidation, especially in the presence of air over extended periods.

  • Moisture: The presence of moisture can potentially lead to hydration or other degradation pathways.

  • Incompatible Materials: Contact with strong oxidizing agents can cause vigorous reactions and decomposition.[2][3]

Hazardous Decomposition

Under conditions of thermal decomposition, this compound may release hazardous substances, including:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO)

  • Carbon dioxide (CO2)

  • Hydrogen bromide (HBr)[2]

Recommended Storage and Handling

To maintain the quality and integrity of this compound, the following storage and handling guidelines are recommended:

ConditionRecommendationRationale
Container Store in a tightly closed container.[2][4]Prevents exposure to air, moisture, and contaminants.
Atmosphere For long-term storage, consider flushing the container with an inert gas like nitrogen or argon.Minimizes the risk of oxidation.
Temperature Store in a cool, dry, well-ventilated area.[2][4] Room temperature is generally acceptable for short-term storage.[5] For long-term stability, storage at -20°C is also recommended.[6][7]Reduces the rate of potential thermal degradation and other chemical reactions.
Light Exposure Protect from prolonged exposure to light.[6]Prevents photochemical degradation.
Incompatibilities Store away from incompatible substances, particularly strong oxidizing agents.[2][3]Avoids hazardous chemical reactions.
Handling Minimize dust generation and accumulation.[2] Use with adequate ventilation to avoid inhalation of dust.[2]Ensures a safe working environment and prevents contamination.

Experimental Protocols for Stability Assessment

A comprehensive assessment of the stability of this compound requires a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The following outlines a general protocol for developing such a method and conducting forced degradation studies.

Development of a Stability-Indicating HPLC Method

A reverse-phase HPLC method is suitable for analyzing this compound.[6]

  • Column: A C18 column is a common choice for separating aromatic compounds.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is typically used. The pH of the aqueous phase should be optimized to ensure good peak shape and resolution.

  • Detection: A UV detector is suitable, as the aromatic and aldehyde functionalities provide strong chromophores. The detection wavelength should be set at the maximum absorbance of the parent compound.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method. The compound should be subjected to stress conditions that are more severe than accelerated stability testing conditions.

3.2.1. Preparation of Samples

A stock solution of this compound should be prepared in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

3.2.2. Stress Conditions

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid (HCl).

    • Heat the mixture at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours).

    • Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 N Sodium Hydroxide (NaOH).

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide (NaOH).

    • Keep the mixture at room temperature for a specified period (e.g., 2 hours).

    • Neutralize with an appropriate amount of 0.1 N Hydrochloric Acid (HCl).

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the mixture at room temperature for a specified period (e.g., 24 hours).

    • Dilute to the final concentration with the mobile phase and analyze by HPLC.

  • Thermal Degradation:

    • Place the solid compound in a hot air oven at a controlled high temperature (e.g., 105°C) for a specified period (e.g., 48 hours).

    • After exposure, allow the sample to cool to room temperature.

    • Prepare a solution of the stressed solid in the mobile phase at the target concentration and analyze by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound (and the solid compound) to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the exposure period, prepare the samples to the target concentration in the mobile phase and analyze by HPLC.

3.2.3. Analysis of Stressed Samples

All stressed samples should be analyzed by the validated stability-indicating HPLC method. The chromatograms should be evaluated for:

  • A decrease in the peak area of the parent compound.

  • The appearance of new peaks corresponding to degradation products.

  • Peak purity analysis of the parent peak to ensure it is not co-eluting with any degradants.

Visualizing Stability Assessment Workflow

The following diagrams illustrate the logical workflow for assessing the stability of a chemical compound and the key factors influencing the stability of this compound.

Stability_Assessment_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Forced Degradation Studies cluster_2 Phase 3: Stability Studies cluster_3 Phase 4: Data Evaluation & Reporting A Develop Stability-Indicating Analytical Method (e.g., HPLC) B Validate Method (ICH Guidelines) Specificity, Linearity, Accuracy, Precision A->B C Prepare Stock Solution B->C D Subject to Stress Conditions (Acid, Base, Oxidation, Heat, Light) C->D E Analyze Stressed Samples using Validated Method D->E F Identify Degradation Products (Mass Spectrometry, NMR) E->F J Evaluate Data & Determine Degradation Rate F->J G Long-Term Stability Testing (Recommended Storage Conditions) I Analyze Samples at Defined Time Points G->I H Accelerated Stability Testing (Elevated Temperature/Humidity) H->I I->J K Establish Shelf-Life and Re-test Period J->K L Define Optimal Storage Conditions K->L

Caption: Workflow for Chemical Stability Assessment.

Stability_Factors cluster_factors Environmental Stress Factors cluster_degradation Degradation Pathways & Products Compound This compound (Stable Form) Decomposition Thermal Decomposition (NOx, CO, CO2, HBr) Compound->Decomposition leads to Photo_Deg Photochemical Degradation Compound->Photo_Deg leads to Oxidation Oxidation Products Compound->Oxidation leads to Hydrolysis Hydrolysis Products Compound->Hydrolysis leads to Reaction Reaction Products Compound->Reaction leads to Temp Excess Heat Temp->Decomposition Light UV/Visible Light Light->Photo_Deg Air Oxygen (Air) Air->Oxidation Moisture Humidity Moisture->Hydrolysis Chemicals Strong Oxidizing Agents Chemicals->Reaction

Caption: Factors Affecting Compound Stability.

References

An In-depth Technical Guide on the Electron-Donating and Electron-Withdrawing Effects in 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties of 2-Amino-3,5-dibromobenzaldehyde, a key intermediate in pharmaceutical synthesis. The document elucidates the interplay of electron-donating and electron-withdrawing groups within the molecule, supported by spectroscopic data and theoretical considerations. Detailed experimental protocols for its synthesis and characterization are also presented to aid in its practical application and further research.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Ambroxol, a widely used mucolytic agent.[1] The reactivity and utility of this aromatic aldehyde are dictated by the electronic interplay of its substituents: an electron-donating amino (-NH₂) group and electron-withdrawing aldehyde (-CHO) and bromo (-Br) groups.[2] Understanding these electronic effects is paramount for optimizing reaction conditions, predicting reaction outcomes, and designing novel synthetic pathways. This guide offers an in-depth examination of these electronic phenomena, supported by spectroscopic evidence and detailed experimental methodologies.

Electronic Effects of Substituents

The electronic landscape of the benzene (B151609) ring in this compound is a result of the cumulative effects of its substituents.

  • Electron-Donating Group (EDG): The amino (-NH₂) group at the C2 position is a potent electron-donating group through resonance (mesomeric effect). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions. This activating effect is crucial in electrophilic aromatic substitution reactions.

  • Electron-Withdrawing Groups (EWGs):

    • The aldehyde (-CHO) group at the C1 position is a strong electron-withdrawing group through both resonance and inductive effects. It deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.

    • The bromine atoms at the C3 and C5 positions are also electron-withdrawing through their inductive effect due to their high electronegativity. However, they can also exhibit a weak electron-donating resonance effect. In the case of halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring.

The synergistic and antagonistic interplay of these groups governs the molecule's chemical behavior, including its reactivity in condensation reactions at the aldehyde group and further functionalization at the amino group or the bromine-substituted positions.[2]

electronic_effects cluster_molecule This compound cluster_effects Electronic Effects C1 C C2 C C1->C2 CHO CHO C1->CHO C3 C C2->C3 NH2 NH₂ C2->NH2 C4 C C3->C4 Br3 Br C3->Br3 C5 C C4->C5 C6 C C5->C6 Br5 Br C5->Br5 C6->C1 EDG Electron-Donating (Resonance) EWG_CHO Electron-Withdrawing (Resonance & Inductive) EWG_Br Electron-Withdrawing (Inductive) NH2_effect->EDG Donates e⁻ density CHO_effect->EWG_CHO Withdraws e⁻ density Br_effect->EWG_Br Withdraws e⁻ density

Caption: Electronic influence of substituents in this compound.

Spectroscopic Data

The structural and electronic properties of this compound can be elucidated through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~9.8Singlet1HAldehyde proton (-CHO)
2~7.6-7.8Doublet1HAromatic proton (H-6)
3~7.4-7.6Doublet1HAromatic proton (H-4)
4~6.0Broad Singlet2HAmine protons (-NH₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1~190Aldehyde Carbonyl (C=O)
2~150C-NH₂
3~138C-H
4~135C-H
5~120C-CHO
6~110C-Br
7~108C-Br

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.[3][4]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadN-H stretching (amine)
1680-1660Strong, SharpC=O stretching (aldehyde)
1600-1550MediumN-H bending (amine)
1500-1400MediumC=C stretching (aromatic)
850-750StrongC-H bending (aromatic, out-of-plane)
700-500MediumC-Br stretching

Note: The exact peak positions can vary.[3][4]

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The presence of the aromatic ring and the various substituents with lone pairs and π-systems gives rise to characteristic absorption bands. In a suitable solvent like ethanol (B145695), this compound is expected to show strong absorptions in the UV region, likely with multiple bands corresponding to π → π* and n → π* transitions.

Table 4: Predicted UV-Visible Absorption Maxima for this compound

Wavelength (λmax, nm)Electronic Transition
~250-280π → π
~320-360n → π

Note: These are predicted values based on the chromophores present.

Experimental Protocols

Synthesis of this compound from o-Nitrobenzaldehyde

This protocol is based on a common and efficient method for the synthesis of the title compound.[5]

Materials:

  • o-Nitrobenzaldehyde

  • Iron powder

  • Glacial acetic acid

  • Ethanol

  • Concentrated Hydrochloric acid

  • Bromine

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Acetone (B3395972)

Procedure:

  • Reduction of the Nitro Group:

    • In a three-necked flask equipped with a reflux condenser and a stirrer, dissolve o-nitrobenzaldehyde (e.g., 10 mmol) in a mixture of ethanol and water.

    • Add glacial acetic acid and iron powder (e.g., 40-70 mmol).

    • Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

    • Heat the mixture to reflux (approximately 90-105°C) and maintain for 40-60 minutes. Monitor the reaction progress by a suitable method (e.g., TLC).

  • Bromination:

    • After the reduction is complete, cool the reaction mixture to 0°C in an ice bath.

    • Slowly add bromine (e.g., 20-40 mmol) dropwise to the cooled mixture while stirring.

    • Allow the reaction to proceed at room temperature for 120-150 minutes.

  • Work-up and Purification:

    • Filter the reaction mixture and wash the solid with water.

    • Extract the filtrate with dichloromethane.

    • Wash the organic layer with saturated sodium bicarbonate solution and then with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent by rotary evaporation to obtain the crude product as a yellow solid.

    • Recrystallize the crude product from acetone to yield pure this compound.

synthesis_workflow start Start: o-Nitrobenzaldehyde reduction Reduction (Fe, Acetic Acid, Ethanol/H₂O, HCl cat.) Reflux (90-105°C, 40-60 min) start->reduction intermediate Intermediate: o-Aminobenzaldehyde (in situ) reduction->intermediate bromination Bromination (Bromine, 0°C to RT, 120-150 min) intermediate->bromination workup Work-up (Filtration, Extraction with DCM, Washing) bromination->workup purification Purification (Rotary Evaporation, Recrystallization from Acetone) workup->purification product Product: this compound purification->product

Caption: Synthesis workflow for this compound.

Spectroscopic Analysis Protocols

4.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra for analysis.

4.2.2. FTIR Spectroscopy

  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

  • Background Collection: Record a background spectrum of the empty ATR setup.

  • Sample Analysis: Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

4.2.3. UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol or methanol). The concentration should be adjusted to give an absorbance reading between 0.1 and 1.0.

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Fill a cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-800 nm).

Conclusion

The electronic properties of this compound are a fascinating case study in the interplay of electron-donating and electron-withdrawing substituents on an aromatic ring. A thorough understanding of these effects, supported by robust spectroscopic characterization, is essential for its effective use in the synthesis of pharmaceuticals and other complex organic molecules. The detailed protocols provided in this guide are intended to facilitate high-quality research and development in this area.

References

2-Amino-3,5-dibromobenzaldehyde human metabolite of ambroxol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the human metabolism of the mucolytic agent ambroxol (B1667023). Contrary to the topic initially proposed, 2-Amino-3,5-dibromobenzaldehyde is not a human metabolite of ambroxol but a key precursor in its chemical synthesis. This document clarifies the established metabolic pathways of ambroxol in humans, focusing on its primary metabolites: dibromoanthranilic acid (DBAA) and 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline (DHTQ). Quantitative pharmacokinetic data, detailed experimental protocols for metabolic studies, and the enzymatic pathways involved are presented. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development and metabolic research.

Introduction

Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexanol, is a widely used mucolytic drug that facilitates the clearance of mucus from the respiratory tract. Understanding its metabolic fate in humans is crucial for optimizing its therapeutic use and ensuring its safety and efficacy. This guide details the biotransformation of ambroxol, identifies its major metabolites, and provides relevant quantitative and methodological information.

Metabolic Pathways of Ambroxol

The metabolism of ambroxol in humans primarily occurs in the liver and involves both Phase I and Phase II reactions. The main enzymatic pathway for Phase I metabolism is catalyzed by the cytochrome P450 enzyme CYP3A4.[1]

The biotransformation of ambroxol leads to two major metabolites:

  • Dibromoanthranilic acid (DBAA) : This metabolite is formed through N-dealkylation and oxidative deamination of the ambroxol molecule.[2] The formation of DBAA is dependent on NADPH.[1]

  • 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline (DHTQ) : The formation of this metabolite can occur non-enzymatically.[1]

Following Phase I metabolism, both the parent drug and its primary metabolites can undergo Phase II conjugation, predominantly forming glucuronides.[3]

Visualizing the Metabolic Pathway

The following diagram illustrates the primary metabolic conversion of ambroxol in humans.

Ambroxol_Metabolism Ambroxol Ambroxol Intermediate N-dealkylation & Oxidative Deamination Ambroxol->Intermediate CYP3A4, NADPH DHTQ 6,8-dibromo-3-(trans-4-hydroxycyclohexyl) -1,2,3,4-tetrahydroquinazoline (DHTQ) Ambroxol->DHTQ Non-enzymatic Glucuronides Glucuronide Conjugates Ambroxol->Glucuronides Phase II Enzymes DBAA Dibromoanthranilic Acid (DBAA) Intermediate->DBAA DBAA->Glucuronides Phase II Enzymes DHTQ->Glucuronides Phase II Enzymes

Fig. 1: Metabolic pathway of ambroxol in humans.

Quantitative Data

Pharmacokinetics of Ambroxol

The pharmacokinetic parameters of ambroxol have been studied in healthy volunteers. Following oral administration, ambroxol is rapidly and completely absorbed.

ParameterValueReference
Bioavailability~70-80%[4]
Time to peak plasma concentration (Tmax)1-2.5 hours (immediate-release)
6.5 hours (slow-release)
Plasma protein binding~90%
Volume of distribution (Vd)~552 L
Elimination half-life (t1/2)~10 hours
Total plasma clearance565 ml/min (after i.v.)[5]
Enzyme Kinetics of DBAA Formation

The formation of dibromoanthranilic acid (DBAA) from ambroxol has been characterized in human liver microsomes.

ParameterValue (Human Liver Microsomes)Value (recombinant CYP3A4)Reference
Vmax472 ± 192 pmol/min/mg protein1.42 pmol/min/pmol P450[1]
Km248 ± 40.6 µM287 µM[1]

Experimental Protocols

In Vitro Metabolism of Ambroxol in Human Liver Microsomes

This protocol is a general guideline for studying the metabolism of ambroxol to DBAA in a laboratory setting.

Materials:

  • Human liver microsomes

  • Ambroxol solution

  • NADPH regenerating system (or NADPH)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for quenching the reaction

  • Incubator/water bath at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare working solutions of ambroxol and the NADPH regenerating system in phosphate buffer.

  • Incubation Mixture: In a microcentrifuge tube, pre-incubate a mixture of human liver microsomes and ambroxol in phosphate buffer at 37°C for a few minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a cold organic solvent like acetonitrile.

  • Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the formation of DBAA in the supernatant using a validated LC-MS/MS method.

Quantification of Ambroxol and its Metabolites in Human Plasma by LC-MS/MS

The following provides a general workflow for the quantitative analysis of ambroxol and its metabolites in human plasma.

LCMS_Workflow Start Human Plasma Sample Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Start->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer LC_Separation Liquid Chromatography (LC Separation) Supernatant_Transfer->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS Detection) LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis

Fig. 2: General workflow for LC-MS/MS analysis.

Key considerations for method development:

  • Sample Extraction: Protein precipitation is a common method for plasma sample preparation.[6]

  • Chromatography: A C18 column is often used for the separation of ambroxol and its metabolites.[6]

  • Mass Spectrometry: Detection is typically performed using electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for high selectivity and sensitivity.[7]

  • Internal Standard: Use of a suitable internal standard is crucial for accurate quantification.

Biological Activity of Metabolites

Currently, there is limited publicly available information on the specific biological activities of the primary metabolites of ambroxol, DBAA and DHTQ. The focus of pharmacological studies has been on the parent compound, ambroxol, which exhibits mucolytic, anti-inflammatory, antioxidant, and local anesthetic properties. Further research is needed to determine if the metabolites contribute to the therapeutic effects or have any distinct pharmacological profiles.

The Role of this compound in Ambroxol Synthesis

It is important to reiterate that this compound is not a metabolite of ambroxol. Instead, it is a crucial starting material in the chemical synthesis of ambroxol. The synthesis generally involves the condensation of this compound with trans-4-aminocyclohexanol.

Ambroxol_Synthesis Metabolite This compound Intermediate Condensation Metabolite->Intermediate Reagent trans-4-aminocyclohexanol Reagent->Intermediate Ambroxol Ambroxol Intermediate->Ambroxol Reduction

Fig. 3: Simplified synthesis of ambroxol.

Conclusion

The human metabolism of ambroxol is a well-characterized process involving primarily CYP3A4-mediated oxidation to dibromoanthranilic acid and non-enzymatic formation of 6,8-dibromo-3-(trans-4-hydroxycyclohexyl)-1,2,3,4-tetrahydroquinazoline, followed by glucuronidation. This compound is a synthetic precursor and not a human metabolite. This guide provides a foundational understanding of these processes, supported by quantitative data and established experimental workflows, to aid researchers and professionals in the field of drug metabolism and development. Further investigation into the potential biological activities of ambroxol's major metabolites is warranted.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ambroxol from 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of Ambroxol (B1667023), a potent mucolytic agent, utilizing 2-Amino-3,5-dibromobenzaldehyde as a key starting material. The methodologies outlined below are based on established and widely cited synthetic routes, offering reliable procedures for laboratory and developmental scale-up.

Introduction

Ambroxol, chemically known as trans-4-((2-amino-3,5-dibromobenzyl)amino)cyclohexan-1-ol, is a widely used secretolytic and secretomotoric agent for the treatment of respiratory diseases associated with excessive or viscous mucus. A common and efficient synthetic pathway to Ambroxol involves the reductive amination of this compound with trans-4-aminocyclohexanol (B47343).[1][2][3][4] This process typically involves the initial formation of a Schiff base (imine) intermediate, which is subsequently reduced to yield the final Ambroxol base. The base can then be converted to its hydrochloride salt for pharmaceutical applications.

Synthesis of this compound

A crucial precursor for Ambroxol synthesis is this compound.[2][3][5] An effective method for its preparation starts from o-nitrobenzaldehyde. This process involves the reduction of the nitro group to an amino group, followed by bromination of the resulting o-aminobenzaldehyde.[4][6] A one-pot synthesis has been developed where the intermediate o-aminobenzaldehyde is not isolated, simplifying the procedure and improving overall efficiency.[2][3]

Core Synthesis of Ambroxol

The primary and most widespread method for synthesizing Ambroxol from this compound is through a two-step, one-pot reaction.[7] This involves the condensation of this compound with trans-4-aminocyclohexanol to form an intermediate imine (Schiff base), followed by in-situ reduction of the imine to yield Ambroxol.[4][8] The resulting Ambroxol base is then typically converted to its hydrochloride salt.

Reaction Pathway

Ambroxol_Synthesis A This compound C trans-4-((2-Amino-3,5-dibromobenzylidene)amino)cyclohexanol (Schiff Base Intermediate) A->C Condensation B trans-4-Aminocyclohexanol B->C D Ambroxol C->D Reduction (e.g., NaBH4) E Ambroxol Hydrochloride D->E Salification (HCl) experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Steps cluster_workup Work-up and Isolation A Dissolve Reactants (Aldehyde and Amine) in Solvent B Condensation (Heating to Reflux) A->B C TLC Monitoring (Condensation) B->C D Cooling C->D Complete E Addition of Reducing Agent D->E F Reduction E->F G TLC Monitoring (Reduction) F->G H Cooling G->H Complete I pH Adjustment (Salification with HCl) H->I J Crystallization I->J K Filtration and Washing J->K L Drying K->L M Final Product: Ambroxol Hydrochloride L->M

References

Application Notes and Protocols for the Synthesis of 6,8-Dibromoquinolines via Friedländer Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer annulation is a cornerstone reaction in synthetic organic chemistry for the construction of quinoline (B57606) and poly-substituted quinoline scaffolds.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, typically catalyzed by acid or base.[1][3] Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, natural products, and functional materials, exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[4]

This document provides detailed application notes and experimental protocols for the synthesis of 6,8-dibromoquinolines using 2-amino-3,5-dibromobenzaldehyde as the starting material in the Friedländer condensation. A modern and efficient microwave-assisted protocol is highlighted, which offers significant advantages over conventional heating methods, including drastically reduced reaction times and improved product yields.[4] The resulting 6,8-dibromoquinoline (B11842131) scaffold is a valuable precursor for further functionalization in drug discovery programs, particularly for the development of novel anticancer agents that target critical signaling pathways.[4]

Data Presentation: Synthesis of 6,8-Dibromoquinolines

The following table summarizes the quantitative data for the Friedländer condensation of this compound with various ketones.

EntryKetoneProductReaction ConditionsTimeYield (%)
11,3-Indandione (B147059)6,8-dibromo-11H-indeno[1,2-b]quinolin-11-oneAcetonitrile (B52724), DCC, reflux1.5 h40
2Acetophenone6,8-dibromo-2-phenylquinolineAcetic Acid, Microwave10 min85 (Illustrative)
34'-Chloroacetophenone6,8-dibromo-2-(4-chlorophenyl)quinolineAcetic Acid, Microwave10 min82 (Illustrative)
44'-Methoxyacetophenone6,8-dibromo-2-(4-methoxyphenyl)quinolineAcetic Acid, Microwave12 min88 (Illustrative)
5Cyclohexanone6,8-dibromo-1,2,3,4-tetrahydroacridineAcetic Acid, Microwave15 min75 (Illustrative)

Note: Illustrative yields for entries 2-5 are based on the high efficiency reported for analogous microwave-assisted Friedländer reactions and may vary depending on the specific substrate and purification process.[4]

Experimental Protocols

General Protocol for Microwave-Assisted Friedländer Annulation

This protocol describes a general and rapid method for the synthesis of substituted 6,8-dibromoquinolines from this compound and various ketones using microwave irradiation.[4]

Materials:

  • This compound

  • Active methylene (B1212753) compound (e.g., acetophenone, 4'-chloroacetophenone, cyclohexanone)

  • Glacial Acetic Acid

  • 10 mL Microwave synthesis vial

  • Microwave synthesizer

  • Standard laboratory glassware and purification supplies (silica gel, solvents)

Procedure:

  • To a 10 mL microwave synthesis vial, add this compound (1.0 mmol) and the desired active methylene compound (1.1 mmol).

  • Add glacial acetic acid (2-3 mL) to the vial to serve as both the solvent and the catalyst.[4]

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 160 °C for 5-15 minutes with stirring.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the vial to cool to room temperature.

  • Quench the reaction by carefully pouring the mixture into ice-water (20 mL).

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent to afford the pure 6,8-dibromoquinoline derivative.

Synthesis of 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one (Specific Protocol)

Procedure:

  • To a solution of this compound (1 mmol) in acetonitrile (10 mL), add 1,3-indandione (1 mmol) with continuous stirring.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) (1 mmol) to the mixture.

  • Reflux the reaction mixture for 1.5 hours.

  • Monitor the reaction by TLC (eluent: chloroform).

  • After cooling, filter the precipitate and wash it with ethanol.

  • Purify the crude product by column chromatography on silica gel (eluent: chloroform) to yield 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one as orange crystals (40% yield).

Visualizations

Friedländer Condensation: General Reaction Scheme

G General Reaction Scheme for Friedländer Condensation reactant1 This compound product 6,8-Dibromo-substituted quinoline reactant1->product + reactant2 Ketone (R1-CO-CH2-R2) reactant2->product Acid or Base Catalyst, Heat

Caption: General reaction scheme for the Friedländer condensation.

Experimental Workflow for Microwave-Assisted Synthesis

G Workflow for Microwave-Assisted Friedländer Synthesis A Reactant Mixing (Aldehyde, Ketone, Acetic Acid) B Microwave Irradiation (160°C, 5-15 min) A->B C Quenching (Ice-water) B->C D Neutralization (aq. NaHCO3) C->D E Extraction (Organic Solvent) D->E F Drying and Concentration E->F G Purification (Chromatography/Recrystallization) F->G H Final Product G->H

Caption: Workflow for the microwave-assisted Friedländer synthesis of 6,8-dibromoquinolines.

Proposed Signaling Pathway Inhibition

The anticancer activity of certain quinoline derivatives has been linked to the inhibition of the PI3K/Akt/mTOR signaling pathway.[1][5] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.

G Proposed Inhibition of the PI3K/Akt/mTOR Pathway cluster_cell Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Growth, Survival mTOR->Proliferation Promotes Quinoline 6,8-Dibromoquinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: Proposed mechanism of anticancer action via inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Synthesis of Bioactive 6,8-Dibromoquinazoline Derivatives from 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the synthesis of 6,8-dibromoquinazoline derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry. Commencing with the key intermediate, 2-Amino-3,5-dibromobenzaldehyde, these notes outline a representative one-pot, multi-component synthetic strategy. The resulting 6,8-dibromoquinazoline scaffold is a core component of molecules reported to possess potent antimicrobial and anticancer properties.[1][2][3] These protocols are designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction: The Significance of 6,8-Dibromoquinazolines

Quinazolines and their oxidized counterparts, quinazolinones, are prominent nitrogen-containing heterocyclic scaffolds that form the core structure of numerous biologically active molecules.[1] The quinazoline (B50416) framework is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4][5] Several clinically approved drugs, such as gefitinib (B1684475) and erlotinib, feature the quinazoline core and function as kinase inhibitors for cancer therapy.[6][7]

The incorporation of bromine atoms at the C6 and C8 positions of the quinazoline ring has been shown to enhance the pharmacological profile of these derivatives.[1] Specifically, 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated powerful cytotoxic effects against cancer cell lines, such as the human breast carcinoma cell line MCF-7.[2][3] This makes the synthesis of these compounds a key area of interest for drug discovery. This compound serves as a critical and readily available starting material for accessing this important scaffold.

Synthetic Pathway Overview

The primary synthetic route described herein is a one-pot, multi-component reaction, which is a variation of the Friedländer annulation. This efficient approach involves the condensation of this compound with a nitrogen source, typically ammonium (B1175870) acetate (B1210297), and a compound containing a reactive methylene (B1212753) group (e.g., a ketone or ester) to yield the corresponding 2,4-disubstituted-6,8-dibromoquinazoline. This method is advantageous due to its operational simplicity, high atom economy, and the ability to generate structural diversity by varying the third component.[1]

G cluster_workflow General Synthetic Workflow A This compound D One-Pot Reaction (e.g., in Acetic Acid, Reflux) A->D B Ammonium Acetate (Nitrogen Source) B->D C Active Methylene Compound (e.g., Ketone) C->D E Work-up & Purification (Precipitation, Recrystallization) D->E Cooling & Isolation F 6,8-Dibromoquinazoline Derivative E->F Purification

Caption: General workflow for the one-pot synthesis of 6,8-dibromoquinazolines.

Experimental Protocols

This section provides a representative procedure for the synthesis of a 2,4-disubstituted 6,8-dibromoquinazoline derivative. This protocol is based on established methodologies for quinazoline synthesis from 2-aminobenzaldehydes and related ketones.[1][8][9]

Protocol 1: Synthesis of 6,8-Dibromo-2-methyl-4-phenylquinazoline

Materials:

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, combine this compound (1.0 mmol), acetophenone (1.1 mmol), and ammonium acetate (10.0 mmol).

  • Add glacial acetic acid (15 mL) to serve as the solvent and reaction medium.[1]

  • Fit the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.

  • Heat the mixture to reflux (approximately 118 °C) with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL) to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of water, followed by a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 6,8-Dibromo-2-methyl-4-phenylquinazoline.

  • Dry the final product under vacuum. Characterize the compound using NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation

The following table summarizes representative data for quinazoline derivatives synthesized using similar methodologies. Yields and analytical data can vary based on the specific substrates and reaction conditions used.

Product NameStarting Aldehyde/KetoneThird ComponentCatalyst/SolventYield (%)Melting Point (°C)Reference
6,8-Dibromo-4-methyl-2-phenylquinazoline1-(2-Amino-3,5-dibromophenyl)ethanoneBenzaldehydeNH₄OAc / Acetic Acid75-90Not Reported[1]
6,8-Dibromo-2,4-diphenylquinazoline2-Amino-3,5-dibromobenzophenoneBenzaldehydeNH₄OAc / Acetic Acid~85Not ReportedAnalogous to[1]
6,8-Dibromo-2-methyl-4-phenylquinazoline This compound Acetophenone NH₄OAc / Acetic Acid 70-85 (Expected) Not Reported This Protocol
Various 2-Arylquinazolines2-AminobenzophenonesBenzylaminesCAN-TBHP / AcetonitrileGoodNot Reported[8]

Applications in Drug Development & Biological Significance

Quinazoline derivatives are a cornerstone of modern medicinal chemistry, particularly in oncology. The 4-aminoquinazoline core is a key pharmacophore in several FDA-approved tyrosine kinase inhibitors (TKIs).[7] These drugs typically target the ATP-binding site of Epidermal Growth Factor Receptor (EGFR), inhibiting its signaling cascade and thereby blocking tumor cell proliferation and survival.[7][10]

The 6,8-dibromo substitution pattern has been specifically investigated for its potential to yield potent anticancer agents. Studies have shown that certain 6,8-dibromo-4(3H)quinazolinone derivatives exhibit very low IC₅₀ values against breast cancer cells, in some cases proving more potent than the standard chemotherapy drug doxorubicin.[2][3] Beyond cancer, these scaffolds have also been explored for their antimicrobial activity.[1]

Targeting the EGFR Signaling Pathway

Many quinazoline-based drugs function by inhibiting the EGFR signaling pathway, which is often hyperactivated in various cancers. Inhibition of EGFR blocks downstream pathways like RAS/MAPK and PI3K/AKT, which are crucial for cell growth, proliferation, and survival.

G cluster_pathway Simplified EGFR Signaling Pathway Inhibition EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation MAPK MAPK RAS->MAPK MAPK->Proliferation Inhibitor 6,8-Dibromo- quinazoline Derivative Inhibitor->EGFR Inhibits (ATP Competition)

Caption: Inhibition of the EGFR signaling cascade by a quinazoline derivative.

Conclusion

The synthetic protocols and application notes provided herein offer a valuable resource for researchers in medicinal chemistry and drug development. The one-pot synthesis of 6,8-dibromoquinazoline derivatives from this compound is an efficient and versatile method for generating libraries of compounds for biological screening. The demonstrated anticancer and antimicrobial potential of this scaffold warrants further investigation and optimization for the development of new and effective therapeutic agents.[1][2]

References

The Role of 2-Amino-3,5-dibromobenzaldehyde as a Pivotal Pharmaceutical Intermediate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3,5-dibromobenzaldehyde (ADBA) is a crucial aromatic aldehyde that serves as a cornerstone intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2][3] Its unique structure, featuring an amino group, a formyl group, and two bromine atoms on a benzene (B151609) ring, provides a versatile platform for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of ADBA in the synthesis of the widely used mucolytic agents, Ambroxol (B1667023) and Bromhexine (B1221334).[1][2]

Application Notes

This compound is a light yellow crystalline powder.[2] Its primary application in the pharmaceutical industry is as a key starting material for the synthesis of drugs that modulate mucus secretion and clearance in the respiratory tract.

Key Applications:

  • Synthesis of Ambroxol: ADBA is a direct precursor to Ambroxol, a widely used mucolytic agent that enhances the secretion of airway surfactant and stimulates ciliary activity, leading to improved mucus clearance.[4][5]

  • Synthesis of Bromhexine: This intermediate is also integral to the synthesis of Bromhexine, another potent mucolytic drug that works by breaking down acid mucopolysaccharide fibers in the sputum, thereby reducing its viscosity.[6]

  • Derivatives in Drug Discovery: The reactive nature of the amino and aldehyde groups in ADBA allows for the synthesis of a diverse range of derivatives, which are of interest in medicinal chemistry for the development of new therapeutic agents.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent conversion to Ambroxol and Bromhexine.

Protocol 1: Synthesis of this compound from o-Nitrobenzaldehyde

This protocol describes a two-step, one-pot synthesis of ADBA starting from o-nitrobenzaldehyde via reduction of the nitro group followed by bromination.

Reaction Scheme:

o-Nitrobenzaldehyde → o-Aminobenzaldehyde → this compound

Materials and Reagents:

Procedure:

  • In a three-necked flask, dissolve o-nitrobenzaldehyde (1.5 g, 10 mmol) in a mixture of absolute ethanol (34 mL) and distilled water (17 mL) with stirring and gentle heating to 50°C.[1]

  • To the dissolved solution, add glacial acetic acid (34 mL), reduced iron powder (3.9 g, 70 mmol), and 3-4 drops of concentrated hydrochloric acid.[1]

  • Heat the reaction mixture to 105°C and reflux for 40 minutes.[1]

  • After the reflux, cool the flask in an ice bath to 0°C.[1]

  • Slowly add bromine (3.1 g, 20 mmol) dropwise to the cooled reaction mixture.[1]

  • Allow the reaction to proceed at room temperature for 120 minutes.[1]

  • Filter the reaction mixture and wash the solid with water.

  • Extract the filtrate with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and then with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a yellow solid.

  • Recrystallize the crude product from acetone to yield pure this compound.[1]

Quantitative Data:

ParameterValueReference
Starting Materialo-Nitrobenzaldehyde (1.5 g)[1]
Yield of ADBA2.54 g (91.1%)[7]
Purity (HPLC)99.4%[7]
Protocol 2: Synthesis of Ambroxol Hydrochloride from this compound

This protocol details the reductive amination of ADBA with trans-4-aminocyclohexanol (B47343) to form Ambroxol, followed by conversion to its hydrochloride salt.

Reaction Scheme:

This compound + trans-4-Aminocyclohexanol → Ambroxol → Ambroxol Hydrochloride

Materials and Reagents:

Procedure:

  • In a reactor, dissolve this compound (10.0 g, 35.9 mmol) and trans-4-aminocyclohexanol (5.0 g, 43.4 mmol) in methanol (100 mL).[8]

  • Heat the mixture to reflux (60°C - 65°C) with stirring and maintain for 3-6 hours, monitoring the reaction by TLC.[8]

  • Cool the reaction mixture to 30°C - 35°C.[8]

  • Add sodium borohydride (1.63 g, 43.1 mmol) portion-wise, maintaining the temperature.[8]

  • Stir the reaction for 6 hours, monitoring for completion by TLC.[8]

  • Cool the reaction solution to 10°C - 20°C.[8]

  • Adjust the pH to 1-2 with hydrochloric acid solution while stirring.[8]

  • Cool the mixture to 0°C - 5°C and stir for 4 hours to allow for precipitation.[8]

  • Filter the precipitate, wash with a small amount of cold methanol, and dry to obtain Ambroxol Hydrochloride.[8]

Quantitative Data:

ParameterValueReference
Starting ADBA10.0 g[8]
Yield of Ambroxol HCl13.0 g (87.5%)[8]
Purity (HPLC)99.48%[8]
Protocol 3: Synthesis of Bromhexine Hydrochloride from this compound

This protocol outlines a multi-step synthesis of Bromhexine hydrochloride starting from ADBA.

Reaction Scheme:

This compound → 2-Amino-3,5-dibromobenzyl alcohol → 2,4-Dibromo-6-chloromethylaniline → Bromhexine → Bromhexine Hydrochloride

Materials and Reagents:

  • This compound

  • Ethanol

  • Sodium borohydride

  • Hydrochloric acid

  • Tetrahydrofuran (B95107) (THF)

  • Thionyl chloride

  • N-methylcyclohexylamine

  • HCl salifying reagent

Procedure:

Step 1: Reduction of ADBA

  • Add this compound (450 g) to absolute ethanol (1.8 kg) and stir.[9]

  • Control the temperature below 30°C and add sodium borohydride (25 g) in portions.[9]

  • Stir at room temperature for 1 hour.[9]

  • Adjust the pH to 6-7 with hydrochloric acid and filter.[9]

  • Dissolve the filter cake in tetrahydrofuran (1.8 kg), dry, and filter to obtain a solution of 2-amino-3,5-dibromobenzyl alcohol.[9]

Step 2: Chlorination

  • In a separate reactor, add thionyl chloride (356 g) to tetrahydrofuran (2 kg) and stir.[9]

  • Control the temperature below 30°C and add the filtrate from Step 1 dropwise.[9]

Step 3: Amination and Salt Formation

  • The resulting 2,4-bromo-6-chloromethyl aniline (B41778) is then reacted with N-methylcyclohexylamine.[9]

  • The resulting Bromhexine free base is then treated with an HCl salifying reagent to yield Bromhexine hydrochloride.[9]

Quantitative Data:

ParameterValueReference
Starting ADBA4.5 kg[9]
Sodium Borohydride0.25 kg[9]
Thionyl Chloride3.56 kg[9]

Signaling Pathways and Mechanisms of Action

The pharmaceutical activity of Ambroxol and Bromhexine, derived from this compound, is attributed to their distinct mechanisms of action at the cellular and molecular level.

Ambroxol Signaling Pathways

Ambroxol exerts its therapeutic effects through multiple pathways, including modulation of ion channels, enhancement of lysosomal function, and anti-inflammatory actions.[2][5][10]

Ambroxol_Signaling cluster_ion_channels Ion Channel Modulation cluster_lysosomal Lysosomal Function cluster_inflammation Anti-inflammatory Effects Ambroxol Ambroxol Na_channel Voltage-gated Na+ Channels Ambroxol->Na_channel Ca_channel Voltage-gated Ca2+ Channels Ambroxol->Ca_channel AMPA_R AMPA Receptors Ambroxol->AMPA_R GBA1 ↑ GBA1 Expression Ambroxol->GBA1 NFkB NF-κB Pathway Ambroxol->NFkB Erk Erk Signaling Pathway Ambroxol->Erk Lysosomal_clearance ↑ Lysosomal Clearance GBA1->Lysosomal_clearance Inflammatory_response ↓ Inflammatory Response NFkB->Inflammatory_response Erk->Inflammatory_response

Caption: Ambroxol's multifaceted mechanism of action.

Bromhexine Mechanism of Action

Bromhexine's primary role is to reduce the viscosity of mucus, facilitating its removal from the respiratory tract.[6] It also exhibits other secretomotor effects.

Bromhexine_Mechanism cluster_mucus Mucus Modification cluster_clearance Mucus Clearance cluster_viral_entry Antiviral Activity Bromhexine Bromhexine Mucopolysaccharide Breakdown of Mucopolysaccharide Fibers Bromhexine->Mucopolysaccharide Serous_glands Stimulation of Serous Glands Bromhexine->Serous_glands Ciliary_activity ↑ Ciliary Activity Bromhexine->Ciliary_activity TMPRSS2 Inhibition of TMPRSS2 Bromhexine->TMPRSS2 Mucus_viscosity ↓ Mucus Viscosity Mucopolysaccharide->Mucus_viscosity Serous_glands->Mucus_viscosity Mucus_transport ↑ Mucus Transport Mucus_viscosity->Mucus_transport Ciliary_activity->Mucus_transport Viral_entry ↓ Viral Entry TMPRSS2->Viral_entry

Caption: Bromhexine's mechanism as a mucolytic agent.

Experimental Workflow Diagrams

The synthesis of these pharmaceuticals from this compound follows a logical progression of chemical transformations.

Workflow for Ambroxol Synthesis

Ambroxol_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product ADBA This compound Reductive_Amination Reductive Amination (Methanol, Reflux) ADBA->Reductive_Amination TAC trans-4-Aminocyclohexanol TAC->Reductive_Amination Reduction Reduction (Sodium Borohydride) Reductive_Amination->Reduction Salt_Formation Salt Formation (Hydrochloric Acid) Reduction->Salt_Formation Ambroxol_HCl Ambroxol Hydrochloride Salt_Formation->Ambroxol_HCl

Caption: Synthetic workflow for Ambroxol Hydrochloride.

Workflow for Bromhexine Synthesis

Bromhexine_Workflow cluster_start Starting Material cluster_intermediates Intermediates cluster_reagents Key Reagents cluster_product Product ADBA This compound ADBA_ol 2-Amino-3,5-dibromobenzyl alcohol ADBA->ADBA_ol Reduction Chloro_intermediate 2,4-Dibromo-6-chloromethylaniline ADBA_ol->Chloro_intermediate Chlorination Bromhexine_HCl Bromhexine Hydrochloride Chloro_intermediate->Bromhexine_HCl Amination & Salt Formation Reducer Sodium Borohydride Reducer->ADBA_ol Chlorinating_Agent Thionyl Chloride Chlorinating_Agent->Chloro_intermediate Amine N-methylcyclohexylamine Amine->Bromhexine_HCl Acid HCl Acid->Bromhexine_HCl

Caption: Synthetic workflow for Bromhexine Hydrochloride.

References

Application Notes and Protocols for Metal Complexes of 2-Amino-3,5-dibromobenzaldehyde Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of metal complexes derived from Schiff bases of 2-Amino-3,5-dibromobenzaldehyde. These compounds are of significant interest in the field of medicinal chemistry due to their potential as antimicrobial and anticancer agents.

Introduction

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are a versatile class of ligands that can coordinate with various metal ions to form stable complexes. The resulting metal complexes often exhibit enhanced biological activity compared to the free ligands.[1][2] Schiff bases derived from this compound are particularly noteworthy due to the presence of halogen atoms, which can modulate the lipophilicity and electronic properties of the molecule, potentially leading to improved pharmacological profiles. This document outlines the synthesis of these Schiff bases and their subsequent complexation with transition metals, followed by protocols for assessing their antimicrobial and anticancer activities.

Synthesis Protocols

General Synthesis of this compound Schiff Bases

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine (e.g., an amino acid or an aliphatic/aromatic amine).

Materials:

  • This compound

  • Primary amine (e.g., L-Valinol, L-Phenylalaninol, aliphatic diamines)

  • Ethanol (B145695) or Methanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of hot ethanol in a round bottom flask.

  • In a separate beaker, dissolve the primary amine (1.0 eq for monoamines, 0.5 eq for diamines) in ethanol.

  • Add the amine solution to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated Schiff base product is collected by filtration using a Büchner funnel.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator over anhydrous CaCl₂.

  • Characterize the synthesized Schiff base using appropriate spectroscopic techniques such as FT-IR, ¹H NMR, and Mass Spectrometry.

Synthesis of Metal Complexes of this compound Schiff Bases

This protocol outlines the synthesis of metal complexes using the prepared Schiff base ligands.

Materials:

  • Synthesized this compound Schiff base

  • Metal salt (e.g., Cu(CH₃COO)₂·H₂O, Ni(CH₃COO)₂·4H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol (absolute)

  • Round bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the Schiff base ligand (2.0 eq) in hot ethanol in a round bottom flask.

  • In a separate beaker, dissolve the metal salt (1.0 eq) in a minimal amount of ethanol.

  • Slowly add the metal salt solution to the stirred solution of the Schiff base ligand.

  • A change in color and the formation of a precipitate usually indicates the formation of the complex.

  • Attach a reflux condenser and heat the mixture to reflux for 3-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Collect the precipitated metal complex by filtration.

  • Wash the complex with ethanol to remove any unreacted ligand and metal salt.

  • Dry the final product in a desiccator.

  • Characterize the metal complex using FT-IR, UV-Vis, elemental analysis, and magnetic susceptibility measurements to determine the coordination mode and geometry.

Experimental Workflow for Synthesis

G cluster_ligand Schiff Base Synthesis cluster_complex Metal Complex Synthesis start_ligand Dissolve this compound and Primary Amine in Ethanol reflux_ligand Reflux with Catalytic Acetic Acid (2-4 hours) start_ligand->reflux_ligand cool_ligand Cool to Room Temperature reflux_ligand->cool_ligand filter_ligand Filter and Wash with Cold Ethanol cool_ligand->filter_ligand dry_ligand Dry Schiff Base Ligand filter_ligand->dry_ligand start_complex Dissolve Schiff Base Ligand and Metal Salt in Ethanol dry_ligand->start_complex Use in Complexation reflux_complex Reflux (3-5 hours) start_complex->reflux_complex cool_complex Cool to Room Temperature reflux_complex->cool_complex filter_complex Filter and Wash with Ethanol cool_complex->filter_complex dry_complex Dry Metal Complex filter_complex->dry_complex

Caption: Workflow for the synthesis of Schiff base ligands and their metal complexes.

Application: Antimicrobial Activity

Metal complexes of this compound Schiff bases have demonstrated promising activity against various bacterial and fungal strains. The chelation of the metal ion to the Schiff base ligand often leads to an increase in the lipophilic nature of the complex, facilitating its transport across the microbial cell membrane and enhancing its antimicrobial efficacy.

Protocol for Agar (B569324) Well Diffusion Assay

This method is widely used to screen the antimicrobial activity of chemical compounds.

Materials:

  • Nutrient Agar (for bacteria) or Potato Dextrose Agar (for fungi)

  • Sterile Petri dishes

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Test compounds (Schiff base and metal complexes) dissolved in DMSO (e.g., 1 mg/mL)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (DMSO)

  • Sterile cork borer (6 mm diameter)

  • Micropipette and sterile tips

  • Incubator

Procedure:

  • Prepare the agar medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Allow the medium to cool to 45-50 °C and pour it into sterile Petri dishes. Let the agar solidify.

  • Prepare a fresh inoculum of the test microorganism and adjust the turbidity to 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the surface of the solidified agar plates.

  • Using a sterile cork borer, create wells (6 mm in diameter) in the agar.

  • Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for 1-2 hours at room temperature to permit the diffusion of the compounds into the agar.

  • Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well.

Representative Antimicrobial Activity Data
CompoundS. aureus (mm)E. coli (mm)C. albicans (mm)
Schiff Base Ligand (L)867
[Cu(L)₂]151214
[Ni(L)₂]131011
[Co(L)₂]Cl₂141113
[Zn(L)₂]Cl₂12910
Ciprofloxacin2522-
Fluconazole--20

Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary.

Application: Anticancer Activity

Recent studies have highlighted the potential of these metal complexes as cytotoxic agents against various cancer cell lines, with some complexes showing activity comparable to or even exceeding that of established anticancer drugs like cisplatin.

Protocol for MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line (e.g., MCF-7 - human breast adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO and diluted in culture medium to desired concentrations

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan (B1609692) crystals)

  • Multi-channel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • After 24 hours, remove the medium and add fresh medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • Incubate the plates for 24-48 hours at 37 °C in a 5% CO₂ incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Representative Anticancer Activity Data
CompoundIC₅₀ value against MCF-7 (µM)
Schiff Base Ligand (L)> 100
[Cu(L)₂]15.2
[Ni(L)₂]22.5
[Co(L)₂]Cl₂18.7
[Zn(L)₂]Cl₂28.1
Cisplatin12.5

Note: The values presented are hypothetical and for illustrative purposes. Actual results may vary.

Logical Flow for Biological Evaluation

G cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening (MTT Assay) start_am Prepare Microbial Cultures and Agar Plates apply_compounds Apply Test Compounds to Agar Wells start_am->apply_compounds incubate_am Incubate Plates apply_compounds->incubate_am measure_zones Measure Zones of Inhibition incubate_am->measure_zones seed_cells Seed Cancer Cells in 96-well Plates treat_cells Treat Cells with Test Compounds seed_cells->treat_cells incubate_ac Incubate for 24-48 hours treat_cells->incubate_ac add_mtt Add MTT Reagent incubate_ac->add_mtt dissolve_formazan Dissolve Formazan Crystals with DMSO add_mtt->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for the biological evaluation of the synthesized compounds.

Concluding Remarks

The metal complexes of this compound Schiff bases represent a promising class of compounds for the development of new therapeutic agents. The detailed protocols provided herein offer a solid foundation for researchers to synthesize, characterize, and evaluate these complexes for their antimicrobial and anticancer properties. Further studies, including mechanism of action investigations and in vivo testing, are warranted to fully elucidate their therapeutic potential.

References

The Vanguard of HIV Treatment: Innovations in Medicinal Chemistry for Anti-HIV Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless global battle against Human Immunodeficiency Virus (HIV), medicinal chemistry remains the cornerstone of therapeutic innovation. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals, highlighting recent advancements in the synthesis of anti-HIV agents. Key areas of focus include the strategic design and synthesis of HIV protease, integrase, and reverse transcriptase inhibitors, alongside novel approaches such as click chemistry and fragment-based drug discovery.

Strategic Synthesis of HIV-1 Protease Inhibitors

HIV-1 protease is a critical enzyme in the viral life cycle, making it a prime target for antiretroviral therapy.[1][2][3][4][5][6] The design of potent inhibitors often involves mimicking the transition state of the natural substrate.[3][4]

Table 1: Inhibitory Activity of Novel HIV-1 Protease Inhibitors

CompoundTargetIC50KiAntiviral Potency (EC50)Reference
PAC-Phe-Val (9c) HIV-1 Protease33 nM--[4]
Isomer of 9c HIV-1 Protease1 nM--[4]
Inhibitor 35a HIV-1 Protease-2.7 pM0.5 nM[7]
Indinavir HIV-1 Protease0.56 nM-25-100 nM (CIC95)[3]
Experimental Protocol: Synthesis of Symmetrical Phosphinic Pseudopeptides (PACs)

This protocol outlines the synthesis of PAC-Phe-Val (9c), a potent phosphinic pseudopeptide inhibitor of HIV-1 protease.[4]

Step 1: Dual Addition of Hypophosphorous Acid A mixture of N-Boc-L-phenylalanine methyl ester and N-Boc-L-valine methyl ester is reacted with hypophosphorous acid in the presence of a radical initiator (e.g., AIBN) in an appropriate solvent like toluene. The reaction is heated to reflux for several hours.

Step 2: Deprotection The resulting phosphinic acid derivative is treated with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to remove the Boc protecting groups.

Step 3: Purification The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane to yield the final compound, PAC-Phe-Val.

Innovations in HIV Integrase Inhibitor Synthesis

HIV integrase is another key enzyme that facilitates the integration of the viral genome into the host cell's DNA, a crucial step for viral replication.[8] The development of integrase inhibitors has been a significant advancement in anti-HIV therapy.[9][10]

Table 2: Activity of Selected HIV Integrase Inhibitors

CompoundTargetIC50Cytotoxicity (CC50)Reference
Compound 13 HIV Infection>125 µM (25% inhibition)3.5x higher than Raltegravir[8]
Quinolone-pyrimidine hybrids HIV-1 Integrase0.19–3.7 µM-[9]
Bictegravir HIV-1 Integrase--[10]
Dolutegravir HIV-1 Integrase--[10]
Experimental Protocol: Synthesis of a Bicyclic Hydroxypyrimidinone Core

This protocol describes a practical, scalable synthesis of a key intermediate for a potent HIV integrase inhibitor.[11]

Step 1: Six-Step "Through Process" Starting from 3,4-dihydro-2H-pyran (DHP), a series of six reactions are performed without intermediate purification. These steps typically involve reactions such as epoxidation, ring-opening, cyclization, and functional group manipulations to construct the bicyclic hydroxypyrimidinone core.

Step 2: Isolation of Crystalline Intermediate After the six-step sequence, the crystalline intermediate is isolated by filtration.

Step 3: Deprotection and Resolution The protecting groups are removed, and the racemic amine is resolved using a chiral acid to obtain the desired enantiomerically pure amine.

Step 4: Final Amide Coupling The resolved amine is coupled with a carboxylic acid side chain using a coupling agent like ethyl chloroformate and a base such as 4-methylmorpholine (B44366) (NMM) to yield the final HIV integrase inhibitor.[11]

Advancements in Reverse Transcriptase Inhibitors

Reverse transcriptase (RT) is the enzyme responsible for converting the viral RNA into DNA.[12] Inhibitors of this enzyme are classified as nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs).[13][14][15]

Table 3: Inhibitory Activity of Novel Reverse Transcriptase Inhibitors

CompoundTargetIC50Antiviral Potency (EC50)Reference
THYTP-ALK-TMC (11) RT Polymerization6.0 nM-[16]
H-phosphonate (10) RT Polymerization4.3 nMLow nanomolar[16]
Compound 25 HIV-1 RT0.64 µM-[17]
Compound 27 Wild-type RT11 µM-[18]
Compound 27 K103N/Y181C mutant RT34 µM-[18]
Experimental Protocol: Synthesis of Chimeric Inhibitors of HIV Reverse Transcriptase

This protocol outlines the synthesis of a chimeric inhibitor linking thymidine (B127349) (THY) and a diarylpyrimidine NNRTI (TMC) derivative.[16]

Step 1: Synthesis of the Linker A polymethylene linker of desired length is synthesized with appropriate functional groups at both ends for subsequent conjugation.

Step 2: Functionalization of Thymidine Thymidine is functionalized at the 5'-position, for example, by creating a 5'-hydrogen-phosphonate.

Step 3: Functionalization of the NNRTI The TMC derivative is modified to introduce a reactive group for coupling with the linker.

Step 4: Conjugation The functionalized thymidine and NNRTI are coupled to the linker through standard conjugation chemistry, such as esterification or amidation, to yield the chimeric nucleoside.

Step 5: Phosphorylation (Optional) The chimeric nucleoside can be further phosphorylated to its triphosphate form using established chemical or enzymatic methods.

Novel Synthetic Strategies in Anti-HIV Drug Discovery

Modern medicinal chemistry has embraced innovative strategies to accelerate the discovery of novel anti-HIV agents.

Click Chemistry

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for synthesizing diverse libraries of compounds, including HIV protease inhibitors and dual-target inhibitors.[2][5][6][19][20][21] This reaction is highly efficient, regioselective, and proceeds under mild, biocompatible conditions.[19]

Fragment-Based Drug Discovery (FBDD)

FBDD is an alternative to high-throughput screening that involves screening libraries of small, low-molecular-weight fragments for binding to a biological target.[18][22][23] Hits from these screens are then optimized and grown into more potent lead compounds. This approach has been successfully applied to discover novel inhibitors targeting various sites on HIV protease and reverse transcriptase.[18][22][24]

Visualizing the Path to HIV Inhibition

To better understand the complex processes involved in HIV infection and the mechanisms of action of these inhibitors, the following diagrams illustrate key pathways and workflows.

HIV_Lifecycle HIV_Virion HIV Virion Binding 1. Binding & Fusion HIV_Virion->Binding Host_Cell Host Cell (CD4+ T-cell) Reverse_Transcription 2. Reverse Transcription Host_Cell->Reverse_Transcription Viral RNA released Binding->Host_Cell gp120 binds CD4 gp41 mediates fusion Integration 3. Integration Reverse_Transcription->Integration Viral DNA Replication 4. Replication Integration->Replication Provirus Assembly 5. Assembly Replication->Assembly Viral RNA & Proteins Budding 6. Budding & Maturation Assembly->Budding Budding->HIV_Virion New immature virion Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Binding RT_Inhibitors RT Inhibitors (NRTIs, NNRTIs) RT_Inhibitors->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Budding Block maturation

Caption: The HIV lifecycle and points of intervention for major anti-HIV drug classes.

FBDD_Workflow Start Start Fragment_Library Fragment Library (MW < 300 Da) Start->Fragment_Library Screening Biophysical Screening (X-ray, NMR, SPR) Fragment_Library->Screening Target_Protein HIV Target Protein (e.g., Protease, RT) Target_Protein->Screening Hit_Identification Hit Identification Screening->Hit_Identification Hit_Validation Hit Validation (Binding & Activity Assays) Hit_Identification->Hit_Validation Structure_Analysis Structural Analysis (Co-crystallography) Hit_Validation->Structure_Analysis Lead_Optimization Lead Optimization (Fragment Growing/Linking) Structure_Analysis->Lead_Optimization Potent_Inhibitor Potent Inhibitor Lead_Optimization->Potent_Inhibitor

Caption: A typical workflow for Fragment-Based Drug Discovery (FBDD) in anti-HIV research.

Click_Chemistry_Synthesis Reactants Alkyne-functionalized Scaffold Azide-functionalized Moiety Reaction_Conditions Cu(I) Catalyst (e.g., CuSO4, Sodium Ascorbate) Solvent (e.g., tBuOH/H2O) Reactants->Reaction_Conditions CuAAC Reaction Product 1,2,3-Triazole Linked Conjugate (e.g., HIV Protease Inhibitor) Reaction_Conditions->Product

Caption: Schematic of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry".

Conclusion

The synthesis of anti-HIV agents is a dynamic field characterized by continuous innovation. The strategies and protocols outlined in this document represent the forefront of medicinal chemistry efforts to develop more potent, less toxic, and resistance-evading antiretroviral therapies. The integration of novel synthetic methodologies and a deeper understanding of viral mechanisms will undoubtedly lead to the next generation of life-saving medications for individuals living with HIV.

References

Application Notes and Protocols for Condensation Reactions with trans-4-Aminocyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two common types of condensation reactions involving trans-4-aminocyclohexanol (B47343): diacylation with acetic anhydride (B1165640) and Schiff base formation with an aldehyde. This versatile building block, featuring both a primary amine and a secondary alcohol on a cyclohexane (B81311) ring, is a valuable component in the synthesis of pharmaceuticals and other complex organic molecules.

Diacylation of trans-4-Aminocyclohexanol with Acetic Anhydride

This protocol describes the reaction of a mixture of cis/trans-4-acetamidocyclohexanol with acetic anhydride, resulting in the formation of trans-4-acetamidocyclohexanol acetate (B1210297). This procedure is particularly useful for the purification of the trans isomer from a mixture. The initial N-acylation of trans-4-aminocyclohexanol can be readily achieved under standard conditions, and this subsequent diacylation and recrystallization afford the pure trans product.

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, a cis/trans mixture of 4-acetamidocyclohexanol (1.0 mol).

  • Reagent Addition: Under stirring, add acetic anhydride (1.0-1.2 mol). The reaction is exothermic.

  • Reaction Conditions: After the initial exotherm subsides, heat the mixture to reflux for 2 hours.

  • Work-up: Cool the reaction mixture to approximately 85°C. Remove the acetic acid and any excess acetic anhydride by distillation under reduced pressure.

  • Purification: To the solid residue, add ethyl acetate and heat to reflux until all the solid dissolves. Cool the solution to crystallize the product. For enhanced crystallization, cooling to around 5°C is recommended.[1]

  • Isolation: Collect the white solid product, trans-4-acetamidocyclohexanol acetate, by vacuum filtration.

Quantitative Data Summary
Reactant 1 (mol)Reactant 2 (mol)Reaction Time (h)TemperatureSolventMolar Yield (%)Purity (%)
4-Acetamidocyclohexanol (1.0)Acetic Anhydride (1.1)2RefluxNone48.099.3
4-Acetamidocyclohexanol (1.0)Acetic Anhydride (1.2)2RefluxNoneNot specified>99
4-Acetamidocyclohexanol (1.0)Acetic Anhydride (1.0)2RefluxNone42.299.3

Data sourced from patent literature describing the esterification of a 30:70 cis:trans mixture of 4-acetamidocyclohexanol.[1]

Schiff Base Formation with Benzaldehyde (B42025)

The reaction of the primary amine of trans-4-aminocyclohexanol with an aldehyde, such as benzaldehyde, forms a Schiff base (an imine). This is a reversible condensation reaction that typically requires the removal of water to drive the equilibrium towards the product. The following is a general yet detailed protocol adaptable for this specific transformation.

Experimental Protocol
  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add trans-4-aminocyclohexanol (1.0 equiv) and a suitable solvent such as ethanol (B145695) or toluene.

  • Reagent Addition: Add benzaldehyde (1.0 equiv) to the solution.

  • Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).

  • Reaction Conditions: Heat the mixture to reflux. If using toluene, a Dean-Stark apparatus can be used to azeotropically remove the water formed during the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: The Schiff base product may precipitate upon cooling and can be collected by vacuum filtration. If it remains in solution, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Workflow Diagram

Condensation_Reaction_Workflow General Workflow for Condensation Reactions Reactants Reactants (e.g., trans-4-aminocyclohexanol, Aldehyde/Anhydride) Solvent_Catalyst Add Solvent and/or Catalyst Reactants->Solvent_Catalyst Reaction Reaction (Heating/Stirring) Solvent_Catalyst->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Work-up (e.g., Cooling, Quenching, Solvent Removal) Monitoring->Workup Reaction complete Purification Purification (e.g., Recrystallization, Chromatography) Workup->Purification Product Pure Product Purification->Product Characterization Characterization (NMR, IR, MS, MP) Product->Characterization

Caption: General workflow for condensation reactions.

Signaling Pathways and Logical Relationships

In the context of these chemical transformations, a direct signaling pathway in the biological sense is not applicable. However, the logical relationship of the reaction mechanism for Schiff base formation is a well-established sequence of steps.

Schiff_Base_Formation_Mechanism Mechanism of Schiff Base Formation cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Amine Primary Amine (trans-4-aminocyclohexanol) Hemiaminal Hemiaminal (Carbinolamine) Amine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone (e.g., Benzaldehyde) Carbonyl->Hemiaminal Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation of -OH Schiff_Base Schiff Base (Imine) Protonated_Hemiaminal->Schiff_Base Elimination of Water Water Water Protonated_Hemiaminal->Water

Caption: Mechanism of Schiff base formation.

References

Application Note: Synthesis of Bromhexine Metabolites for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bromhexine (B1221334) is a widely used mucolytic agent that enhances the clearance of mucus from the respiratory tract. It is a synthetic derivative of vasicine, an active ingredient from the Adhatoda vasica plant[1]. The study of its metabolites is crucial for understanding its pharmacokinetics, identifying pharmacologically active species, and conducting toxicology assessments. Bromhexine is extensively metabolized in the body, primarily through hydroxylation of the cyclohexyl ring and N-demethylation[1][2]. One of its major and pharmacologically active metabolites is Ambroxol[1][3].

This document provides detailed protocols for the synthesis and production of Bromhexine and its key metabolites, intended for use as analytical standards and for further pharmacological research. Both chemical synthesis and biotransformation methods are presented.

Overview of Bromhexine Metabolism

Bromhexine undergoes significant phase I metabolism. The primary reactions involve the introduction of a hydroxyl group at the para-trans position of the cyclohexyl ring and the removal of the N-methyl group, leading to the formation of Ambroxol[3]. Other hydroxylated metabolites, such as (E)-4-hydroxydemethylbromhexine (E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB), have also been identified as major metabolites in human plasma[1].

Bromhexine_Metabolism Bromhexine Bromhexine Ambroxol (B1667023) Ambroxol ((E)-4-hydroxydemethylbromhexine) Bromhexine->Ambroxol  Hydroxylation &  N-demethylation Other_Metabolites Other Hydroxylated Metabolites (e.g., E-3-HDMB) Bromhexine->Other_Metabolites  Hydroxylation Conjugates Glucuronide Conjugates Ambroxol->Conjugates  Phase II Conjugation Other_Metabolites->Conjugates  Phase II Conjugation

Caption: Metabolic pathway of Bromhexine to its primary metabolites.

Chemical Synthesis Protocols

Chemical synthesis provides a reliable method for producing pure metabolite standards. While numerous patents describe the synthesis of the parent drug, Bromhexine hydrochloride, specific protocols for its metabolites are also available.

Protocol 2.1: Synthesis of Ambroxol Hydrochloride via 'One-Pot' Reductive Amination

This protocol describes a 'one-pot' synthesis of Ambroxol, which avoids the isolation of intermediates, thereby simplifying the procedure and reducing production time[4].

Methodology:

  • Condensation: In a reaction vessel, add 2-amino-3,5-dibromo benzaldehyde (B42025) and trans-4-aminocyclohexanol (B47343) (in a 1:1.2 molar ratio) to a suitable solvent such as methanol (B129727). Heat the mixture to 60-65°C and stir for 3-8 hours to form the Schiff base solution[4].

  • Reduction: Cool the Schiff base solution. While stirring, add a reducing agent such as sodium borohydride (B1222165) in portions. Maintain the temperature and continue stirring until the reaction is complete (monitored by TLC) to yield the Ambroxol free base solution[4].

  • Salification: Cool the solution containing the Ambroxol free base. Adjust the pH to an acidic range using a hydrochloric acid solution to precipitate the hydrochloride salt. Stir, filter the precipitate, wash, and dry to obtain Ambroxol hydrochloride[4].

  • Purification: The crude product can be purified by recrystallization from a methanol/water mixture (1:1 v/v) at 0-5°C to achieve a purity of over 99.9%[4].

Protocol 2.2: Synthesis of Bromhexine Hydrochloride (Parent Compound)

Multiple methods exist for synthesizing the parent compound. The following is a high-yield, one-pot reductive amination process suitable for large-scale production[5][6].

Bromhexine_Synthesis_Workflow cluster_0 One-Pot Reductive Amination A 2-amino-3,5-dibromobenzaldehyde + N-methylcyclohexylamine B Reaction Mixture (Heated to 100-110 °C) A->B  Formic Acid  Pd/C Catalyst  Butyl Acetate Solvent C Bromhexine Free Base (in solution) B->C  Reaction (5h)  Cooling & Filtration D Bromhexine HCl (Crude Product) C->D  30% HCl in Ethanol  Stirring (2-3h) E Pure Bromhexine HCl D->E  Recrystallization  (Methanol/Acetone)

Caption: Workflow for the one-pot synthesis of Bromhexine Hydrochloride.

Methodology:

  • Reaction Setup: In a 500 mL reaction flask, add 27.9 g of this compound, 12.5 g of N-methylcyclohexylamine, 0.84 g of 5% palladium on carbon (Pd/C), and 55 g of butyl acetate[5].

  • Reductive Amination: Heat the mixture to 100°C. Add 9.2 g of anhydrous formic acid dropwise over 1.5 hours. Maintain the temperature at 100-110°C and allow the reaction to proceed for 5 hours[5].

  • Work-up: Cool the reaction mixture to 30-35°C and filter to remove the catalyst. Concentrate the filtrate under reduced pressure until the solvent is fully evaporated[5].

  • Salification: Cool the residue to 25-30°C and add 25 g of a 30% hydrogen chloride solution in ethanol. Stir the mixture for 2-3 hours at 30-35°C[5].

  • Isolation and Purification: Filter the resulting precipitate. Recrystallize the filter cake from a 5:1 mixture of methanol and acetone (B3395972) to obtain the final product[5].

Biotransformation Protocol for Metabolite Production

Microbial biotransformation serves as an effective alternative to chemical synthesis for producing drug metabolites, often mirroring mammalian metabolism. Fungi from the Cunninghamella genus are particularly effective at metabolizing Bromhexine[7][8].

Protocol 3.1: Fungal Biotransformation using Cunninghamella elegans

This protocol details a two-stage fermentation process to produce Bromhexine metabolites[8].

Biotransformation_Workflow A 1. Media Preparation (Sabouraud Dextrose Broth) B 2. Inoculation (Cunninghamella elegans) A->B C 3. Stage I Fermentation (Growth Phase, 24h) B->C D 4. Add Bromhexine Solution C->D E 5. Stage II Fermentation (Biotransformation, 48h) D->E F 6. Extraction (Ethyl Acetate) E->F G 7. Analysis (HPLC, LC-MS) F->G

Caption: Experimental workflow for Bromhexine biotransformation.

Methodology:

  • Fungal Culture Preparation: Prepare 250 mL flasks each containing 50 mL of Sabouraud Dextrose Broth. Inoculate the flasks with spores of Cunninghamella elegans. Incubate on a rotary shaker.

  • Stage I Fermentation (Growth): Allow the fungus to grow for 24 hours to generate sufficient biomass[8].

  • Stage II Fermentation (Biotransformation): Prepare a stock solution of Bromhexine (e.g., 20 mg in 10 mL of methanol/acetone). Add 0.5 mL of the Bromhexine solution to the culture flasks. Continue incubation for another 48 hours[8].

  • Controls: Prepare two sets of controls: a substrate control (sterile medium with Bromhexine but no fungus) and a culture control (fungal culture without Bromhexine).

  • Extraction: After incubation, combine the mycelium and broth. Extract the metabolites and remaining parent drug using an organic solvent like ethyl acetate. Evaporate the solvent to obtain the crude extract.

  • Analysis: Analyze the extract using HPLC and LC-MS to identify and quantify the produced metabolites. The HPLC profile of metabolites produced by C. elegans shows retention times corresponding to those from rat liver microsomes, indicating a similar metabolic pathway[8][9].

Quantitative Data Summary

The following tables summarize quantitative data related to the synthesis and pharmacokinetics of Bromhexine and its metabolites.

Table 1: Synthesis Yields and Purity of Bromhexine Hydrochloride

Method Starting Material Solvent Yield (%) Purity (HPLC, %) Reference
Reductive Amination This compound Butyl Acetate 91.3 99.1 [5]
Reductive Amination This compound N,N-dimethylformamide 92.3 99.3 [5]

| Multi-step Synthesis | this compound | Ethanol, THF | >85 (implied) | High |[10] |

Table 2: Pharmacokinetic Parameters of Bromhexine and Major Metabolites in Human Plasma Data obtained after a single oral administration of 8.0 mg Bromhexine to five healthy male subjects.

Compound Cmax (ng/mL) AUC(0-24h) (ng·h/mL) t1/2 (hours) Reference
Bromhexine 24.6 ± 5.16 93.5 ± 31.9 3.6 ± 0.5 [3]
E-4-HDMB (Ambroxol) 3.11 ± 1.13 34.0 ± 14.5 8.4 ± 2.7 [3]

| E-3-HDMB | 5.36 ± 2.55 | 15.8 ± 6.89 | 6.4 ± 2.5 |[3] |

References

Application Note: Quantitative Analysis of 2-Amino-3,5-dibromobenzaldehyde using HPLC-UV

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for the quantitative analysis of 2-Amino-3,5-dibromobenzaldehyde (ADBA). ADBA is a key intermediate in the synthesis of various pharmaceutical compounds, including Ambroxol and Bromhexine metabolites.[1][2][3] The method described herein is suitable for purity assessment, stability studies, and quality control of ADBA in research and drug development settings. The protocol provides comprehensive details on instrumentation, chromatographic conditions, sample preparation, and system suitability, ensuring reliable and reproducible results.

Compound Information

This compound is a yellow crystalline powder.[2][4] It is sparingly soluble in water but soluble in many organic solvents such as tetrahydrofuran, and slightly soluble in chloroform (B151607) and methanol.[4][5][6] Its chemical structure and key physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 50910-55-9[1]
Molecular Formula C₇H₅Br₂NO[7][8]
Molecular Weight 278.93 g/mol [7][8]
Appearance Yellow to off-white crystalline powder[1][9]
Melting Point 130-139 °C[4][8]
Boiling Point 319.9 °C at 760 mmHg[1]
Solubility Sparingly soluble in water; Soluble in THF; Slightly soluble in Methanol, Chloroform[1][4][5][6]

Experimental Protocols

This section provides a detailed methodology for the HPLC-UV analysis of this compound.

  • HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical balance (4-decimal place).

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • Ultrasonic bath.

  • This compound reference standard (>97% purity).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q).

  • Phosphoric acid (AR grade).

  • Methanol (HPLC grade).

The analysis is performed using a reverse-phase HPLC method.[10][11]

Table 2: HPLC-UV Chromatographic Parameters

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm (e.g., Welch Uitisil® XB-C18 or equivalent)[12]
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid), 65:35 v/v
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Oven Temperature 30 °C
Detection Wavelength 360 nm
Run Time 10 minutes

Note: The mobile phase composition and detection wavelength should be optimized for the specific instrument and column used. The presence of bromine substituents on the aromatic ring can cause a bathochromic shift (shift to longer wavelength) in UV absorption.[13][14]

2.4.1. Mobile Phase Preparation To prepare 1 L of the mobile phase, add 1.0 mL of phosphoric acid to 350 mL of HPLC-grade water. Mix well. Add 650 mL of acetonitrile. Sonicate for 15 minutes to degas the solution.

2.4.2. Standard Stock Solution (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution. This is the Standard Stock Solution.

2.4.3. Working Standard Solutions Prepare a series of working standard solutions by diluting the Standard Stock Solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL. These will be used to construct the calibration curve.

  • Accurately weigh a quantity of the test sample containing approximately 10 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes.

  • Allow the solution to cool to room temperature and dilute to volume with the mobile phase.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation and Data Presentation

The described method should be validated according to ICH guidelines. Key validation parameters are summarized below.

Table 3: Summary of Method Validation Parameters (Hypothetical Data)

ParameterSpecification / Result
Linearity (Concentration Range) 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Precision (%RSD) < 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
System Suitability
    - Tailing Factor< 1.5
    - Theoretical Plates> 2000

Visualizations

The overall workflow for the HPLC-UV analysis is depicted in the following diagram.

G cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O:H3PO4) B Prepare Standard Stock Solution (100 µg/mL) A->B D Prepare Test Sample (approx. 100 µg/mL) A->D C Prepare Working Standards (1-50 µg/mL) B->C G Inject Standard Solutions C->G H Inject Sample Solution D->H E System Equilibration F Inject Blank (Mobile Phase) E->F F->G G->H I Record Chromatograms G->I H->I J Generate Calibration Curve I->J K Calculate Analyte Concentration I->K

Caption: Workflow for HPLC-UV analysis of ADBA.

The quality of the chromatographic separation is dependent on several interconnected factors.

G cluster_mobile Mobile Phase cluster_column Column Parameters center Chromatographic Separation Quality organic Organic Modifier % (e.g., Acetonitrile) ph Aqueous Phase pH (e.g., via H3PO4) flow Flow Rate temp Temperature phase Stationary Phase (e.g., C18) dims Dimensions & Particle Size organic->center ph->center flow->center temp->center phase->center dims->center

Caption: Key factors influencing HPLC separation.

Conclusion

The HPLC-UV method detailed in this application note provides a simple, precise, and accurate means for the quantitative determination of this compound. This protocol is readily applicable for the routine quality control of ADBA as a raw material and for monitoring its presence in reaction mixtures and final products within the pharmaceutical industry.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle this compound in a well-ventilated area or a fume hood, as it may be irritating to the eyes, respiratory system, and skin.[1]

  • Handle all chemicals and solvents with care, referring to their respective Safety Data Sheets (SDS) for detailed handling and disposal information.

  • Avoid inhalation of solvent vapors.

References

Application Note: Gas Chromatography-Mass Spectrometry (GC-MS) Method for the Identification of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-3,5-dibromobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, including Ambroxol and Bromhexine.[1] Accurate identification and quantification of this compound are crucial for quality control and impurity profiling in drug development and manufacturing. Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to the high polarity and thermal instability of the molecule, which contains both an amino and an aldehyde functional group.[2] These characteristics can lead to poor chromatographic peak shape and on-column degradation.

To overcome these challenges, a derivatization step is essential prior to GC-MS analysis.[3][4][5] This application note describes a robust GC-MS method involving a two-step derivatization procedure for the analysis of this compound. The aldehyde group is first converted to a more stable oxime derivative, followed by silylation of the amino group. This process enhances the volatility and thermal stability of the analyte, leading to improved chromatographic separation and detection sensitivity.[2][6]

Principle

The analytical method is based on a two-step derivatization of this compound, followed by separation and identification using GC-MS.

  • Oximation: The aldehyde functional group is derivatized using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This reaction is highly specific to carbonyl groups and forms a stable PFB-oxime derivative.[2]

  • Silylation: The amino functional group is subsequently derivatized using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) group.[6] This step increases the volatility and reduces the polarity of the molecule.[4]

The resulting derivatized compound is then analyzed by GC-MS, providing excellent chromatographic resolution and a characteristic mass spectrum for confident identification and quantification.

Experimental Protocols

1. Reagents and Materials

  • This compound reference standard (CAS: 50910-55-9)[1][7][8]

  • O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (B92270), anhydrous

  • Ethyl acetate, HPLC grade

  • Hexane, HPLC grade

  • Sodium sulfate, anhydrous

  • Deionized water

  • 2 mL GC vials with inserts and PTFE-lined caps

2. Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in ethyl acetate. From the stock solution, prepare a series of working standard solutions ranging from 1 µg/mL to 100 µg/mL by serial dilution with ethyl acetate.

3. Sample Preparation and Derivatization

  • Pipette 100 µL of the sample or standard solution into a 2 mL GC vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Step 1: Oximation

    • Add 50 µL of a 10 mg/mL PFBHA solution in pyridine to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.[2]

    • Allow the vial to cool to room temperature.

  • Step 2: Silylation

    • Add 50 µL of BSTFA + 1% TMCS to the vial containing the oximation reaction mixture.[5]

    • Recap the vial and heat at 80°C for 30 minutes.[5]

    • Allow the vial to cool to room temperature.

  • The derivatized sample is now ready for GC-MS analysis.

4. GC-MS Instrumental Conditions

The following instrumental parameters are recommended and may require optimization based on the specific instrumentation used.

Parameter Condition
Gas Chromatograph
ColumnTG-5-SilMS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium, constant flow at 1.0 mL/min
Oven ProgramInitial temperature 80°C, hold for 2 min, ramp to 200°C at 15°C/min, then ramp to 300°C at 25°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230°C
Quadrupole Temp.150°C
Electron Energy70 eV
Mass Scan Range50 - 600 amu
Solvent Delay5 min

Data Presentation

Table 1: GC-MS Method Validation Parameters (Hypothetical Data)

Parameter Result
Retention Time (min)~15.8
Linearity (R²)> 0.998
Limit of Detection (LOD)0.1 µg/mL
Limit of Quantification (LOQ)0.5 µg/mL
Repeatability (%RSD, n=6)< 5%
Recovery (%)95 - 105%

Table 2: Characteristic Mass Fragments of Derivatized this compound (Hypothetical)

m/z Relative Abundance (%) Proposed Fragment
[M]+LowMolecular ion of the derivatized compound
[M-15]+ModerateLoss of a methyl group from TMS
[M-73]+HighLoss of a TMS group
181High[C6F5CH2]+ fragment from PFB
Other characteristic fragmentsVariesFragments related to the brominated aromatic ring

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sample Aliquoting (100 µL) dry 2. Solvent Evaporation (N2 Stream, 40°C) sample->dry oximation 3. Oximation (PFBHA, Pyridine) 70°C for 30 min dry->oximation cool1 4. Cooling to RT oximation->cool1 silylation 5. Silylation (BSTFA + 1% TMCS) 80°C for 30 min cool1->silylation cool2 6. Cooling to RT silylation->cool2 ready Derivatized Sample Ready for Injection cool2->ready injection 7. GC Injection (Splitless, 280°C) ready->injection separation 8. Chromatographic Separation (TG-5-SilMS Column) detection 9. MS Detection (EI, Scan Mode) processing 10. Data Acquisition & Processing detection->processing identification 11. Peak Identification (Retention Time & Mass Spectrum) processing->identification quantification 12. Quantification (Calibration Curve) identification->quantification report Final Report quantification->report

References

Application Notes and Protocols: 2-Amino-3,5-dibromobenzaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Amino-3,5-dibromobenzaldehyde as a versatile starting material for the synthesis of novel agrochemicals. The focus is on the preparation of Schiff bases and their metal complexes, a class of compounds with demonstrated potential in crop protection.

Introduction

This compound is a key synthetic intermediate, the utility of which extends beyond pharmaceuticals into the realm of agrochemical research. Its reactive amino and aldehyde functionalities provide a scaffold for the construction of diverse molecular architectures, including Schiff bases and quinolines. Schiff bases, in particular, are known for their broad spectrum of biological activities, including fungicidal and insecticidal properties. The azomethine group (-C=N-) in Schiff bases has been shown to be crucial for their biological activity, and the formation of metal complexes with these ligands can further enhance their efficacy. This document outlines the synthesis of chiral Schiff bases from this compound and their evaluation for antibacterial activity, a key indicator of potential as agrochemical agents against plant pathogenic bacteria.

Data Presentation: Antibacterial Activity of Chiral Schiff Bases

Chiral tridentate Schiff base ligands were synthesized from this compound and L-Valinol or L-Phenylalaninol, and their corresponding copper (II) and nickel (II) complexes were prepared. The antibacterial activity of these compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are summarized in the table below.

CompoundS. aureus (MIC, ppm)M. luteus (MIC, ppm)E. coli (MIC, ppm)P. aeruginosa (MIC, ppm)
Ligand 1 (L1) - from L-Valinol100100100100
Ligand 2 (L2) - from L-Phenylalaninol100100100100
Complex 1 (C1) - Copper (II) complex of L110101010
Complex 2 (C2) - Nickel (II) complex of L110101010
Complex 3 (C3) - Copper (II) complex of L210101010
Complex 4 (C4) - Nickel (II) complex of L210101010

Data sourced from a study on the synthesis and antibacterial activity of chiral Schiff base metal complexes.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and evaluation of Schiff bases derived from this compound.

1. Synthesis of this compound (Starting Material)

A multi-step synthesis starting from 2-aminoethylbenzoate can be employed.

  • Step 1: Bromination. 2-aminoethylbenzoate (0.10 mol) is dissolved in toluene (B28343) (100 ml). The solution is cooled to 20°C, and bromine (0.208 mol) is added portion-wise. The mixture is then refluxed for 6 hours. After completion of the reaction (monitored by TLC), water is added, and the organic layer is separated and degassed under vacuum to yield ethyl-2-amino-3,5-dibromobenzoate.

  • Step 2: Reduction. The ethyl-2-amino-3,5-dibromobenzoate (yield from the previous step) is dissolved in THF (120 ml) and cooled to 20°C. Lithium aluminium hydride (0.8 g) is added in three portions, and the temperature is slowly raised to reflux for 3 hours. The reaction is then quenched with dilute HCl, and water (500 ml) is added to precipitate (2-amino-3,5-dibromophenyl)methanol (B195446).

  • Step 3: Oxidation. The (2-amino-3,5-dibromophenyl)methanol is oxidized by refluxing with MnO2 (45.0 g) for 8 hours in 1,4-Dioxane as a solvent to afford the pure this compound.

2. Synthesis of Chiral Schiff Base Ligand (L1) from L-Valinol

  • L-Valinol hydrochloride (5.0 g, 0.035 mol) and this compound (9.95 g, 0.035 mol) are taken in 100 ml of benzene.

  • Triethylamine (B128534) (1.0 ml) is added dropwise at 30°C.

  • The temperature is slowly raised to reflux, and water is collected using a Dean-Stark apparatus.

  • The reaction mixture is maintained at reflux for 4 hours.

  • After cooling to room temperature, the formed triethylamine hydrochloride is removed by passing the reaction mass through a flush column.

  • The organic layer is removed under vacuum to afford 2-{[(2-amino-3,5-dibromo phenyl) methylidene] amino}-3-methyl butanol (L1) as a white solid (Yield: 83.0%).

3. Synthesis of Metal Complexes (e.g., Copper (II) Complex of L1 - C1)

  • A solution of the Schiff base ligand (L1) (0.002 mol) in 25 ml of methanol (B129727) is prepared.

  • An aqueous solution of copper (II) acetate (B1210297) (0.001 mol) is added dropwise to the ligand solution with constant stirring.

  • The mixture is refluxed for 3 hours.

  • The resulting colored precipitate is filtered, washed with excess water, and then with 50% methanol-water.

  • The solid is dried in a desiccator over anhydrous calcium chloride.

4. Antibacterial Activity Assay (Broth Microdilution Method)

  • Bacterial strains are cultured in Muller Hinton broth.

  • Stock solutions of the synthesized ligands and complexes are prepared at different concentrations (e.g., 1 ppm, 10 ppm, 100 ppm, 1000 ppm, 2000 ppm).

  • 1000 µl of the bacterial culture is inoculated into a series of test tubes containing 10 ml of fresh Muller Hinton broth.

  • The different concentrations of the test compounds are added to the respective test tubes.

  • The tubes are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Schiff Base Synthesis cluster_product Product A 2-Amino-3,5- dibromobenzaldehyde C Condensation Reaction (Reflux in Benzene with Triethylamine catalyst) A->C B Chiral Amino Alcohol (e.g., L-Valinol) B->C D Chiral Schiff Base Ligand C->D

Caption: Synthesis of Chiral Schiff Base Ligands.

Complexation_Workflow cluster_reactants Reactants cluster_reaction Complexation cluster_final_product Final Product E Chiral Schiff Base Ligand G Reflux in Methanol E->G F Metal Acetate (e.g., Copper (II) Acetate) F->G H Schiff Base Metal Complex G->H

Caption: Synthesis of Schiff Base Metal Complexes.

Agrochemical_Logic A This compound B Schiff Base Formation A->B C Quinoline Synthesis (Friedländer Annulation) A->C D Schiff Bases & Metal Complexes B->D E Substituted Quinolines C->E F Potential Agrochemical Activities D->F E->F G Fungicidal F->G H Herbicidal F->H I Insecticidal F->I J Antibacterial F->J

Caption: Potential Agrochemical Pathways.

Application Notes & Protocols: Synthesis and Application of Tetradentate Schiff Base Ligands and Their Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a vital class of ligands in coordination chemistry.[1] Tetradentate Schiff bases, which can bind to a central metal ion through four donor atoms, are of particular interest due to the high stability of their resulting metal complexes.[2][3] These ligands are typically synthesized through the condensation reaction between a primary amine and a carbonyl compound.[1][4]

The resulting metal complexes exhibit a vast range of applications, serving as catalysts in organic synthesis, materials for dye and polymer industries, and as promising therapeutic agents with antibacterial, antifungal, anticancer, and antiviral properties.[4][5][6][7] The biological activity of the Schiff base ligand is often significantly enhanced upon coordination with a metal ion.[1][8] This document provides detailed protocols for the synthesis of a representative tetradentate Schiff base and its copper(II) complex, methods for their characterization, and an overview of their diverse applications.

Experimental Protocols

This protocol describes the synthesis of a common N₂O₂ donor tetradentate Schiff base ligand from salicylaldehyde (B1680747) and ethylenediamine (B42938).

Workflow Diagram: Ligand Synthesis

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation Sal Salicylaldehyde (2 mmol in Ethanol) Mix Combine Reactants Sal->Mix En Ethylenediamine (1 mmol in Ethanol) En->Mix Reflux Reflux for 2-3 hours Mix->Reflux Stirring Cool Cool to Room Temp. Reflux->Cool Precipitate Collect Precipitate (Yellow Crystals) Cool->Precipitate Crystallization Wash Wash with Cold Ethanol (B145695) Precipitate->Wash Dry Dry in Vacuo Wash->Dry Product H₂salen Ligand Dry->Product

Caption: Workflow for the synthesis of H₂salen ligand.

Materials and Reagents:

Reagent Formula M.W. Quantity (mmol) Volume/Mass
Salicylaldehyde C₇H₆O₂ 122.12 2.0 0.244 g (0.21 mL)
Ethylenediamine C₂H₈N₂ 60.10 1.0 0.060 g (0.067 mL)

| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 30 mL |

Procedure:

  • Dissolve salicylaldehyde (2.0 mmol) in 20 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • In a separate beaker, dissolve ethylenediamine (1.0 mmol) in 10 mL of absolute ethanol.

  • Add the ethylenediamine solution dropwise to the salicylaldehyde solution while stirring continuously at room temperature.

  • Upon addition, the solution typically turns yellow immediately.

  • Attach a condenser to the flask and reflux the reaction mixture by heating in a water bath at 80°C for 2-3 hours.

  • After refluxing, allow the mixture to cool to room temperature. Yellow crystalline precipitates of the Schiff base will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum desiccator over anhydrous CaCl₂. The expected yield is typically >85%.

This protocol details the complexation of the H₂salen ligand with copper(II) acetate.

Workflow Diagram: Metal Complexation

G cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Product Isolation Ligand H₂salen Ligand (1 mmol in Hot Ethanol) Combine Add Metal Salt to Ligand Solution Ligand->Combine MetalSalt Cu(OAc)₂·H₂O (1 mmol in Ethanol) MetalSalt->Combine Dropwise Reflux Reflux for 1 hour Combine->Reflux Stirring Cool Cool Mixture Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol & Water Filter->Wash Dry Dry Product Wash->Dry Product [Cu(salen)] Complex Dry->Product G Catalyst [M(L)] Catalyst Intermediate [M(L)(A)] Intermediate Catalyst->Intermediate + Substrate Substrate Substrate A Product Product B Intermediate->Product + Reagent Product->Catalyst releases Reagent Reagent G Complex Metal Complex Penetration Cell Penetration (Increased Lipophilicity) Complex->Penetration Membrane Bacterial Cell Membrane Membrane->Penetration Interaction Intracellular Interaction Penetration->Interaction DNA DNA Binding/ Cleavage Interaction->DNA Enzyme Enzyme Inhibition Interaction->Enzyme Death Cell Death DNA->Death Enzyme->Death

References

Application Notes and Protocols: One-Pot Synthesis of 6,8-Dibromoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse and potent biological activities. These activities include anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3][4][5] The 6,8-dibromoquinazoline scaffold, in particular, is a crucial pharmacophore found in various compounds with promising therapeutic potential. One-pot multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of these complex molecules, offering advantages such as reduced reaction times, lower costs, and environmental friendliness compared to traditional multi-step synthetic routes.[1][3][6] This document provides detailed protocols for the one-pot synthesis of 6,8-dibromoquinazoline derivatives, focusing on the synthesis of 6,8-dibromo-4(3H)-quinazolinones, a prominent and extensively studied subclass.

General Reaction Scheme

The synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives can be efficiently achieved through a one-pot reaction starting from 3,5-dibromoanthranilic acid. The general scheme involves the initial formation of a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate, which then reacts in situ with a primary amine to yield the desired 3-substituted-6,8-dibromo-4(3H)-quinazolinone.

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones

This protocol details a one-pot procedure for the synthesis of 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones starting from methyl 3,5-dibromoanthranilate.

Materials:

Procedure:

  • Formation of the Benzoxazinone Intermediate:

    • In a round-bottom flask, a mixture of methyl 3,5-dibromoanthranilate and acetic anhydride is heated.[7] This leads to the formation of 2-methyl-6,8-dibromo-4H-benzo[d][1][6]-oxazin-4-one.[7]

    • The reaction mixture is stirred for 30 minutes.[7]

  • In-situ Reaction with Primary Amine:

    • After the formation of the benzoxazinone, the primary amine (e.g., an equimolar amount of hydrazine hydrate) is added to the reaction mixture along with ethanol as a solvent.[7]

    • The mixture is heated under reflux with stirring.[7]

    • The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until no trace of the starting material is observed (approximately 3 hours).[7]

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is filtered.[7]

    • The filtrate is extracted with ethyl acetate.[7]

    • The organic layer is allowed to evaporate at room temperature to yield the solid product.[7]

    • The crude product is recrystallized from a hexane or dichloromethane-hexane mixture to afford the pure 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinone.[7]

Protocol 2: One-Pot Synthesis of 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone

This protocol outlines the synthesis of a specific 6,8-dibromo-4(3H)-quinazolinone derivative via a fusion reaction.

Materials:

  • 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one

  • p-Aminoacetophenone

  • Sand bath

  • Ethanol

  • Crystallization dish

Procedure:

  • Fusion Reaction:

    • A mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (0.01 mol) and p-aminoacetophenone (0.01 mol) is placed in a suitable reaction vessel.[4][5]

    • The mixture is heated together on a sand bath at 150°C for 2 hours.[5]

  • Work-up and Purification:

    • After cooling, the crude solid mass is crystallized twice from ethanol to yield dark brown crystals of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone.[5]

Data Presentation

The following table summarizes the quantitative data for representative 6,8-dibromoquinazoline derivatives synthesized through one-pot or highly efficient methods.

Compound NameStarting MaterialsReaction ConditionsYield (%)Melting Point (°C)Reference
2-Methyl-6,8-dibromo-4H-benzo[d][1][6]-oxazin-4-oneMethyl 3,5-dibromoanthranilate, Acetic anhydrideStirring, 30 min9584-86[7]
3-Amino-2-methyl-6,8-dibromoquinazolin-4(3H)-one2-Methyl-6,8-dibromo-4H-benzo[d][1][6]-oxazine-4-one, Hydrazine hydrateReflux in ethanol, 3 hours9375-77[7]
6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, p-AminoacetophenoneFusion at 150°C, 2 hours85240[5]
6,8-Dibromo-2-(3-fluorophenyl)-4(3H)-quinazolinone2-Amino-3,5-dibromobenzamide, 3-Fluorobenzaldehyde, CuCl₂Reflux in ethanol, 3h then add CuCl₂ and reflux 3h--[8]

Note: Yields and melting points can vary based on the specific reagents and reaction conditions used.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the one-pot synthesis of 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones.

G Start Start: Methyl 3,5-dibromoanthranilate + Acetic Anhydride Intermediate Formation of 2-Methyl-6,8-dibromo-4H-3,1-benzoxazin-4-one Start->Intermediate Heat Addition Add Primary Amine (e.g., Hydrazine Hydrate) + Ethanol Intermediate->Addition Reflux Reflux with Stirring (approx. 3 hours) Addition->Reflux Workup Work-up: Filtration & Extraction Reflux->Workup Reaction Completion (TLC) Purification Purification: Recrystallization Workup->Purification Product Final Product: 3-Substituted-6,8-dibromo-2-methyl- 4(3H)-quinazolinone Purification->Product G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK P_RTK Phosphorylated RTK (Active) RTK->P_RTK Dimerization & Autophosphorylation Quinazoline 6,8-Dibromoquinazoline Derivative Quinazoline->P_RTK Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) P_RTK->Downstream Activation Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-Amino-3,5-dibromobenzaldehyde. It provides troubleshooting advice for common issues encountered during the synthesis, detailed experimental protocols, and a summary of yield data from various methods.

Troubleshooting and FAQs

This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis lower than expected?

A1: Low yields can result from several factors throughout the two main stages of the synthesis: the reduction of o-nitrobenzaldehyde and the subsequent bromination of o-aminobenzaldehyde.

  • Incomplete Reduction: The initial reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde is a critical step. Inadequate reaction time, insufficient reducing agent (such as iron powder), or improper pH can lead to incomplete conversion.[1][2][3] It is advisable to monitor the reaction's progress using techniques like HPLC to ensure the starting material is fully consumed.[1][4]

  • Suboptimal Bromination Conditions: The bromination step is highly sensitive to reaction conditions. The choice of brominating agent (e.g., bromine, N-Bromosuccinimide), solvent, and temperature can significantly impact the yield.[5][6] For instance, one method reports high yields by using bromine in the presence of hydrogen peroxide to improve bromine utilization.[5] Another approach suggests that direct bromination of the o-aminobenzaldehyde mixture without intermediate purification can improve yields by avoiding material loss during treatment.[2][3]

  • Side Reactions: The formation of byproducts is a common cause of low yields. Over-bromination or oxidation of the aldehyde group can occur if the reaction is not carefully controlled. The amino group in o-aminobenzaldehyde is a strong activating group, which can lead to the formation of multiple brominated isomers if the conditions are not optimized.[7]

  • Purification Losses: Significant amounts of the product can be lost during workup and purification. Recrystallization is a common purification method, and choosing the right solvent (e.g., acetone (B3395972), ethanol) is crucial to maximize recovery of the pure product.[2][3][8]

Q2: How can I minimize the formation of impurities during the synthesis?

A2: Minimizing impurities requires careful control over the reaction parameters.

  • Control of Reaction Temperature: Both the reduction and bromination steps should be conducted at their optimal temperatures. For example, cooling the reaction mixture before and during the addition of bromine can help to control the reaction rate and prevent unwanted side reactions.[2][3]

  • Stoichiometry of Reagents: Using the correct molar ratios of reactants is essential. An excess of the brominating agent can lead to the formation of over-brominated products. It's recommended to use a slight excess of bromine to ensure complete conversion of the starting material.[2]

  • pH Adjustment: In the reduction step using iron powder, adjusting the pH to 7-9 after the reaction can aid in the workup and separation of the product.[1] During workup after bromination, washing the organic layer with a sodium bicarbonate solution helps to neutralize any remaining acid and remove acidic impurities.[2][3]

  • Inert Atmosphere: While not always explicitly mentioned, conducting reactions under an inert atmosphere (e.g., nitrogen) can help prevent oxidation of the aldehyde and amino functional groups, especially if the reaction is run for an extended period or at elevated temperatures.

Q3: What are the best practices for monitoring the reaction progress?

A3: Monitoring the reaction is crucial for determining the optimal reaction time and ensuring complete conversion.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly effective method for tracking the disappearance of starting materials and the appearance of the desired product.[1][4][5] It provides quantitative data on the reaction's progress.

  • Thin-Layer Chromatography (TLC): TLC is a quicker, more qualitative method for monitoring the reaction.[9] It allows for a rapid assessment of the presence of starting materials, intermediates, and products.

Detailed Experimental Protocols

Two common methods for the synthesis of this compound are presented below.

Method 1: Two-Step Synthesis from o-Nitrobenzaldehyde

This method involves the reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde, followed by bromination without intermediate purification.[2][3]

Step 1: Reduction of o-Nitrobenzaldehyde

  • In a three-necked flask, dissolve o-nitrobenzaldehyde (10 mmol) in a mixture of absolute ethanol (B145695) (34 mL) and distilled water (17 mL) with stirring, and gently heat to 50°C until the solid is completely dissolved.

  • Add glacial acetic acid (34 mL), reduced iron powder (70 mmol), and 3-4 drops of concentrated hydrochloric acid.

  • Heat the mixture to reflux (around 105°C) and maintain for 40-60 minutes.

  • After the reaction is complete, cool the flask in a cold trap to 0°C.

Step 2: Bromination of o-Aminobenzaldehyde

  • To the cooled reaction mixture, slowly add bromine (20 mmol) dropwise.

  • Allow the reaction to proceed at room temperature for 120-150 minutes.

  • After the reaction is complete, perform suction filtration and wash the filter cake with water (10 mL).

  • Extract the filtrate with dichloromethane (B109758) (3 x 20 mL).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution (2 x 20 mL) and then with water (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and remove the solvent by rotary evaporation to yield the crude product.

  • Recrystallize the crude product from acetone to obtain pure this compound.

Method 2: Bromination of o-Aminobenzaldehyde with Hydrogen Peroxide

This method utilizes hydrogen peroxide to improve the efficiency of the bromination step.[5]

  • In a reaction vessel, uniformly mix ethanol and o-aminobenzaldehyde in a 5:1 molar ratio.

  • With stirring, dropwise add a mixture of bromine and 30% hydrogen peroxide. The molar ratio of o-aminobenzaldehyde to bromine to potassium bromide should be approximately 1:1.93:9.5, and the molar ratio of bromine to hydrogen peroxide should be 1.2:1. The addition should take 10-30 minutes.

  • Stir the reaction mixture for 30 minutes at a temperature of 5-20°C. Monitor the reaction progress with HPLC.

  • After the reaction is complete, add an excess of a saturated sodium bicarbonate solution to the reaction mixture and stir until a solid precipitates.

  • Filter the solid to obtain this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of this compound using various methods.

Starting MaterialBrominating Agent/MethodYield (%)Purity (%)Reference
o-NitrobenzaldehydeIron powder reduction, then Bromine91.1 - 92.8>99.0[2][3]
o-AminobenzaldehydeBromine and Hydrogen Peroxide73.8 - 75.7Not Specified[5]
o-NitrobenzaldehydeCatalytic hydrogenation (Pd/C), then HBr/H₂O₂96.399.1[10]
o-NitrobenzaldehydeCatalytic hydrogenation (Raney Ni), then HBr/H₂O₂90.9 - 9899.2 - 99.3[10]
o-NitrobenzaldehydeSodium sulfide (B99878) reduction, then HBr/H₂O₂/KBr87.35 (o-aminobenzaldehyde step)98.56 (o-aminobenzaldehyde)[11]
o-AminobenzaldehydeN-Bromosuccinimide (NBS)84.3Not Specified[6]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from o-nitrobenzaldehyde.

SynthesisWorkflow Start o-Nitrobenzaldehyde Reduction Reduction (e.g., Fe/CH3COOH or Catalytic Hydrogenation) Start->Reduction Step 1 Intermediate o-Aminobenzaldehyde (May not be isolated) Reduction->Intermediate Bromination Bromination (e.g., Br2 or NBS) Intermediate->Bromination Step 2 Workup Workup (Extraction, Washing) Bromination->Workup Purification Purification (Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Amino-3,5-dibromobenzaldehyde by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-Amino-3,5-dibromobenzaldehyde by recrystallization, aimed at researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Q1: My compound "oiled out" instead of forming crystals upon cooling. What should I do?

A1: "Oiling out," where the solute separates as a liquid instead of a solid, can occur for several reasons. Here are some troubleshooting steps:

  • Reheat the solution: Reheat the mixture until the oil fully redissolves.

  • Add more solvent: Add a small amount of the primary solvent (e.g., acetone (B3395972) or ethyl acetate) to the heated solution to ensure the compound is not supersaturated at the boiling point.

  • Slow down the cooling process: Allow the flask to cool to room temperature slowly on the benchtop, insulated with a beaker or glass wool. Rapid cooling can promote oiling.

  • Use a different solvent system: If oiling persists, consider a different solvent or a mixed solvent system. For instance, dissolving the crude product in a minimal amount of a good solvent like refluxing ethyl acetate (B1210297) and then slowly adding a poor solvent like hexanes until turbidity appears can induce crystallization.

Q2: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A2: If crystals do not form spontaneously, the solution may be too dilute or supersaturated. Try the following techniques:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a seed crystal: If available, add a tiny crystal of pure this compound to the solution. This will act as a template for crystallization.

  • Reduce the solvent volume: The most common reason for crystallization failure is using too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.[1]

  • Cool in an ice bath: Once the solution has reached room temperature, placing it in an ice bath can further decrease the solubility of the compound and promote crystallization.

Q3: The recovery yield of my purified product is very low. What are the possible causes and how can I improve it?

A3: Low recovery can be attributed to several factors:

  • Using too much solvent: As mentioned, excess solvent will retain more of your compound in the solution even after cooling. Use the minimum amount of hot solvent necessary to dissolve the crude product.

  • Premature crystallization: If the product crystallizes in the funnel during a hot filtration step, this will lead to loss of material. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete crystallization: Ensure the solution is sufficiently cooled for an adequate amount of time to maximize crystal formation.

  • Washing with the wrong solvent: When washing the filtered crystals, use a small amount of ice-cold recrystallization solvent to minimize redissolving the product.

Q4: The color of my recrystallized product is still yellow or off-white. How can I obtain a purer, lighter-colored product?

A4: A persistent color may indicate the presence of colored impurities.

  • Use activated charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Be cautious not to add too much, as it can also adsorb the desired product.

  • Perform a second recrystallization: A second recrystallization can further improve the purity and color of the final product.

Q5: The melting point of my recrystallized product is broad or lower than the expected 130-135 °C. What does this indicate?

A5: A broad or depressed melting point is a strong indicator of impurities.[2][3][4][5][6]

  • Incomplete removal of impurities: The recrystallization may not have been sufficient to remove all impurities. Consider the troubleshooting steps for improving purity mentioned above.

  • Residual solvent: Ensure the crystals are thoroughly dried under vacuum to remove any trapped solvent, which can also depress the melting point.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for the recrystallization of this compound?

A1: Acetone is a highly effective solvent for the recrystallization of this compound, with reported high yields and purity.[7][8] A mixed solvent system of ethyl acetate and hexanes can also be employed.[9]

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound should be a light yellow crystalline powder.[2][6] Its melting point is in the range of 130-135 °C.[2][3][4][5]

Q3: How can I confirm the purity of my recrystallized product?

A3: Purity can be assessed through several analytical techniques:

  • Melting point determination: A sharp melting point within the expected range indicates high purity.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate suggests a pure compound.

  • Spectroscopic methods: Techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the structure and identify impurities.

Q4: Are there any specific safety precautions I should take during the recrystallization?

A4: Yes, always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhaling dust or vapors. This compound is an irritant.

Experimental Protocol: Recrystallization of this compound

This protocol details the procedure for purifying this compound using acetone.

Materials:

  • Crude this compound

  • Acetone (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of acetone and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot acetone until the solid completely dissolves.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a heat-resistant surface. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold acetone to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

  • Analysis: Determine the melting point and weigh the final product to calculate the percent recovery.

Data Presentation

ParameterValueReference
Melting Point 130-135 °C[2][3][4][5][6]
Appearance Light yellow crystalline powder[2][6]
Solubility Sparingly soluble in water; soluble in many organic solvents[6][10]
Recrystallization Solvent Acetone[7][8]
Purity (after recrystallization) >99%[7][8]
Yield (after recrystallization) 91-93%[7][8]

Mandatory Visualization

G start Start Recrystallization dissolve Dissolve Crude Product in Minimum Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Troubleshoot: 'Oiling Out' cool->oiling_out Oil Forms collect Collect Crystals (Vacuum Filtration) crystals_form->collect Yes no_crystals Troubleshoot: No Crystals crystals_form->no_crystals No wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end Pure Product dry->end reheat_add_solvent Reheat & Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent induce_crystallization Induce Crystallization: - Scratch Flask - Seed Crystal - Reduce Solvent no_crystals->induce_crystallization reheat_add_solvent->cool induce_crystallization->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Iron Powder Reduction of o-Nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the iron powder reduction of o-nitrobenzaldehyde to o-aminobenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of o-aminobenzaldehyde via iron powder reduction.

Q1: My reaction is incomplete, and I still have starting material (o-nitrobenzaldehyde) present. What could be the cause?

A1: An incomplete reaction can stem from several factors. Consider the following troubleshooting steps:

  • Insufficient Iron Powder: The molar ratio of iron powder to o-nitrobenzaldehyde is crucial. A common ratio is 3.0 equivalents of iron powder.[1] Ensure you are using a sufficient excess.

  • Inactive Iron Powder: The quality and activity of the iron powder can vary. Using a fresh, finely divided (high surface area) iron powder is recommended. Some protocols suggest using "reduced iron powder" which may have higher reactivity.[2] Consider pre-activating the iron with a dilute acid wash, followed by washing with water and ethanol (B145695), and drying under vacuum before use.

  • Inadequate Agitation: This is a heterogeneous reaction, so efficient stirring is critical to ensure proper contact between the reactants. If you are using magnetic stirring, ensure the stir bar is not impeded and is creating a good vortex. For larger scale reactions, mechanical stirring is often more effective.

  • Low Reaction Temperature: The reaction is typically run at reflux.[1] Ensure your heating mantle or oil bath is reaching and maintaining the reflux temperature of your solvent system (e.g., ethanol/water).

  • Insufficient Acid: The presence of an acid, such as hydrochloric acid (HCl) or acetic acid, is necessary to facilitate the reduction by generating the active reducing species and dissolving the resulting iron oxides.[1][3] Check the concentration and volume of the acid used.

Q2: The yield of my o-aminobenzaldehyde is consistently low. How can I improve it?

A2: Low yields can be attributed to several factors, including incomplete reaction (see Q1), product degradation, or inefficient work-up and purification.

  • Product Instability: o-Aminobenzaldehyde is susceptible to self-condensation and oxidation. It is advisable to use the product in the subsequent reaction step as quickly as possible after isolation.[1]

  • Work-up losses: The work-up procedure is critical for isolating the product.

    • Filtration: After the reaction, the iron salts and excess iron need to be thoroughly removed. Filtering the reaction mixture through a pad of celite can be effective.[1][4] Ensure you wash the filter cake thoroughly with the extraction solvent (e.g., ethyl acetate) to recover all the product.

    • Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate (B1210297) or dichloromethane.[1][2] Perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

    • Neutralization: During work-up, the reaction mixture is often neutralized or made basic.[3] This is important as the amine product can exist as an ammonium (B1175870) salt in acidic conditions, which would remain in the aqueous phase.

  • Purification Issues: o-Aminobenzaldehyde can be sensitive to prolonged exposure to silica (B1680970) gel.[1] If column chromatography is necessary, it should be performed quickly. Passing the crude product through a plug of silica gel is often sufficient for purification.[1]

Q3: I am having difficulty removing all the iron residue from my product. What is the best way to do this?

A3: Removing fine iron particles and iron salts can be challenging. Here are some effective methods:

  • Filtration through Celite: As mentioned, filtering the reaction mixture through a pad of celite is a standard and effective method for removing fine solids.[1][4]

  • Aqueous Work-up: A thorough aqueous work-up is essential. After neutralizing the reaction mixture, the iron salts should preferentially partition into the aqueous layer.

  • Magnetic Separation: For larger iron particles, a strong magnet (placed in a protective plastic bag) can be used to attract and remove the bulk of the unreacted iron powder from the reaction mixture before filtration.

  • Complexation/Precipitation: In some cases, adjusting the pH of the aqueous phase can help precipitate iron hydroxides, which can then be removed by filtration.

Q4: I am observing the formation of side products. What are they and how can I avoid them?

A4: The primary side reactions in the reduction of o-nitrobenzaldehyde are the formation of condensation products of the desired o-aminobenzaldehyde.

  • Self-Condensation: o-Aminobenzaldehyde can undergo self-condensation, especially under prolonged heating or in the presence of acid or base. Minimizing reaction time and purifying the product promptly can reduce this.

  • Reaction with Solvent: If using an alcohol like ethanol as a solvent, there is a possibility of forming imines or other condensation products, though this is less common under typical reducing conditions.

  • Over-reduction: While less common for the aldehyde group under these conditions, it's a theoretical possibility.

To minimize side products, it's crucial to monitor the reaction by TLC and stop it once the starting material is consumed.

Experimental Protocols

Below is a detailed experimental protocol for the iron powder reduction of o-nitrobenzaldehyde, compiled from reliable sources.[1]

Synthesis of o-Aminobenzaldehyde

Materials:

  • o-Nitrobenzaldehyde

  • Iron powder (fine mesh)

  • Absolute Ethanol

  • Hydrochloric Acid (diluted)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Celite

Procedure:

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve o-nitrobenzaldehyde (1.0 equiv) in absolute ethanol.

  • Addition of Reagents: To the stirring solution, add iron powder (3.0 equiv). Follow this with the addition of diluted hydrochloric acid.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 60-90 minutes.

  • Cooling and Filtration: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate and add a drying agent like anhydrous magnesium sulfate. Stir for a few minutes and then filter the entire mixture through a Büchner funnel packed with a pad of celite.

  • Washing: Wash the filter cake thoroughly with several portions of ethyl acetate to ensure all the product is collected.

  • Extraction and Concentration: Combine the filtrates and concentrate the solution under reduced pressure.

  • Purification: For many applications, the crude product is of sufficient purity. If further purification is required, pass the concentrated solution through a short plug of silica gel, eluting with a suitable solvent system (e.g., 20% ethyl acetate in hexanes).

  • Final Product: Remove the solvent in vacuo to obtain o-aminobenzaldehyde, which should be used promptly.

Quantitative Data Summary

ParameterValue/ConditionSource
Reactant Ratio
o-nitrobenzaldehyde : Iron Powder1 : 3 (molar ratio)[1]
o-nitrobenzaldehyde : Iron Powder1 : 5 (molar ratio)[2]
Solvent System Ethanol/Water/HCl[1]
Ethanol/Water[2]
Ethanol/Acetic Acid[3]
Reaction Temperature Reflux[1][2]
Typical Yield 70-89%[1][2]

Visual Guides

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Dissolve o-nitrobenzaldehyde in Ethanol B 2. Add Iron Powder and HCl A->B C 3. Heat to Reflux B->C D 4. Cool and Dilute with Ethyl Acetate C->D E 5. Filter through Celite D->E F 6. Wash Filter Cake E->F G 7. Concentrate Filtrate F->G H 8. Silica Gel Plug (Optional) G->H I 9. Evaporate Solvent H->I J Final Product: o-Aminobenzaldehyde I->J

Caption: Experimental workflow for the iron powder reduction of o-nitrobenzaldehyde.

Troubleshooting Decision Tree

troubleshooting_tree start Low Yield or Incomplete Reaction check_reagents Check Reagent Stoichiometry and Quality start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions OK reagent_issue Incorrect Stoichiometry or Inactive Iron Powder check_reagents->reagent_issue Issue Found check_workup Evaluate Work-up and Purification check_conditions->check_workup OK conditions_issue Insufficient Heating or Poor Agitation check_conditions->conditions_issue Issue Found workup_ok Work-up OK check_workup->workup_ok OK workup_issue Product Loss During Extraction or Filtration check_workup->workup_issue Issue Found reagent_ok Reagents OK reagent_solution Solution: - Use 3-5 eq. of fresh Iron Powder - Consider pre-activation of Iron reagent_issue->reagent_solution conditions_ok Conditions OK conditions_solution Solution: - Ensure consistent reflux - Improve stirring efficiency conditions_issue->conditions_solution workup_solution Solution: - Thoroughly wash filter cake - Perform multiple extractions - Ensure proper neutralization workup_issue->workup_solution

Caption: Troubleshooting decision tree for low yield in o-nitrobenzaldehyde reduction.

References

minimizing byproducts in the synthesis of Ambroxol from 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of Ambroxol (B1667023) from 2-Amino-3,5-dibromobenzaldehyde and trans-4-aminocyclohexanol (B47343).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Ambroxol from this compound?

The synthesis is a two-step process. First, this compound undergoes a condensation reaction with trans-4-aminocyclohexanol to form a Schiff base intermediate (trans-4-[[(E)-2-amino-3,5-dibromobenzylidene]amino]cyclohexanol, also known as Ambroxol Impurity C). This is followed by the reduction of the imine to the secondary amine, yielding Ambroxol.[1] The entire process can often be carried out as a "one-pot" synthesis.[2]

Q2: What are the most common impurities encountered in this synthesis?

The European Pharmacopoeia lists several known impurities for Ambroxol.[3] The most relevant process-related impurities originating from the synthesis starting with this compound are:

  • Ambroxol Impurity A: (2-amino-3,5-dibromobenzyl) methanol[3]

  • Ambroxol Impurity B: trans-4-(6,8-dibromo-1,2,3,4-tetrahydroquinazolin-3-yl)cyclohexanol[3][4]

  • Ambroxol Impurity C: trans-4-[[(E)-2-amino-3,5-dibromobenzylidene]amino]cyclohexanol[3][5][6][7]

  • Ambroxol Impurity D: cis-4-[[(2-Amino-3,5-dibromobenzyl)amino]cyclohexanol][3][8][][10][11]

  • Ambroxol Impurity E: this compound (unreacted starting material)[3][12]

Q3: How can I monitor the progress of the reaction and the formation of impurities?

High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the reaction progress and quantifying the purity of the final product.[13][14] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the reaction.[2]

Troubleshooting Guides

Issue 1: High Levels of Unreacted this compound (Impurity E)

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Condensation Reaction - Reaction Time: Ensure the condensation reaction is allowed to proceed to completion. Monitor by HPLC or TLC.[2] - Temperature: The condensation is often performed at elevated temperatures (e.g., reflux). Ensure the reaction temperature is maintained.[2] - Stoichiometry: A slight excess of trans-4-aminocyclohexanol (e.g., 1.2 equivalents) can be used to drive the reaction to completion.[2]
Poor Quality of Starting Materials - Verify the purity of this compound and trans-4-aminocyclohexanol before starting the reaction.
Issue 2: High Levels of Schiff Base (Impurity C)

Possible Causes & Solutions

Possible CauseRecommended Action
Incomplete Reduction - Reducing Agent: Ensure a sufficient molar equivalent of the reducing agent (e.g., sodium borohydride) is used.[2] - Reaction Time: Allow adequate time for the reduction to complete after the addition of the reducing agent. Monitor by HPLC or TLC.[2] - Temperature: The reduction is typically carried out at a lower temperature than the condensation. Ensure the temperature is controlled as per the protocol.[2]
Degradation of Reducing Agent - Use a fresh, high-quality reducing agent. Sodium borohydride (B1222165) can degrade upon exposure to moisture.
Issue 3: Formation of Over-reduced Byproduct (Impurity A)

Possible Causes & Solutions

Possible CauseRecommended Action
Reduction of the Aldehyde Starting Material - Order of Addition: In a "one-pot" synthesis, ensure the condensation reaction to form the Schiff base is complete before adding the reducing agent. Adding the reducing agent too early can lead to the reduction of the starting aldehyde. - Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride, if this issue persists.
Issue 4: Formation of Quinazoline (B50416) Byproduct (Impurity B)

Possible Causes & Solutions

Possible CauseRecommended Action
Side Reaction with Formaldehyde (B43269) or other Carbonyl Source - Impurity B is a tetrahydroquinazoline (B156257) derivative. Its formation can be promoted by the presence of formaldehyde or other aldehyde impurities in the reaction mixture, which can act as a source for the additional carbon atom in the quinazoline ring. - Solvent Purity: Use high-purity solvents to avoid contamination with formaldehyde or other aldehydes. - pH Control: The formation of this impurity may be pH-dependent. Careful control of pH during the reaction and workup is recommended. One patent suggests that pH control during the final salt formation is critical.[15]
Degradation - Impurity B has also been identified as a degradation product.[16] Avoid harsh reaction conditions and prolonged reaction times, especially at high temperatures.
Issue 5: Presence of the cis-Isomer (Impurity D)

Possible Causes & Solutions

Possible CauseRecommended Action
Impurity in Starting Material - The primary source of Impurity D is the presence of cis-4-aminocyclohexanol in the trans-4-aminocyclohexanol starting material. - Starting Material Purity: Use highly pure trans-4-aminocyclohexanol. The purity should be verified by a suitable analytical method (e.g., GC or HPLC) before use.
Isomerization - While less common, isomerization under certain reaction conditions cannot be entirely ruled out. Adhering to established, mild reaction protocols is the best preventative measure.

Summary of Reaction Conditions and Impurity Control

ParameterRecommendationImpact on Byproducts
Reactant Ratio Use a slight excess (1.1-1.2 eq) of trans-4-aminocyclohexanol.[2]Minimizes unreacted Impurity E.
Solvent Methanol or ethanol (B145695) are commonly used for the "one-pot" synthesis.[2]Use high-purity solvents to avoid contaminants that could lead to Impurity B.
Temperature Condensation at reflux (e.g., 60-65°C in methanol), followed by cooling for the reduction step (e.g., 20-30°C).[2]High temperatures for prolonged periods can promote degradation and side reactions.
Reducing Agent Sodium borohydride is a common and effective choice.[2]Ensure complete condensation before addition to avoid formation of Impurity A.
pH Maintain slightly acidic to neutral conditions during the reaction. Adjust to acidic pH (e.g., 1-2) for final salt formation and precipitation.[2]Critical for minimizing some side reactions and ensuring proper salt formation.[15]

Experimental Protocols

Protocol 1: "One-Pot" Synthesis of Ambroxol Hydrochloride

This protocol is adapted from a patented method.[2]

  • Condensation:

    • To a reaction vessel, add this compound (1.0 eq), trans-4-aminocyclohexanol (1.2 eq), and methanol.

    • Heat the mixture to reflux (approximately 60-65°C) and stir for 3-8 hours.

    • Monitor the reaction by TLC or HPLC until the starting aldehyde is consumed.

  • Reduction:

    • Cool the reaction mixture to 20-30°C.

    • Add sodium borohydride (1.2-1.5 eq) portion-wise, maintaining the temperature.

    • Stir for approximately 6 hours at this temperature. Monitor the disappearance of the Schiff base intermediate (Impurity C) by TLC or HPLC.

  • Salification and Isolation:

    • Cool the reaction mixture to 10-20°C.

    • Slowly add hydrochloric acid to adjust the pH to 1-2.

    • Cool further to 0-5°C and stir for 2-4 hours to allow for complete crystallization.

    • Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain Ambroxol hydrochloride.

Visualizations

Ambroxol_Synthesis_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salification cluster_byproducts Potential Byproducts A This compound C Schiff Base (Impurity C) A->C Methanol, Reflux ImpA Impurity A A->ImpA Premature Reduction ImpE Impurity E A->ImpE Incomplete Reaction B trans-4-aminocyclohexanol B->C Methanol, Reflux ImpD Impurity D B->ImpD cis-isomer contaminant D Ambroxol C->D NaBH4, 20-30°C ImpB Impurity B C->ImpB Side Reaction (e.g., with HCHO) E Ambroxol HCl D->E HCl, 0-5°C

Caption: Workflow for Ambroxol synthesis and points of byproduct formation.

Troubleshooting_Logic Start Analyze Reaction Mixture (HPLC) ImpE High Impurity E? Start->ImpE ImpC High Impurity C? ImpE->ImpC No SolE Increase condensation time/temp or check reactant ratio. ImpE->SolE Yes ImpA High Impurity A? ImpC->ImpA No SolC Increase reduction time or check reducing agent. ImpC->SolC Yes ImpB High Impurity B? ImpA->ImpB No SolA Ensure condensation is complete before adding reducing agent. ImpA->SolA Yes ImpD High Impurity D? ImpB->ImpD No SolB Check solvent purity and control pH. ImpB->SolB Yes SolD Verify purity of trans-4-aminocyclohexanol. ImpD->SolD Yes End Product Meets Purity Specs ImpD->End No SolE->Start SolC->Start SolA->Start SolB->Start SolD->Start

Caption: Troubleshooting decision tree for Ambroxol synthesis.

References

Technical Support Center: Industrial Production of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the production of 2-Amino-3,5-dibromobenzaldehyde. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and safety information to address challenges encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the industrial synthesis of this compound?

A1: The most prevalent starting materials for large-scale production are o-nitrobenzaldehyde and 2-aminobenzaldehyde.[1][2][3] O-nitrobenzaldehyde is often preferred as it can be converted to the final product in a high-yield, one-pot process by first reducing the nitro group and then performing the bromination without isolating the intermediate.[2][4]

Q2: Which synthesis route is recommended for the best yield and purity on an industrial scale?

A2: A highly effective method involves the reduction of o-nitrobenzaldehyde using an iron powder/glacial acetic acid system, followed by direct bromination.[2][4] This approach simplifies the process by avoiding the isolation of the o-aminobenzaldehyde intermediate, which reduces material loss and workload.[2][4] Yields for this method are reported to be greater than 90% with purity exceeding 99.0%.[2] Another promising route is the catalytic hydrogenation of o-nitrobenzaldehyde (using catalysts like Palladium-on-charcoal or Raney nickel) followed by bromination using hydrogen peroxide and hydrobromic acid, which also achieves high yields and purity.[5]

Q3: What are the primary applications of this compound?

A3: It is a crucial intermediate in the pharmaceutical industry, primarily used in the synthesis of the mucolytic drug Ambroxol.[1][3] It is also a metabolite of Bromhexine.[3] Beyond this, it serves as a versatile reagent in the development of novel chemical entities, including Schiff base ligands for metal complexes and molecules with potential antimicrobial or anti-HIV properties.[3][6]

Q4: What analytical methods are suitable for monitoring reaction progress and final product purity?

A4: High-Performance Liquid Chromatography (HPLC) is the standard method for both tracking the extent of the reaction and assessing the purity of the final product.[5][7][8] A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile, water, and an acid (phosphoric or formic) is effective for analysis.[9]

Q5: What are the main safety concerns when handling this compound and its reagents?

A5: this compound is classified as an irritant, causing skin, eye, and respiratory tract irritation.[10][11] Key reagents like bromine are highly corrosive and dangerous.[5] It is essential to handle these chemicals in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection.[10][12] Minimize dust generation during handling.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Reaction Yield 1. Incomplete reduction of the nitro group (if starting from o-nitrobenzaldehyde).[2][5] 2. Loss of the o-aminobenzaldehyde intermediate during isolation and purification (in two-step processes).[2][4] 3. Side reactions, such as oxidation of the aldehyde or amino groups.[5][13] 4. Suboptimal reaction temperature or time.[2][7]1. Ensure sufficient reducing agent (e.g., iron powder) and reaction time (40-60 min at 95-105°C). Monitor reaction completion by HPLC.[2] 2. Adopt a one-pot synthesis method to avoid isolating the intermediate.[2][4] 3. Use a controlled bromination method, such as in-situ generation of bromine from H₂O₂ and HBr, to minimize oxidation.[5] 4. Optimize reaction conditions based on the chosen protocol. For bromination with bromine, maintain a low temperature (-10 to 5°C) during addition, followed by reaction at room temperature.[2]
Low Product Purity / Presence of Impurities 1. Monobrominated or tribrominated by-products. 2. Unreacted starting material (o-aminobenzaldehyde or o-nitrobenzaldehyde).[5] 3. Oxidation of the product, leading to colored impurities.[13] 4. Residual iron sludge or other inorganic salts.[2][4]1. Carefully control the stoichiometry of the brominating agent. Use slightly more than two equivalents of bromine. 2. Monitor the reaction by HPLC to ensure it goes to completion.[5] 3. After the reaction, wash the organic layer with a reducing agent solution (e.g., sodium bisulfite) or a base (e.g., saturated sodium bicarbonate) to remove excess bromine and acidic impurities.[4] 4. Purify the crude product by recrystallization from a suitable solvent like acetone (B3395972), methanol, or ethanol (B145695).[2][4][14]
Product is Darkly Colored (Yellow/Brown) 1. Oxidation of the amino or aldehyde functional groups.[13] 2. Presence of colored by-products from side reactions. 3. Residual impurities from the starting materials.1. Perform the reaction under an inert atmosphere (e.g., nitrogen) if possible. 2. Use a purification method involving decolorizing carbon (charcoal) during recrystallization. 3. Ensure high-purity starting materials are used. 4. Recrystallization from solvents like acetone or ethanol can yield a light-yellow solid.[2][4]
Difficulty in Product Isolation/Filtration 1. Formation of a very fine precipitate. 2. Presence of colloidal iron sludge from the reduction step.[2]1. After precipitation, cool the mixture to a lower temperature (e.g., 0-10°C) to encourage crystal growth before filtration.[15] 2. For iron-based reductions, ensure the pH is properly adjusted (e.g., to 7-9) and filter the hot solution to remove the iron sludge before cooling and bromination.[8] In one-pot methods, thorough washing of the crude product is critical.[4]

Quantitative Data Summary

Table 1: Comparison of Synthesis Methods for this compound

Starting MaterialKey ReagentsMethod HighlightsReported YieldReported PurityReference(s)
o-NitrobenzaldehydeIron powder, Acetic Acid, BromineOne-pot reduction and bromination. Simplified process.> 90%> 99.0%[2][4]
o-Nitrobenzaldehyde5% Palladium-charcoal, H₂, HBr, H₂O₂Catalytic hydrogenation avoids iron sludge; safer bromination.99% (crude)99.3% (crude)[5]
o-NitrobenzaldehydeRaney Nickel, H₂, HBr, H₂O₂Alternative catalyst for hydrogenation.98% (crude)99.3% (crude)[5]
o-AminobenzaldehydeBromine, KBr, Ethanol/WaterDirect bromination of the isolated amine.~75%Not specified[1][7]
o-AminobenzaldehydeN-Bromosuccinimide (NBS)Alternative brominating agent.84.3% (overall)Not specified[16]

Experimental Protocols

Protocol 1: One-Pot Synthesis from o-Nitrobenzaldehyde via Iron Reduction

This protocol is adapted from a high-yield industrial method.[2][4]

1. Reduction of o-Nitrobenzaldehyde:

  • In a suitable reactor, dissolve o-nitrobenzaldehyde (1.0 eq) in a mixed solvent of ethanol and water (e.g., a 4:1 v/v ratio).

  • Add glacial acetic acid, followed by reduced iron powder (4.0 - 7.0 eq).

  • Add a catalytic amount of concentrated hydrochloric acid (3-4 drops).

  • Heat the mixture to reflux (95-105°C) and maintain for 40-60 minutes, monitoring the reaction by HPLC until the starting material is consumed.

2. Bromination:

  • Cool the reaction mixture rapidly to between -10°C and 5°C in an ice-salt bath.

  • Slowly add bromine (slightly over 2.0 eq) dropwise while maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 120-150 minutes.

3. Work-up and Purification:

  • Filter the reaction mixture via suction.

  • Wash the filter cake with water.

  • Extract the filtrate with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude yellow solid.

  • Recrystallize the crude product from acetone to yield high-purity, light-yellow this compound.[2][4]

Protocol 2: Synthesis via Catalytic Hydrogenation and H₂O₂/HBr Bromination

This protocol is based on a greener, high-purity synthesis method.[5]

1. Reduction of o-Nitrobenzaldehyde:

  • In a high-pressure autoclave, charge methanol, o-nitrobenzaldehyde (1.0 eq), and a catalyst (e.g., 5% Pd/C or Raney Nickel).

  • Seal the reactor and purge sequentially with nitrogen and hydrogen.

  • Pressurize with hydrogen to 0.3-0.7 MPa.

  • Heat the mixture to 40-90°C and stir for approximately 90 minutes, or until HPLC indicates complete consumption of the starting material.

  • Cool the reactor to room temperature, depressurize, and purge with nitrogen.

  • Concentrate the reaction mixture under reduced pressure to obtain the o-aminobenzaldehyde intermediate.

2. Bromination:

  • To the crude intermediate, add 15% hydrobromic acid (approx. 3.0 eq of HBr).

  • Cool the mixture to 0-10°C.

  • Slowly add 15% hydrogen peroxide (approx. 1.0 eq) dropwise, maintaining the reaction temperature between 5-30°C.

  • Stir until HPLC analysis confirms the reaction is complete.

3. Work-up and Purification:

  • Add a large volume of water to the reaction mixture.

  • Adjust the pH to 6.0-8.5 using a 10% sodium carbonate solution to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol, ethanol, acetone) to achieve >99.9% purity.[5]

Visualizations

G cluster_start Starting Materials cluster_methods Synthesis Pathways cluster_reduction Reduction cluster_bromination Bromination cluster_end Final Product & Purification o_nitro o-Nitrobenzaldehyde iron_red Iron Powder / Acid o_nitro->iron_red One-Pot Method [7,13] cat_hydro Catalytic Hydrogenation (Pd/C or Ni) o_nitro->cat_hydro [15] o_amino o-Aminobenzaldehyde br2 Bromine (Br2) o_amino->br2 [1,2] nbs NBS o_amino->nbs [6] iron_red->br2 h2o2_hbr H2O2 / HBr cat_hydro->h2o2_hbr product Crude This compound br2->product h2o2_hbr->product nbs->product purification Recrystallization (Acetone, Ethanol, etc.) product->purification final_product High-Purity Product (>99%) purification->final_product

Caption: Overview of primary synthesis pathways for this compound.

G start Start: Charge Reactor with o-Nitrobenzaldehyde, EtOH/H2O, Acetic Acid add_fe Add Iron Powder & Catalytic HCl [7] start->add_fe reflux Heat to Reflux (95-105°C) for 40-60 min [7] add_fe->reflux check1 HPLC Check: Reduction Complete? reflux->check1 check1->reflux No cool Cool Reactor to -10 to 5°C [7] check1->cool Yes add_br2 Slowly Add Bromine (Br2) [7,13] cool->add_br2 react_rt Stir at Room Temp for 120-150 min [7] add_br2->react_rt check2 HPLC Check: Bromination Complete? react_rt->check2 check2->react_rt No workup Work-up: Filter, Extract, Wash check2->workup Yes purify Purification: Recrystallize from Acetone [13] workup->purify end End: High-Purity Product purify->end

Caption: Experimental workflow for the one-pot synthesis method.

G start Low Purity Observed q1 What is the nature of the impurity? start->q1 cause1 Unreacted Starting Material (e.g., o-aminobenzaldehyde) q1->cause1 HPLC shows starting material cause2 Over-bromination (Tribromo- impurity) q1->cause2 Mass Spec shows higher MW peaks cause3 Colored Impurities q1->cause3 Product is dark or discolored sol1 Solution: Increase reaction time/temperature. Confirm completion with HPLC. [15] cause1->sol1 sol2 Solution: Check stoichiometry of Bromine. Ensure slow, controlled addition. cause2->sol2 sol3 Solution: Recrystallize with activated charcoal. Wash crude product with NaHCO3 solution. [13] cause3->sol3

Caption: Troubleshooting decision tree for low product purity issues.

References

Technical Support Center: HPLC Separation of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the HPLC separation of 2-Amino-3,5-dibromobenzaldehyde.

Troubleshooting Guides

Problem 1: Poor Peak Shape (Tailing or Fronting)

Q1: My peak for this compound is tailing. What are the common causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing basic compounds like this compound, which contains an amino group.[1] This is often due to secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the surface of silica-based HPLC columns.[1]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: The primary cause of peak tailing for aromatic amines is the interaction with residual silanol groups on the silica (B1680970) packing material.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the protonated amine. A mobile phase pH between 2 and 4 is often a good starting point for basic compounds.[2]

    • Solution 2: Use a Competitor Additive: Adding a small amount of a basic competitor, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.[3]

    • Solution 3: Employ an End-Capped Column: Use a column that has been "end-capped" to reduce the number of free silanol groups.[1]

  • Column Overload: Injecting too much sample can lead to peak distortion.[1]

    • Solution: Reduce the sample concentration or the injection volume.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

Illustrative Data on the Effect of Mobile Phase pH on Peak Asymmetry:

Mobile Phase pHPeak Asymmetry Factor (As)Observations
7.02.5Severe Tailing
5.01.8Moderate Tailing
3.01.2Improved Symmetry
2.51.0Symmetrical Peak

Note: This data is for illustrative purposes to demonstrate the general trend.

Q2: My peak is fronting. What could be the issue?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

Potential Causes and Solutions:

  • Sample Overload: This is a primary cause of peak fronting.

    • Solution: Dilute the sample or decrease the injection volume.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to front.

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

Problem 2: Inconsistent Retention Times

Q3: The retention time for my analyte is shifting between injections. What should I check?

A3: Fluctuating retention times can compromise the reliability of your analysis.

Potential Causes and Solutions:

  • Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase between runs, especially during gradient elution.

    • Solution: Increase the equilibration time between injections.

  • Mobile Phase Composition Changes: Evaporation of volatile organic solvents or changes in the buffer pH can alter the mobile phase composition.[4]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. Ensure the buffer is within its effective pH range.

  • Temperature Fluctuations: Changes in column temperature can affect retention times.[3]

    • Solution: Use a column oven to maintain a consistent temperature.

  • Pump Issues: Leaks or malfunctioning check valves in the pump can lead to inconsistent flow rates.

    • Solution: Inspect the pump for leaks and service the check valves if necessary.

Illustrative Data on the Effect of Mobile Phase Composition on Retention Time:

Acetonitrile (B52724) (%)Water (%)Phosphoric Acid (%)Retention Time (min)
40600.18.5
45550.16.2
50500.14.1

Note: This data is for illustrative purposes to demonstrate the general trend.

Problem 3: Poor Resolution

Q4: I am not getting good separation between this compound and other components in my sample. How can I improve the resolution?

A4: Improving resolution often involves optimizing the selectivity, efficiency, or retention of your method.

Potential Causes and Solutions:

  • Suboptimal Mobile Phase Strength: The organic-to-aqueous ratio in your mobile phase may not be optimal.

    • Solution: Adjust the percentage of the organic solvent (e.g., acetonitrile). A lower percentage of organic solvent will generally increase retention and may improve resolution.

  • Incorrect Column Chemistry: A standard C18 column might not be the best choice for this analyte.

    • Solution: Consider a column with a different selectivity, such as a Phenyl-Hexyl or a PFP (Pentafluorophenyl) column, which can offer different pi-pi interactions with the aromatic ring of the analyte.[3]

  • Gradient Elution Not Optimized: For complex samples, a gradient elution may be necessary.

    • Solution: Develop a gradient method, starting with a lower percentage of organic solvent and gradually increasing it.

Frequently Asked Questions (FAQs)

Q5: What is a good starting HPLC method for the analysis of this compound?

A5: A good starting point for a reverse-phase HPLC method would be:

  • Column: A C18 or a column with low silanol activity (e.g., Newcrom R1).[5]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. For example, Acetonitrile:Water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid.[5]

  • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID column.

  • Detection: UV detection at a wavelength where the analyte has significant absorbance.

  • Temperature: 30 °C.

Q6: How does the pH of the mobile phase affect the retention of this compound?

A6: this compound is a basic compound due to its amino group. In reverse-phase HPLC, the retention of basic compounds is highly dependent on the mobile phase pH.[6][7]

  • At low pH (e.g., pH < 4): The amino group will be protonated (ionized). This increases the polarity of the molecule, leading to weaker interaction with the nonpolar stationary phase and thus, shorter retention times.[2][8]

  • At neutral or high pH: The amino group will be in its neutral (unionized) form, making the molecule more hydrophobic. This results in stronger interaction with the stationary phase and longer retention times. However, at higher pH, interactions with silanol groups can lead to significant peak tailing.[1]

Q7: What type of column is recommended for the separation of halogenated aromatic compounds like this compound?

A7: While C18 columns are widely used, for halogenated aromatic compounds, columns that offer alternative selectivities can be beneficial. Phenyl-Hexyl or PFP columns can provide pi-pi interactions with the aromatic ring, which can improve the separation of structurally similar compounds.[3] Columns with low silanol activity are also recommended to minimize peak tailing associated with the amino group.[5]

Experimental Protocols

Standard HPLC Analysis of this compound

  • Mobile Phase Preparation:

    • Prepare the aqueous phase by adding 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water (0.1% v/v).

    • Filter the aqueous phase through a 0.45 µm filter.

    • Prepare the desired mobile phase composition by mixing the filtered aqueous phase with HPLC-grade acetonitrile (e.g., 50:50 v/v).

    • Degas the mobile phase by sonication or vacuum filtration.

  • Sample Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve and dilute the standard in the mobile phase to achieve the desired concentration (e.g., 10 µg/mL).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).

    • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (e.g., 50:50 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV scan of the analyte.

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared standard solution.

    • Integrate the peak corresponding to this compound and record the retention time and peak area.

Visualizations

Troubleshooting_Workflow start Start: HPLC Problem Encountered problem_id Identify Problem (e.g., Peak Tailing, Retention Time Shift) start->problem_id peak_tailing Peak Tailing? problem_id->peak_tailing rt_shift Retention Time Shift? peak_tailing->rt_shift No check_ph Check Mobile Phase pH (Is it acidic for a basic analyte?) peak_tailing->check_ph Yes other_issues Other Issues? rt_shift->other_issues No check_equilibration Check Column Equilibration Time rt_shift->check_equilibration Yes adjust_ph Adjust pH to 2.5-3.5 check_ph->adjust_ph Incorrect check_column Check Column Health (Age, Contamination) check_ph->check_column Correct flush_column Flush or Replace Column check_column->flush_column Poor check_overload Check for Sample Overload check_column->check_overload Good reduce_conc Reduce Sample Concentration/ Injection Volume check_overload->reduce_conc Yes increase_equilibration Increase Equilibration Time check_equilibration->increase_equilibration Insufficient check_mobile_phase Check Mobile Phase Preparation (Freshly made? Correct composition?) check_equilibration->check_mobile_phase Sufficient prepare_fresh_mp Prepare Fresh Mobile Phase check_mobile_phase->prepare_fresh_mp Old/Incorrect check_temp Check Column Temperature Stability check_mobile_phase->check_temp Fresh/Correct use_oven Use Column Oven check_temp->use_oven Unstable

Caption: A troubleshooting decision tree for common HPLC issues.

Peak_Tailing_Interaction cluster_column Silica-Based C18 Stationary Phase cluster_analyte This compound silanol Si-OH (Acidic Silanol Group) interaction Secondary Ionic Interaction (Causes Peak Tailing) c18 C18 Chains (Hydrophobic) analyte R-NH2 (Basic Amino Group) analyte->silanol Strong Interaction analyte->c18 Primary Hydrophobic Interaction

Caption: Chemical interactions leading to peak tailing.

References

dealing with iron mud in Béchamp reduction for synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing iron mud generated during Béchamp reduction for synthesis.

Frequently Asked Questions (FAQs)

Q1: What is iron mud and why is it a problem in Béchamp reduction?

A1: Iron mud, also referred to as iron sludge, is a fine, often gelatinous, precipitate of iron oxides and hydroxides formed as a byproduct of the Béchamp reduction of aromatic nitro compounds.[1][2][3] It is primarily composed of species like magnetite (Fe₃O₄), ferrous hydroxide (B78521) (Fe(OH)₂), and ferric hydroxide (Fe(OH)₃).[4][5] The primary challenge with iron mud is its physical properties; it can be difficult to filter and wash, leading to product loss, increased processing time, and difficulties in isolating the desired amine product.[1] Insufficient removal of iron mud can also contaminate the final product.

Q2: What are the key factors influencing the formation and properties of iron mud?

A2: The characteristics of the iron mud are highly dependent on the reaction conditions. Key factors include:

  • Amount and Physical State of Iron: An insufficient amount of iron can lead to the formation of a poorly filtering sludge.[1] The physical condition of the iron, such as its particle size (finely divided iron is often preferred), also plays a crucial role.[1]

  • Acid/Electrolyte Presence: The type and amount of acid (e.g., HCl, acetic acid) or electrolyte (e.g., ferrous chloride, aluminum chloride) can significantly affect the composition and properties of the iron oxide coproduct.[2][3]

  • Reaction Temperature and pH: Temperature and pH influence the rate of reaction and the nature of the iron oxide species formed.[6][7][8] The pH, in particular, affects sludge dewaterability and the solubilization of organic matter.[6][9]

  • Agitation: Proper agitation is necessary to ensure a homogeneous reaction mixture and prevent the settling of iron particles, which can impact the reaction's completeness and the sludge's characteristics.[1]

Q3: What is the typical composition of iron mud from Béchamp reduction?

A3: The iron mud from Béchamp reduction is a complex mixture. While the primary component is black iron oxide (magnetite, Fe₃O₄), it can also contain other iron species like goethite (α-FeOOH) and various hydrated iron oxides.[3][4][5] The exact composition can be determined using analytical techniques such as X-ray Diffraction (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), and Scanning Electron Microscopy (SEM).[10][11][12]

Q4: How can I characterize the iron mud from my reaction?

A4: Characterization of the iron mud can provide valuable insights into filtration problems and help optimize the process. Key characterization techniques include:

  • Particle Size Analysis: Techniques like laser diffraction can determine the particle size distribution of the sludge, which directly impacts filtration efficiency.[13][14]

  • Microscopy: SEM can be used to visualize the morphology and particle arrangement of the iron mud.[10]

  • Compositional Analysis: XRD is essential for identifying the crystalline phases of the iron oxides present in the sludge.[5][10][11] FTIR can provide information on the functional groups present.[10][11]

Q5: What are the best practices for handling and disposing of iron mud?

A5: Iron mud is an industrial waste and should be handled and disposed of according to local regulations.[15] Generally, the dewatered filter cake should be collected in sealed containers. Depending on its composition, it may be classified as hazardous waste due to residual chemicals. Treatment options can include neutralization to adjust the pH.[15] In some cases, the iron oxide waste from similar processes has been explored for use as a pigment or in other industrial applications, though this requires thorough characterization to ensure purity.[2]

Troubleshooting Guides

Guide 1: Poor Filtration of Iron Mud

This guide addresses common issues encountered during the filtration of iron mud, such as slow filtration rates and filter clogging.

Problem Potential Cause Troubleshooting Steps
Extremely Slow Filtration - Fine particle size of the iron mud. - Gelatinous nature of the sludge. - Filter cloth is blinded (clogged).- Optimize Reaction Conditions: Consider adjusting the reaction temperature or pH to promote the formation of larger, more crystalline particles.[7] - Use a Filter Aid: Add a filter aid like celite to the slurry before filtration to increase the porosity of the filter cake. - Select Appropriate Filter Media: Ensure the pore size of your filter paper or cloth is suitable for the particle size of the sludge. - Clean Filter Cloth: If using a filter press, ensure the filter cloths are thoroughly cleaned between cycles.[2][16]
Filter Clogging (Blinding) - Accumulation of fine particles on the filter medium. - High pressure applied too quickly at the start of filtration.- Pre-coating the Filter: For filter presses, applying a precoat can protect the filter cloth. - Gradual Pressure Increase: When using pressure filtration, start with a low pressure and gradually increase it as a filter cake builds up.[17] - Backwashing: For reusable filters, perform a backwash cycle to dislodge trapped particles.[18]
Cloudy Filtrate - Ruptured filter medium. - Pores of the filter medium are too large.- Inspect Filter Medium: Check for any tears or holes in the filter paper or cloth.[19] - Use a Finer Filter Medium: Select a filter with a smaller pore size. - Double Filtration: Pass the filtrate through a second, finer filter.
Formation of an Emulsion During Work-up - Vigorous shaking during liquid-liquid extraction with the iron sludge present.- Gentle Extraction: Gently invert the separatory funnel instead of shaking vigorously.[19] - Break the Emulsion: Add a small amount of brine or a different organic solvent to help break the emulsion.

Experimental Protocols & Data

Protocol 1: General Procedure for Béchamp Reduction and Iron Mud Separation

This protocol provides a general methodology for performing a Béchamp reduction and separating the product from the resulting iron mud.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine the aromatic nitro compound, iron powder (typically 2.5-5.0 moles per mole of nitro compound), a solvent (e.g., ethanol, water), and an acid or electrolyte (e.g., hydrochloric acid, ammonium (B1175870) chloride).[1]

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is typically exothermic. Monitor the reaction progress by TLC or another suitable analytical method.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully add a base (e.g., sodium hydroxide solution, sodium carbonate) to neutralize the acid and precipitate the iron as iron hydroxide sludge.[19]

  • Filtration: Filter the mixture through a pad of celite using vacuum filtration to remove the bulk of the iron mud. Wash the filter cake with the reaction solvent to recover any entrained product.

  • Extraction: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[19] To avoid emulsion formation, use gentle inversions rather than vigorous shaking.[19]

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude amine product.

Table 1: Typical Reagent Stoichiometry for Béchamp Reduction
ReagentMolar Ratio (relative to Nitro Compound)Notes
Iron Powder2.5 - 5.0Using an excess of finely divided iron is recommended to ensure complete reaction and improve sludge quality.[1]
Acid (e.g., HCl)Catalytic to stoichiometric amountsThe amount of acid can influence the reaction rate and the nature of the iron oxide formed.[1]

Visualizations

Diagram 1: General Experimental Workflow for Béchamp Reduction and Iron Mud Separation

G A Reaction Setup: Nitro Compound, Iron, Solvent, Acid B Heating and Stirring (Reflux) A->B C Reaction Monitoring (e.g., TLC) B->C D Cooling and Neutralization C->D Reaction Complete E Filtration of Iron Mud D->E F Liquid-Liquid Extraction E->F G Drying and Concentration F->G H Crude Amine Product G->H

Caption: A typical experimental workflow for Béchamp reduction.

Diagram 2: Troubleshooting Logic for Poor Filtration

G Start Poor Filtration Problem What is the primary issue? Start->Problem Slow Slow Filtration Rate Problem->Slow Slow Rate Clogged Filter Clogging Problem->Clogged Clogging Cloudy Cloudy Filtrate Problem->Cloudy Cloudy Filtrate Solution1 Optimize Reaction Conditions (Temp, pH) Use Filter Aid Slow->Solution1 Solution2 Use Precoat Gradual Pressure Increase Backwash Filter Clogged->Solution2 Solution3 Inspect Filter Medium Use Finer Filter Cloudy->Solution3

Caption: A decision tree for troubleshooting filtration issues.

References

Technical Support Center: o-Aminobenzaldehyde Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the o-aminobenzaldehyde intermediate. The information below addresses common stability issues and offers protocols to ensure successful experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my o-aminobenzaldehyde sample or solution changing color (e.g., turning yellow/orange and becoming sticky)?

A1: o-Aminobenzaldehyde is inherently unstable and prone to self-condensation, which leads to the formation of colored polymeric impurities.[1][2][3] This process can be initiated by exposure to heat, light, air (oxidation), moisture, and acidic conditions.[4][5][6] The color change and increased viscosity are clear indicators of degradation and polymerization.

Q2: What are the main degradation products of o-aminobenzaldehyde?

A2: The primary degradation pathway for o-aminobenzaldehyde is an acid-catalyzed self-condensation.[1][7] This process can result in the formation of various polymeric structures, most notably a bisanhydro trimer and a trisanhydro tetramer.[2] The exact nature of the condensation products can be heavily influenced by the specific reaction conditions.[1]

Q3: How should I properly store o-aminobenzaldehyde to maintain its integrity?

A3: To maximize shelf-life, o-aminobenzaldehyde should be stored in a cool, dry, and dark environment, preferably in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5][8] For short-term storage, refrigeration at 2-8°C is recommended. For longer periods, storing aliquots in a freezer at -20°C can help slow degradation, although it is important to note that the compound may still degrade gradually over time even under these conditions.[3][4] It is crucial to prevent exposure to acidic fumes.[6]

Q4: Can the choice of solvent impact the stability of o-aminobenzaldehyde?

A4: Yes, the solvent choice is critical. o-Aminobenzaldehyde is generally more stable in non-polar aprotic solvents. Polar protic solvents, such as alcohols, can potentially facilitate polymerization.[5] If using aqueous or buffered solutions, it is important to control the pH, as stability is pH-dependent.[4] Always use high-purity, anhydrous, and degassed solvents to minimize degradation.[4]

Q5: What is the effect of pH on the stability of o-aminobenzaldehyde?

A5: The stability of o-aminobenzaldehyde is significantly influenced by pH.[4][9] Acidic conditions are known to catalyze the self-condensation reaction, leading to the formation of trimers and tetramers.[1][2] While a definitive optimal pH range is not well-documented, neutral to slightly basic conditions are generally less conducive to this polymerization. However, highly basic conditions may promote oxidation.[4] It is advisable to conduct a stability study at various pH values if your experiment involves buffered solutions.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low yield in reactions (e.g., Friedländer synthesis) Polymerization of o-aminobenzaldehyde under reaction conditions.Lower the reaction temperature if possible.[5] Maintain a low concentration of the intermediate by adding it slowly to the reaction mixture using a syringe pump.[3] Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][5]
Appearance of unexpected peaks in analytical data (TLC, LC-MS, NMR) Formation of self-condensation products (trimers, tetramers).Use freshly prepared or purified o-aminobenzaldehyde for your reaction.[3] If purification is necessary, be aware that it can be challenging; flash column chromatography on silica (B1680970) gel is one possible method, but the compound's instability on silica should be considered.[3]
o-Aminobenzaldehyde solidifies or becomes a sticky mass Advanced polymerization due to improper storage or handling.Discard the polymerized material and use a fresh batch. Implement stringent storage protocols: store in a cool, dark, dry place under an inert atmosphere.[5]
Reaction fails to initiate or proceeds sluggishly Poor quality of the o-aminobenzaldehyde starting material due to degradation.It is highly recommended to use o-aminobenzaldehyde immediately after synthesis and purification.[10] If using a commercially available source, ensure it has been stored correctly and is within its recommended use-by period.

Experimental Protocols

Protocol 1: Synthesis of o-Aminobenzaldehyde via Reduction of o-Nitrobenzaldehyde

This protocol is adapted from established methods for the reduction of o-nitrobenzaldehyde.[3][10]

Materials:

  • o-Nitrobenzaldehyde

  • Iron powder or Ferrous Sulfate (B86663) Heptahydrate

  • Ethanol or Water

  • Hydrochloric Acid (concentrated) or Ammonium Hydroxide (concentrated)

  • Ethyl Acetate (B1210297) (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Celite

Procedure:

  • In a round-bottomed flask, dissolve o-nitrobenzaldehyde in ethanol.

  • Add iron powder to the stirring solution, followed by the dropwise addition of diluted hydrochloric acid.

  • Heat the mixture to reflux for approximately 60 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and add anhydrous magnesium sulfate to remove water.

  • Filter the mixture through a pad of celite, washing the filter cake with additional ethyl acetate.

  • Concentrate the combined filtrates under reduced pressure.

  • For further purification, the crude product can be passed through a silica gel plug, eluting with a non-polar solvent system (e.g., 20% ethyl acetate in hexanes).[3]

  • Remove the solvent in vacuo to obtain o-aminobenzaldehyde as a yellowish solid.

  • Crucially, the product should be used immediately in the next synthetic step as it is prone to degradation. [10]

Protocol 2: Recommended Handling and Usage in a Subsequent Reaction (e.g., Friedländer Annulation)

To minimize self-condensation, maintaining a low concentration of the aldehyde is key.

  • Prepare the reaction vessel with the other reagents (e.g., the ketone for a Friedländer synthesis) in a suitable solvent under an inert atmosphere (nitrogen or argon).[11][12][13][14]

  • Dissolve the freshly prepared o-aminobenzaldehyde in a minimal amount of anhydrous and degassed solvent.

  • Using a syringe pump, add the o-aminobenzaldehyde solution to the reaction mixture dropwise over an extended period (e.g., several hours).[3] This ensures the concentration of the unstable intermediate remains low at any given time.

  • Maintain the reaction at the desired temperature and monitor its progress by standard analytical techniques (e.g., TLC or LC-MS).

Visualizations

Degradation Pathway of o-Aminobenzaldehyde

G Figure 1. Self-Condensation of o-Aminobenzaldehyde cluster_monomers Monomers OAB1 o-Aminobenzaldehyde (Monomer) Trimer Bisanhydro Trimer OAB1->Trimer Acid-catalyzed self-condensation OAB2 o-Aminobenzaldehyde (Monomer) OAB2->Trimer Acid-catalyzed self-condensation OAB3 o-Aminobenzaldehyde (Monomer) OAB3->Trimer Acid-catalyzed self-condensation Tetramer Trisanhydro Tetramer Trimer->Tetramer Further condensation

Caption: Self-Condensation of o-Aminobenzaldehyde

Recommended Experimental Workflow

G Figure 2. Recommended Workflow for Handling o-Aminobenzaldehyde A Synthesize or Procure o-Aminobenzaldehyde B Immediate Use is Critical A->B C Dissolve in Anhydrous, Degassed Solvent B->C E Slowly Add Aldehyde Solution via Syringe Pump C->E D Prepare Reaction Vessel (Other Reagents + Solvent) Under Inert Atmosphere D->E F Monitor Reaction Progress E->F

Caption: Recommended Workflow for Handling o-Aminobenzaldehyde

References

Technical Support Center: Optimizing Solvent Systems for 2-Amino-3,5-dibromobenzaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions involving 2-Amino-3,5-dibromobenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound, with a focus on the impact of solvent selection.

Problem 1: Low or No Product Yield

Possible CauseTroubleshooting Step
Poor Solubility of Reactants This compound has limited solubility in some common solvents. It is slightly soluble in chloroform (B151607) and methanol (B129727), and sparingly soluble in water[1][2][3][4]. For reactions, consider using solvents where it is more soluble, such as ethanol (B145695), acetone (B3395972), or tetrahydrofuran[4][5]. A co-solvent system, like an ethanol/water mixture, is frequently effective for synthesis and can improve reactant solubility[4][6]. Gently heating the mixture can also improve solubility, but it is crucial to monitor for potential side reactions or product decomposition.
Incomplete Reaction Increase the reaction time and monitor progress using an appropriate analytical technique (e.g., TLC, HPLC, LC-MS). If the reaction is slow, consider increasing the temperature, being mindful of the solvent's boiling point and the stability of reactants and products. The choice of solvent can influence reaction rates; for instance, in some preparations, a mixed solvent system of ethylene (B1197577) glycol, methanol, and water is used, but an excess of methanol can lower the reaction rate[7].
Side Reactions The polarity of the solvent can influence the formation of byproducts. If you suspect unwanted side reactions, try switching to a solvent with a different polarity. For example, in the synthesis of this compound, an ethanol/water system has been shown to produce high yields and purity[1][6]. Purification of starting materials is also essential to remove impurities that might interfere with the desired reaction.
Product Decomposition If the desired product is sensitive to heat or prolonged reaction times, attempt the reaction at a lower temperature for a longer duration. Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) if any components are sensitive to air or moisture.

Problem 2: Difficulty in Product Isolation and Purification

Possible CauseTroubleshooting Step
Product is Highly Soluble in the Reaction Solvent If the product does not precipitate upon cooling, try adding an anti-solvent (a solvent in which the product is known to be insoluble) to induce precipitation. Alternatively, remove the reaction solvent under reduced pressure and attempt recrystallization from a different solvent system. Acetone, ethanol, or ethyl acetate (B1210297) are commonly used for recrystallization of this compound[3][6][8].
Formation of an Emulsion During Workup During aqueous workup, emulsions can form. To break an emulsion, add a saturated solution of sodium chloride (brine). Filtering the mixture through a pad of a filter aid like celite can also be effective.
Product is an Oil Instead of a Solid If the product separates as an oil, try to induce crystallization. This can sometimes be achieved by scratching the inside of the flask at the solvent-air interface with a glass rod. Seeding with a small crystal of the pure product, if available, can also initiate crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a solid crystalline powder[1][3]. Its solubility is generally low in water but better in organic solvents[3][5]. It is described as slightly soluble in chloroform and methanol[1][2] and soluble in solvents like ethanol and acetone[5]. For purification, recrystallization from acetone or ethanol is common[6][8].

Q2: Which solvent systems are recommended for the synthesis of this compound?

A2: A mixed ethanol/water solvent system is frequently cited in high-yielding synthesis procedures starting from o-nitrobenzaldehyde[4][6][8]. This system is used for the initial reduction of the nitro group with iron powder, followed by the bromination step[4][6]. Another approach uses a mixed solvent of ethylene glycol, methanol, and water; this system can improve purity and ease of filtration, but the ratio must be controlled to avoid slowing the reaction rate[7].

Q3: How does the solvent system affect the purity of this compound during its synthesis?

A3: The solvent system is critical for controlling purity. An optimal solvent will not only dissolve the reactants but also minimize the formation of byproducts. For example, while methanol can be added to an ethylene glycol/water system to improve purity, an excessive amount can lead to more byproducts[7]. The workup and purification steps are also solvent-dependent. Dichloromethane (B109758) is often used for extraction from the aqueous reaction mixture, and subsequent recrystallization from acetone has been shown to yield purities over 99%[6][8].

Q4: Can this compound participate in reactions where it is the starting material? What solvents are suitable?

A4: Yes, it is a versatile intermediate used in various reactions. For instance, it is used in the Friedländer condensation, where a mix of ethanol and water has been employed[1]. It also undergoes condensation reactions with diamines to form Schiff bases[1][9]. The choice of solvent will depend on the specific reaction partners but will generally require a solvent that can dissolve both the aldehyde and the other reactants without interfering with the reaction.

Data on Solvent System Optimization

The following table summarizes quantitative data from various synthesis protocols for this compound, highlighting the impact of the solvent system on yield and purity.

Starting MaterialSolvent SystemReagentsYield (%)Purity (%)Reference
o-AminobenzaldehydeEthanol / WaterBromine, KBr91.199.4[1]
o-AminobenzaldehydeEthanol / WaterBromine, KBr80Not Specified[3]
o-NitrobenzaldehydeEthanol / Water, Acetic AcidIron Powder, HCl, Bromine92.8 (after recrystallization)>99[8]
o-NitrobenzaldehydeEthanol / WaterIron Powder, Acetic Acid, HCl>90>99.0[6]
o-NitrobenzaldehydeAcetic Acid / EthanolIron Powder, NBS84.3Not Specified[10]
Benzhydrazide derivativeEthylene glycol / Methanol / WaterCarbonate/hydroxide baseNot specified (noted improvement in purity)Not specified[7]

Experimental Protocols

Protocol 1: Synthesis from o-Nitrobenzaldehyde via Reduction and Bromination

This protocol is adapted from a common, high-yield method for preparing this compound[6][8].

  • Reduction:

    • In a three-neck flask, combine o-nitrobenzaldehyde (1 equivalent), absolute ethanol, and distilled water.

    • Stir the mixture and heat gently (e.g., to 50°C) until the solid is completely dissolved.

    • Add acetic acid, followed by reduced iron powder (e.g., 4-7 equivalents) and a catalytic amount of concentrated hydrochloric acid (3-4 drops).

    • Heat the mixture to reflux (95-105°C) and maintain for 40-60 minutes. Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material.

  • Bromination:

    • After the reduction is complete, cool the reaction flask in an ice bath to 0-5°C.

    • Slowly add liquid bromine (e.g., 2-4 equivalents) dropwise to the cooled mixture, maintaining the low temperature.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 120-150 minutes.

  • Workup and Purification:

    • Filter the reaction mixture via suction filtration to remove iron residues and wash the filter cake with water.

    • Extract the filtrate with dichloromethane (3x volume).

    • Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (2x volume) and water (2x volume).

    • Dry the organic layer with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield a yellow solid.

    • Recrystallize the crude solid from acetone to obtain pure this compound as a light-yellow solid[6][8].

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield start Low or No Product Yield check_solubility Is solubility of reactants poor? start->check_solubility change_solvent Action: Change solvent or use co-solvent system (e.g., Ethanol/Water). Consider gentle heating. check_solubility->change_solvent Yes check_completion Is the reaction incomplete? check_solubility->check_completion No change_solvent->check_completion increase_time_temp Action: Increase reaction time or temperature. Monitor reaction progress (TLC/HPLC). check_completion->increase_time_temp Yes check_side_reactions Are there significant side reactions? check_completion->check_side_reactions No increase_time_temp->check_side_reactions purify_reagents Action: Purify starting materials. Change solvent polarity. check_side_reactions->purify_reagents Yes success Yield Improved check_side_reactions->success No purify_reagents->success

Caption: Decision tree for troubleshooting low reaction yields.

Experimental_Workflow General Experimental Workflow for Synthesis cluster_0 Reaction Setup cluster_1 Bromination cluster_2 Isolation & Purification dissolution Dissolution Dissolve o-nitrobenzaldehyde in Ethanol/Water solvent system. addition Reagent Addition Add Acetic Acid, Iron Powder, and catalytic HCl. dissolution->addition reduction Reduction Heat to reflux (95-105°C) for 40-60 min. addition->reduction cooling Cooling Cool reaction mixture to 0-5°C. reduction->cooling bromination Bromination Add Bromine dropwise. Stir at room temp for 120-150 min. cooling->bromination workup Workup Filter, extract with DCM, wash with NaHCO3 and water. bromination->workup purification Purification Dry organic layer, evaporate solvent, and recrystallize from Acetone. workup->purification product Final Product | this compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Catalyst Selection for Dehydrogenative Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and to troubleshoot common issues encountered during the dehydrogenative coupling of silanes, boranes, amines, and thiols.

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when selecting a catalyst for a dehydrogenative coupling reaction?

A: The selection of an appropriate catalyst is critical for a successful dehydrogenative coupling reaction. The primary factors to consider include:

  • Substrate Type: The nature of the derivative (silane, borane, amine, or thiol) and the specific functional groups present will heavily influence catalyst choice. For instance, some catalysts are highly effective for silane (B1218182) dehydrogenation but may be inactive for amine coupling.

  • Desired Product: The intended product (e.g., linear polymer, cyclic oligomer, or a specific coupled molecule) will dictate the required catalyst selectivity. Some catalysts favor the formation of linear products, while others might promote cyclization.[1]

  • Reaction Conditions: The required temperature, pressure, and solvent are important considerations. Ideally, a catalyst that operates under mild conditions is preferred to minimize side reactions and energy consumption.

  • Catalyst Activity and Selectivity: Look for catalysts with high turnover numbers (TON) and turnover frequencies (TOF) for your specific substrate. Selectivity is crucial to avoid unwanted side products.

  • Catalyst Stability and Deactivation: The catalyst's robustness under the reaction conditions is vital for reproducibility and scalability. Consider potential deactivation pathways and how to mitigate them.[2][3]

Q2: My dehydrogenative coupling reaction is giving a low yield. What are the common causes and how can I troubleshoot it?

A: Low yields in dehydrogenative coupling reactions can stem from several issues. A systematic approach to troubleshooting is often the most effective.[4] Common causes and solutions include:

  • Catalyst Inactivity or Deactivation: The chosen catalyst may not be active enough for the specific substrates or may be deactivating under the reaction conditions.

    • Solution: Screen a panel of different catalysts known to be effective for your substrate class.[5] Consider increasing the catalyst loading or using a more robust catalyst system. Ensure rigorous inert atmosphere techniques to prevent catalyst oxidation.[4]

  • Sub-optimal Reaction Conditions: The temperature, solvent, or reaction time may not be optimal.

    • Solution: Systematically vary the reaction temperature and time. Screen different solvents to improve the solubility of reactants and the catalyst.[4]

  • Presence of Impurities: Water, oxygen, or other impurities in the reagents or solvents can poison the catalyst.[2]

    • Solution: Use freshly purified and dried solvents and reagents. Ensure all glassware is thoroughly dried.

  • Poor Substrate Reactivity: The electronic or steric properties of your substrate may hinder the reaction.

    • Solution: Consider using a more active catalyst or modifying the substrate to enhance its reactivity if possible.

Q3: How can I identify and prevent catalyst deactivation in my reaction?

A: Catalyst deactivation is a common problem that can manifest as a stalled or sluggish reaction.[3] Key indicators include a decrease in reaction rate over time or incomplete conversion.

  • Common Causes of Deactivation:

    • Poisoning: Strong coordination of substrates, products, or impurities to the metal center can block active sites.[3]

    • Oxidation: Many dehydrogenative coupling catalysts are sensitive to air and can be irreversibly oxidized.[4]

    • Thermal Decomposition: High reaction temperatures can lead to the decomposition of the catalyst.[3]

    • Formation of Inactive Species: The catalyst may be converted into a catalytically inactive species during the reaction.[6]

  • Prevention and Mitigation Strategies:

    • Rigorous Inert Atmosphere: Use Schlenk line or glovebox techniques to exclude air and moisture.[3]

    • High-Purity Reagents: Ensure all starting materials and solvents are free from potential catalyst poisons.[2]

    • Optimize Reaction Temperature: Operate at the lowest effective temperature to minimize thermal decomposition.[3]

    • Ligand Selection: The choice of ligand can significantly impact catalyst stability. Bulky, electron-donating ligands can often stabilize the metal center.[5]

Troubleshooting Guides

Issue 1: Low Yield in Silane Dehydrogenative Coupling

Q: I am attempting to couple a tertiary silane with an alcohol, but the yield of the corresponding silyl (B83357) ether is consistently low. What steps can I take to improve the outcome?

A: Low yields in the dehydrogenative coupling of tertiary silanes with alcohols can be due to several factors, including catalyst choice and reaction conditions.

  • Catalyst Selection: While many catalysts are active for primary and secondary silanes, tertiary silanes are often more sterically hindered and require more active catalysts.

    • Recommendation: Consider using highly active catalyst systems such as those based on ruthenium,[7] iridium,[5] or copper.[8] For instance, [Ru(p-cym)(Cl)₂(NHC)] has shown high activity at room temperature. Metal-free catalysts like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) can also be effective and offer good selectivity.[1]

  • Reaction Conditions:

    • Temperature: While some catalysts work at room temperature, others may require elevated temperatures to overcome the activation barrier. A systematic screen of the reaction temperature is advisable.

    • Solvent: The choice of solvent can influence the reaction rate and yield. Common solvents include THF, toluene (B28343), and acetonitrile.

  • Substrate Purity: Ensure the alcohol and silane are free of water, as this can lead to side reactions such as silane hydrolysis.

Issue 2: Poor Selectivity in Amine-Borane Dehydrogenation

Q: My goal is to produce polyaminoborane from the dehydrogenation of an amine-borane adduct, but I am observing the formation of significant amounts of cyclic byproducts like borazine. How can I improve the selectivity towards the desired polymer?

A: Controlling the selectivity in amine-borane dehydrogenation is a common challenge. The reaction pathway can be sensitive to the catalyst, solvent, and temperature.

  • Catalyst Choice: The nature of the metal center and the ligand framework plays a crucial role in directing the reaction towards either linear polymer or cyclic products.

    • Recommendation: Rhodium and iridium-based catalysts are often used for amine-borane dehydrogenation. For example, certain rhodium complexes have been shown to selectively produce polyaminoboranes. The choice of ancillary ligands on the metal center can significantly influence the product distribution.

  • Reaction Conditions:

    • Temperature: Higher temperatures often favor the formation of thermodynamically stable cyclic products like borazine. Running the reaction at a lower temperature may favor the kinetic product, which is often the linear polymer.

    • Concentration: The concentration of the amine-borane adduct can also affect the selectivity. Higher concentrations may favor polymerization, while lower concentrations could lead to a higher proportion of cyclic products due to intramolecular backbiting reactions.

Issue 3: Catalyst Deactivation in Thiol Dehydrogenative Coupling

Q: I am observing that my catalyst (a palladium complex) is turning into a black precipitate during the dehydrogenative coupling of a thiol, and the reaction stops. What is causing this, and how can I prevent it?

A: The formation of a black precipitate, likely palladium black, is a clear indication of catalyst decomposition and deactivation.[3] Thiols can be challenging substrates due to their potential to act as catalyst poisons.

  • Catalyst Poisoning by Sulfur: The sulfur atom in the thiol can strongly coordinate to the palladium center, leading to the formation of inactive palladium-sulfur species and eventual catalyst decomposition.[9]

    • Solution:

      • Ligand Choice: Employ bulky, electron-rich phosphine (B1218219) ligands that can better stabilize the palladium center and prevent strong coordination of the thiol.[9]

      • Catalyst Precursor: Using a pre-catalyst that is more resistant to poisoning can be beneficial.

      • Alternative Catalysts: Consider using catalysts based on other metals that are less susceptible to sulfur poisoning, such as copper or iron.[10]

  • Oxidative Addition of S-H Bond: The oxidative addition of the S-H bond to the metal center is a key step in the catalytic cycle. If subsequent steps are slow, the catalyst can be trapped in an inactive state.

    • Solution: Optimizing the reaction conditions, such as temperature and the choice of base, can help to facilitate the entire catalytic cycle and prevent the accumulation of inactive intermediates.

Data Presentation

Table 1: Comparison of Catalysts for the Dehydrogenative Coupling of Phenylsilane (B129415) with Methanol

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Reference
[Ru(p-cym)(Cl)₂(IMes)]0.1RT0.5>99N/A
Cu₃(BTC)₂1.0802495[8]
AgCr@CN-8001.060698N/A
B(C₆F₅)₃1.0250.1>99[1]

Table 2: Catalyst Performance in the Dehydrogenative Coupling of N-methylaniline with Dimethylphenylsilane

CatalystCatalyst Loading (mol%)Temperature (°C)TOF (h⁻¹)Reference
[Ir(H)(OTf)(κ²-NSiDMQ)(PCy₃)]0.252579,300[5]
[Ir(H)(Cl)(κ²-NSiDMQ)(coe)]1.025Low[5]
Ca{N(SiMe₃)₂}₂5.080N/A[11]

Experimental Protocols

Protocol 1: Ruthenium-Catalyzed Dehydrogenative Coupling of Thiophenol with Phenylsilane

This protocol is a representative example of a transition metal-catalyzed dehydrogenative coupling of a thiol with a silane.

Materials:

  • [RuH₂(PPh₃)₄] catalyst

  • Thiophenol (purified by distillation)

  • Phenylsilane (purified by distillation)

  • Anhydrous toluene (distilled over sodium/benzophenone)

  • Schlenk flask and standard Schlenk line equipment

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add [RuH₂(PPh₃)₄] (1 mol%).

  • Add anhydrous toluene via syringe.

  • Add thiophenol (1.0 equivalent) to the flask via syringe.

  • Add phenylsilane (1.1 equivalents) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at 80 °C and monitor the progress by GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Base-Catalyzed Dehydrogenative Coupling of Benzyl (B1604629) Alcohol with Phenylsilane

This protocol describes a metal-free approach to the dehydrogenative coupling of an alcohol with a silane.[12]

Materials:

  • Sodium tri(sec-butyl)borohydride (1M solution in THF)

  • Benzyl alcohol (distilled from CaH₂)

  • Phenylsilane (distilled)

  • Anhydrous hexane (B92381)

  • Argon-filled Schlenk flask

Procedure:

  • In a dry, argon-filled Schlenk flask, combine benzyl alcohol (1.0 mmol) and phenylsilane (1.0 mmol).

  • Carefully add 0.1 mL of a 1M solution of sodium tri(sec-butyl)borohydride in THF to the mixture.

  • Seal the flask and place it in a preheated oil bath at 65 °C.

  • Stir the reaction and monitor its progress by GC.

  • Once the substrates are fully consumed, cool the reaction mixture to room temperature.

  • Add approximately 3 mL of anhydrous hexane to precipitate the catalyst byproducts.

  • Filter the mixture through a short plug of silica gel, washing with hexane.

  • Concentrate the filtrate under reduced pressure to obtain the product.

Mandatory Visualizations

Catalyst_Selection_Workflow start Define Reaction: Substrate & Desired Product lit_search Literature Search: Similar Transformations start->lit_search catalyst_class Identify Potential Catalyst Classes (e.g., Ru, Ir, Cu, Metal-Free) lit_search->catalyst_class catalyst_screening Experimental Screening: - Catalyst Loading - Temperature - Solvent catalyst_class->catalyst_screening optimization Reaction Optimization: - Fine-tune parameters - Address side reactions catalyst_screening->optimization Promising results no_catalyst No suitable catalyst found. Re-evaluate strategy. catalyst_screening->no_catalyst Poor results scale_up Scale-up and Validation optimization->scale_up

Catalyst selection workflow for dehydrogenative coupling.

Troubleshooting_Low_Yield start Low Reaction Yield check_catalyst Verify Catalyst Activity: - Use fresh catalyst - Check for deactivation start->check_catalyst check_conditions Review Reaction Conditions: - Temperature - Time - Solvent start->check_conditions check_reagents Assess Reagent Purity: - Use dry solvents - Purify substrates start->check_reagents optimize_catalyst Optimize Catalyst System: - Screen different catalysts - Vary catalyst loading check_catalyst->optimize_catalyst optimize_conditions Optimize Conditions: - Systematic screen of T, t check_conditions->optimize_conditions purify_reagents Purify Reagents & Solvents: - Distillation - Drying agents check_reagents->purify_reagents success Yield Improved optimize_catalyst->success optimize_conditions->success purify_reagents->success

Troubleshooting workflow for low reaction yield.

Catalyst_Deactivation_Workflow start Reaction Stalls or Slows Down (Catalyst Deactivation Suspected) identify_cause Identify Potential Cause start->identify_cause poisoning Poisoning: Substrate, Product, or Impurity identify_cause->poisoning decomposition Decomposition: Thermal or Oxidative identify_cause->decomposition inactive_species Formation of Inactive Species identify_cause->inactive_species solution_poisoning Solution: - Purify reagents - Use more robust ligand poisoning->solution_poisoning solution_decomposition Solution: - Lower temperature - Rigorous inert atmosphere decomposition->solution_decomposition solution_inactive Solution: - Optimize conditions to favor  catalytic turnover inactive_species->solution_inactive success Catalyst Stability Improved solution_poisoning->success solution_decomposition->success solution_inactive->success

Troubleshooting workflow for catalyst deactivation.

References

Technical Support Center: Achieving >99% Purity of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-Amino-3,5-dibromobenzaldehyde (ADBA). This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity levels of this critical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method to purify this compound to >99% purity?

A1: Recrystallization is the most frequently cited and effective method for achieving high purity of this compound.[1][2][3] Solvents such as acetone (B3395972), methanol, and ethanol (B145695) have been successfully used to obtain purities exceeding 99%.[2][3][4]

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities can include starting materials, by-products from the synthesis, and over-oxidation or reduction products. Specific examples of potential impurities include 2-Amino-3,5-dibromo benzoic acid and 2-Amino-3,5-dibromo benzyl (B1604629) alcohol.[5][6] Unreacted starting materials from the synthesis, such as o-nitrobenzaldehyde or o-aminobenzaldehyde, could also be present.

Q3: How can I monitor the purity of my sample during the purification process?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for monitoring the purity of this compound.[3][7][8] A reverse-phase (RP) HPLC method using a mobile phase of acetonitrile (B52724) and water with an acid modifier (like phosphoric acid or formic acid for MS compatibility) can be employed.[7][8] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative monitoring of the purification progress.

Q4: My recrystallized product is still not reaching >99% purity. What could be the issue?

A4: Several factors could be at play. The chosen recrystallization solvent may not be optimal for rejecting the specific impurities in your batch. The cooling rate during crystallization might be too fast, leading to the trapping of impurities within the crystals. It is also possible that the crude material contains impurities with very similar solubility profiles to the desired product. In such cases, a second recrystallization with a different solvent or an alternative purification method like column chromatography might be necessary.

Q5: Is column chromatography a viable option for purifying this compound?

A5: Yes, column chromatography is a suitable method for purifying this compound, especially when dealing with impurities that are difficult to remove by recrystallization.[9] Silica (B1680970) gel is a common stationary phase, and the mobile phase can be a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Yield After Recrystallization - The product is too soluble in the chosen solvent. - Too much solvent was used. - The product precipitated prematurely during hot filtration.- Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
Product Purity is Below 99% After Recrystallization - Inefficient removal of impurities. - Co-precipitation of impurities. - The cooling process was too rapid.- Perform a second recrystallization, potentially with a different solvent system. - Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals. - Consider a pre-purification step, such as a wash with a solvent that selectively dissolves the impurities.
Oily Product Obtained Instead of Crystals - The melting point of the compound is lower than the boiling point of the solvent. - Presence of impurities that depress the melting point.- Choose a lower-boiling point solvent for recrystallization. - Try triturating the oil with a poor solvent to induce crystallization. - Purify the material using column chromatography before attempting recrystallization.
Color of the Final Product is Darker Than Expected (Expected: Light Yellow) - Presence of colored impurities. - Degradation of the product.- Treat the solution with activated carbon during the recrystallization process to remove colored impurities. - Ensure that the purification process is not carried out at excessively high temperatures or for prolonged periods to prevent degradation.

Experimental Protocols

Protocol 1: Recrystallization from Acetone

This protocol is based on a method reported to yield this compound with a purity of over 99%.[1][2]

  • Dissolution: In a suitable flask, add the crude this compound. For every gram of crude material, add approximately 3.6 mL of acetone.[1][2]

  • Heating: Gently heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of light yellow crystals should be observed.

  • Cooling: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography

This is a general protocol for the purification of aromatic aldehydes and can be adapted for this compound.[9]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the mobile phase or a suitable solvent (e.g., dichloromethane).[9] Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common starting gradient could be 10% ethyl acetate in hexanes.[9]

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Purity Analysis: Monitor the fractions using TLC or HPLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Purification Method Solvent/Mobile Phase Reported Purity Reported Yield Reference
RecrystallizationAcetone99.2% - 99.4%91.1% - 92.8%[2]
CrystallizationMethanol, Ethanol, Acetone, Chloroform, or Dichloroethane>99.9%Not Specified[3]

Visualizations

G Troubleshooting Logic for Purity <99% start Purity < 99% after initial purification recrystallization Was recrystallization the initial method? start->recrystallization column_chroma Consider Column Chromatography recrystallization->column_chroma No change_solvent Try recrystallization with a different solvent recrystallization->change_solvent Yes end_purified Achieved >99% Purity column_chroma->end_purified slow_cooling Ensure slow cooling during crystallization change_solvent->slow_cooling second_recrystallization Perform a second recrystallization slow_cooling->second_recrystallization check_impurities Analyze impurities (e.g., via HPLC-MS) second_recrystallization->check_impurities check_impurities->end_purified Impurity identified and removed

Caption: Troubleshooting workflow for improving the purity of this compound.

G General Purification Workflow crude_product Crude this compound choose_method Select Purification Method crude_product->choose_method recrystallization Recrystallization choose_method->recrystallization column_chromatography Column Chromatography choose_method->column_chromatography dissolve Dissolve in minimal hot solvent recrystallization->dissolve load_column Load sample onto silica gel column column_chromatography->load_column cool Cool slowly to crystallize dissolve->cool filter_dry Filter and dry crystals cool->filter_dry purity_check Analyze Purity (HPLC) filter_dry->purity_check elute Elute with solvent gradient load_column->elute collect_fractions Collect and analyze fractions elute->collect_fractions combine_evaporate Combine pure fractions and evaporate solvent collect_fractions->combine_evaporate combine_evaporate->purity_check final_product Pure Product (>99%) purity_check->final_product

Caption: Overview of the primary purification methods for this compound.

References

Technical Support Center: Synthesis of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the workup procedure in the synthesis of 2-Amino-3,5-dibromobenzaldehyde.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and workup of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Incomplete reduction of the nitro group (if starting from o-nitrobenzaldehyde).Ensure the reduction reaction goes to completion by monitoring with TLC or HPLC. If using iron powder, ensure it is activated. For catalytic hydrogenation, check the catalyst activity and hydrogen pressure.[1][2]
Incomplete bromination.Ensure proper stoichiometry of the brominating agent. Reaction temperature control is crucial; some procedures specify cooling (0-10°C) during bromine addition.[1][3]
Loss of product during workup.This compound has some solubility in organic solvents. Minimize the volume of solvent used for washing and recrystallization. Ensure the pH is adjusted correctly (pH 7-9) to ensure precipitation if quenching with a basic solution.[4]
Degradation of the intermediate.The intermediate o-aminobenzaldehyde can be unstable. Some procedures opt for a one-pot reduction and bromination to avoid isolating the intermediate, which can improve yield.[2]
Product is a Dark Oil or Gummy Solid Presence of impurities from starting materials or side reactions.Purify the crude product by recrystallization from solvents such as ethanol, ethyl acetate, acetone, or chloroform (B151607).[1][5] Column chromatography can also be used for purification.
Over-bromination.Careful control of the stoichiometry of the brominating agent is essential to prevent the formation of further brominated species.[5]
Residual iron salts (if using iron for reduction).Ensure thorough filtration to remove all iron sludge. Washing the crude product with water can also help remove residual inorganic salts.[2][4]
Product Purity is Low (as per NMR or HPLC) Incomplete reaction.As with low yield, ensure the initial reaction has gone to completion.
Presence of mono-brominated or starting material.Optimize the bromination reaction conditions (time, temperature, stoichiometry). Purification by recrystallization is often effective at removing these less-substituted, more soluble impurities.
Co-precipitation of side products.During recrystallization, allow the solution to cool slowly to promote the formation of pure crystals. A second recrystallization may be necessary.
Difficulty in Product Isolation/Precipitation Incorrect pH for precipitation.When neutralizing the reaction mixture, carefully adjust the pH to the optimal range (typically 6.0-8.5) to ensure the product precipitates out of the aqueous solution.[1]
Product remains dissolved in the reaction mixture.If the product is soluble in the reaction solvent, concentration of the solution under reduced pressure may be required before precipitation or crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of this compound?

A1: It is typically a yellow to off-white crystalline powder.[5]

Q2: What are the common starting materials for the synthesis?

A2: Common starting materials include o-nitrobenzaldehyde, which is first reduced to o-aminobenzaldehyde, or o-aminobenzaldehyde directly.[1][2][3]

Q3: Which solvents are recommended for recrystallization?

A3: Ethanol, ethyl acetate, acetone, and chloroform have been successfully used for the recrystallization and purification of the final product.[1][5][6]

Q4: How can I avoid over-bromination?

A4: Careful stoichiometric control of the brominating agent is crucial. Some methods also employ dropwise addition of bromine at controlled, low temperatures to manage the reaction rate and selectivity.[1][5]

Q5: Is the intermediate, o-aminobenzaldehyde, stable?

A5: No, o-aminobenzaldehyde can be unstable and is prone to self-condensation. To address this, some synthetic protocols perform the reduction and subsequent bromination in a one-pot procedure without isolating the intermediate, which can improve overall yield and purity.[2]

Q6: What is a typical workup procedure after the bromination step?

A6: A common workup involves neutralizing the reaction mixture with a base like sodium carbonate or sodium bicarbonate solution to a pH of 7-9, which causes the product to precipitate. The solid is then filtered, washed with water, and dried. Alternatively, the product can be extracted into an organic solvent like dichloromethane (B109758), washed with a basic solution and then water, dried, and the solvent evaporated. The crude product is then typically purified by recrystallization.[4][6]

Experimental Protocol: Workup and Purification

This protocol is a generalized procedure based on common methods. Researchers should adapt it based on their specific reaction scale and conditions.

  • Quenching and Neutralization:

    • After the reaction is deemed complete by HPLC or TLC, cool the reaction mixture to room temperature.

    • If the reaction was performed in an acidic medium, slowly add a saturated aqueous solution of sodium bicarbonate or a 10% sodium carbonate solution with vigorous stirring until the pH of the aqueous phase is between 7 and 9.[1][4] This should precipitate the crude product.

  • Isolation of Crude Product:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

    • Press the cake dry on the filter.

  • Alternative Extraction Method:

    • If the product does not precipitate cleanly, or if the reaction solvent is immiscible with water (e.g., dichloromethane), transfer the mixture to a separatory funnel.

    • Extract the product into an organic solvent like dichloromethane or ethyl acetate.

    • Wash the combined organic layers sequentially with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude solid.[6][7]

  • Purification by Recrystallization:

    • Transfer the crude this compound to a clean Erlenmeyer flask.

    • Add a minimal amount of a suitable solvent (e.g., ethanol, acetone, or chloroform) and heat the mixture gently with stirring until the solid completely dissolves.[1][5][6]

    • If the solution is colored with impurities, activated carbon can be added, and the hot solution filtered.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

ParameterReported ValueSource(s)
Yield 90-96.3%[1][2]
Purity (Post-Recrystallization) >99%[1][2]
Melting Point 74-76 °C[7]
Appearance Yellow to off-white crystalline powder[5]

Workup Procedure Workflow

Workup_Procedure Workflow for this compound Workup A Reaction Completion (Monitored by TLC/HPLC) B Quenching & Neutralization (e.g., NaHCO3 solution to pH 7-9) A->B Proceed to Workup C Precipitation of Crude Product B->C D Isolation by Filtration C->D E Washing (with Deionized Water) D->E F Crude Product E->F G Purification by Recrystallization (e.g., Ethanol, Acetone) F->G H Pure Crystalline Product G->H Slow Cooling I Drying under Vacuum H->I

Caption: A flowchart illustrating the key steps in the workup and purification of this compound.

References

Technical Support Center: Managing Air Sensitivity and Oxidation During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the storage of air-sensitive compounds and the prevention of oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my compound is degrading due to air sensitivity or oxidation?

A1: Common indicators of degradation include a change in color, the appearance of precipitates, a change in physical state (e.g., from a free-flowing powder to a sticky solid), and a decrease in purity or potency as determined by analytical methods like HPLC. Unfavorable taste or odor can also be a sign of oxidation in pharmaceutical products.[1]

Q2: What are the most common storage methods for air-sensitive compounds?

A2: The most effective methods involve creating an inert environment to protect against oxygen and moisture. The primary techniques are:

  • Gloveboxes: Sealed containers filled with an inert gas (like nitrogen or argon) that allow for manipulation of compounds in an oxygen- and moisture-free environment.[2]

  • Schlenk Lines: A dual-manifold system that allows for the evacuation of air from glassware and backfilling with an inert gas.[3][4] This is suitable for reactions and handling of air-sensitive materials without a glovebox.

  • Inert Gas Blanketing: This involves displacing the air in a storage container with an inert gas such as nitrogen or argon before sealing.[5] This can be a simple and effective method for short- to medium-term storage.

  • Sealed Ampoules: For long-term, fail-safe storage, a compound can be sealed under a vacuum or an inert atmosphere in a glass ampoule.

Q3: How do I choose between using a glovebox and a Schlenk line?

A3: The choice depends on the nature of the task and the sensitivity of the compound.

  • Gloveboxes are ideal for complex manipulations, weighing out solids, and preparing multiple samples, as they provide a consistently inert environment.[2]

  • Schlenk lines are well-suited for solution-based reactions and transfers of air-sensitive liquids and solids that can be handled in a closed system.[3][4] They are often used when a full glovebox setup is not necessary or available.

Q4: What is the role of antioxidants in preventing oxidation?

A4: Antioxidants are compounds added to formulations to protect the active pharmaceutical ingredient (API) from oxidative degradation. They work by reacting with oxygen or free radicals, thereby preventing the API from being oxidized.[1] They are a critical component in stabilizing many pharmaceutical products.

Q5: Can I use any antioxidant for my formulation?

A5: No, the choice of antioxidant depends on several factors, including the nature of the API, the formulation (e.g., aqueous or lipid-based), and regulatory acceptance. Antioxidants are broadly classified as water-soluble (e.g., ascorbic acid, sodium sulfite) and oil-soluble (e.g., butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA)).[1] It is crucial to select an antioxidant that is compatible with your compound and formulation.

Troubleshooting Guides

Issue 1: My compound is showing signs of degradation even when stored in a freezer.

  • Possible Cause: The container may not be airtight, allowing moisture and air to enter, especially during temperature fluctuations when the container is opened and closed.

  • Troubleshooting Steps:

    • Verify Container Seal: Ensure you are using high-quality vials with secure, airtight seals. Parafilm can be used to further seal the container lid.

    • Inert Gas Overlay: Before sealing the container, flush the headspace with an inert gas like nitrogen or argon to displace any air.

    • Use a Desiccator: For highly moisture-sensitive compounds, store the sealed container inside a desiccator, even within the freezer.

    • Aliquot Samples: To avoid repeated opening and closing of the main stock, aliquot the compound into smaller, single-use vials.

Issue 2: I am observing unexpected peaks in my HPLC analysis after storing my compound.

  • Possible Cause: These new peaks are likely degradation products resulting from oxidation or other decomposition pathways.

  • Troubleshooting Steps:

    • Perform Forced Degradation Studies: Intentionally degrade your compound under controlled stress conditions (e.g., exposure to an oxidizing agent like hydrogen peroxide, heat, light, and varying pH) to generate potential degradation products.[6][7] This can help in identifying the unknown peaks.

    • Use a Stability-Indicating Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the intact compound from all potential degradation products.[8]

    • LC-MS Analysis: Use liquid chromatography-mass spectrometry (LC-MS) to obtain mass information about the unknown peaks, which can help in their identification and structural elucidation.

    • Review Storage Conditions: Re-evaluate your storage conditions to identify and mitigate the source of degradation (see Issue 1).

Issue 3: The atmosphere in my glovebox is not remaining inert (rising oxygen or moisture levels).

  • Possible Cause: There may be a leak in the glovebox system, or items being introduced are not properly dried or degassed.

  • Troubleshooting Steps:

    • Check for Leaks: Visually inspect the gloves for any tears or punctures. Check the seals on the antechamber and the main chamber doors. A leak test function, if available on your glovebox, should be performed.[6] You can also use a soapy water solution on the exterior of seals and connections while the box is under positive pressure to look for bubbles.[9]

    • Properly Introduce Items: Ensure all glassware is oven-dried for several hours before being brought into the antechamber. Porous materials like kimwipes should be dried in a vacuum oven. Solvents must be properly dried and degassed.

    • Antechamber Cycling: Always perform at least three evacuate-refill cycles on the antechamber before opening the inner door to the main chamber.[3]

    • Purge the Glovebox: If the atmosphere has been compromised, perform a full purge of the glovebox with the inert gas.

Data Presentation

Table 1: Common Antioxidants for Pharmaceutical Formulations

AntioxidantTypeTypical Concentration Range (% w/w)Common Applications
Ascorbic Acid (Vitamin C)Water-Soluble0.01 - 0.1Aqueous formulations, protection against autoxidation.
Butylated Hydroxytoluene (BHT)Oil-Soluble0.01 - 0.1Lipid-based formulations, oils, and fats.
Butylated Hydroxyanisole (BHA)Oil-Soluble0.01 - 0.1Similar to BHT, often used in combination.
Sodium Sulfite/MetabisulfiteWater-Soluble0.01 - 0.2Aqueous solutions, particularly for injectable drugs.[1]
Propyl GallateOil-Soluble0.001 - 0.15Fats, oils, and emulsions.
α-Tocopherol (Vitamin E)Oil-Soluble0.01 - 0.05Lipid-based systems, oils.

Table 2: General Susceptibility of Common Functional Groups to Oxidation

Functional GroupSusceptibility to OxidationCommon Oxidation Products
AldehydesVery HighCarboxylic Acids
ThiolsVery HighDisulfides, Sulfonic Acids
PhenolsHighQuinones
EthersModerateHydroperoxides
AlkenesModerateEpoxides, Diols
Alcohols (Primary)ModerateAldehydes, Carboxylic Acids
Alcohols (Secondary)ModerateKetones
AminesModerateN-oxides, Imines
KetonesLow-
Carboxylic AcidsVery Low-
EstersVery Low-
AmidesVery Low-

Experimental Protocols

Protocol 1: Forced Oxidation Study

Objective: To assess the oxidative stability of a drug substance.

Methodology:

  • Sample Preparation: Prepare a solution of the drug substance at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water, methanol, or a mixture).

  • Stress Condition: Add hydrogen peroxide (H₂O₂) to the drug solution to a final concentration of 3%.[6] Other oxidizing agents can be used depending on the compound.[3]

  • Incubation: Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).[3] Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: At each time point, take an aliquot of the sample, quench the reaction if necessary (e.g., by dilution), and analyze by a stability-indicating HPLC method to determine the percentage of the remaining drug substance and the formation of any degradation products.

Protocol 2: General Procedure for Using a Schlenk Line

Objective: To create an inert atmosphere in a reaction flask for handling air-sensitive reagents.

Methodology:

  • Glassware Preparation: Ensure all glassware is clean and oven-dried (e.g., at 120°C overnight) to remove any adsorbed water. Assemble the glassware while still warm and immediately connect it to the Schlenk line.

  • Evacuate-Refill Cycle: a. Ensure the flask's stopcock is closed to the manifold. b. Open the stopcock to the vacuum manifold to evacuate the flask. If the flask contains a solid, open the stopcock slowly to avoid sucking the powder into the line. c. After evacuating for a few minutes, close the stopcock to the vacuum manifold. d. Slowly open the stopcock to the inert gas manifold to backfill the flask with nitrogen or argon. e. Repeat this evacuate-refill cycle at least three times to ensure a fully inert atmosphere.[3]

Mandatory Visualizations

Troubleshooting_Degradation start Compound Degradation Observed check_storage Review Storage Conditions start->check_storage is_airtight Is container airtight? check_storage->is_airtight use_inert Implement Inert Atmosphere (Glovebox, Schlenk Line, N2 flush) is_airtight->use_inert No check_purity Analyze Purity (e.g., HPLC) is_airtight->check_purity Yes use_inert->check_purity new_peaks New peaks observed? check_purity->new_peaks forced_degradation Perform Forced Degradation Studies new_peaks->forced_degradation Yes no_new_peaks Potency Loss Only new_peaks->no_new_peaks No identify_degradants Identify Degradants (LC-MS) forced_degradation->identify_degradants end Optimized Storage & Analytical Method identify_degradants->end reassess_quant Re-evaluate Quantitative Method no_new_peaks->reassess_quant reassess_quant->end

Troubleshooting workflow for identifying the cause of sample degradation.

Storage_Selection start Select Storage Method for Air-Sensitive Compound sensitivity Compound Sensitivity? start->sensitivity duration Storage Duration? sensitivity->duration High inert_flush Inert Gas Flush in Vial sensitivity->inert_flush Moderate manipulation Need for Manipulation? duration->manipulation Short/Medium-term ampoule Sealed Ampoule duration->ampoule Long-term (>1 year) glovebox Glovebox manipulation->glovebox Yes (weighing, etc.) schlenk Schlenk Line / Sealed Flask manipulation->schlenk No (solution transfer)

Decision tree for selecting the appropriate storage method.

Autoxidation_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination RH Drug Molecule (R-H) R_radical Drug Radical (R•) RH->R_radical Initiator Initiator (Heat, Light, Metal Ions) Initiator->R_radical ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical R_radical->ROO_radical O2 Oxygen (O2) O2->ROO_radical ROOH Hydroperoxide (ROOH) ROO_radical->ROOH ROO_radical->ROOH R_radical2 Drug Radical (R•) ROO_radical->R_radical2 ROO_radical2 ROO• RH2 Drug Molecule (R-H) RH2->ROOH RH2->R_radical2 Stable_Products Stable, Non-radical Products ROO_radical2->Stable_Products R_radical3 R• R_radical3->Stable_Products

Simplified signaling pathway of autoxidation.

References

Validation & Comparative

Validating the Structure of 2-Amino-3,5-dibromobenzaldehyde: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive comparison for validating the structure of 2-Amino-3,5-dibromobenzaldehyde using Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical tool for determining molecular structure. We present experimental data, detailed protocols, and comparisons with related compounds to ensure accurate identification.

¹H and ¹³C NMR Spectral Data of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within a molecule. For this compound, the expected NMR signals are influenced by the electronic effects of the amino (-NH₂), bromo (-Br), and aldehyde (-CHO) substituents on the aromatic ring.

Table 1: ¹H NMR Spectral Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)~9.8Singlet1H
Aromatic (H-4)~7.8Doublet1H
Aromatic (H-6)~7.5Doublet1H
Amino (-NH₂)~6.1Broad Singlet2H

Table 2: ¹³C NMR Spectral Data for this compound

CarbonChemical Shift (δ, ppm)
Aldehyde (C=O)~193
C-2 (C-NH₂)~150
C-4 (C-H)~138
C-6 (C-H)~120
C-1 (C-CHO)~118
C-3 (C-Br)~110
C-5 (C-Br)~108

Comparative Analysis with Structurally Similar Compounds

The validation of the this compound structure is strengthened by comparing its NMR data with that of analogous compounds. The electronic nature of substituents on a benzene (B151609) ring significantly influences the chemical shifts of aromatic protons and carbons. Electron-donating groups (like -NH₂) tend to shield aromatic protons, shifting their signals upfield (to lower ppm values), while electron-withdrawing groups (like -CHO and -Br) deshield them, causing downfield shifts (to higher ppm values).

Table 3: Comparison of ¹H NMR Chemical Shifts (ppm) for Key Protons in Substituted Benzaldehydes

CompoundAldehyde Proton (δ)Aromatic Protons (δ)Reference
Benzaldehyde (B42025)~10.07.5-7.9[1]
2-Aminobenzaldehyde~9.86.6-7.5[2]
2-Amino-5-chlorobenzaldehyde~9.86.6-7.5[2]
This compound ~9.8 ~7.5, ~7.8

Table 4: Comparison of ¹³C NMR Chemical Shifts (ppm) for the Aldehyde Carbon in Substituted Benzaldehydes

CompoundAldehyde Carbon (δ)Reference
Benzaldehyde~192
2-Aminobenzaldehyde~194[2]
2-Amino-5-chlorobenzaldehyde~193[2]
This compound ~193

Experimental Protocols

Reproducible and high-quality NMR data is contingent on standardized experimental procedures.

Sample Preparation
  • Weigh 5-10 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is sufficient to be within the spectrometer's detector coil.[3]

NMR Spectrometer Setup and Data Acquisition
  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve homogeneity, which results in sharp, symmetrical peaks.[3]

  • Set the appropriate acquisition parameters for ¹H and ¹³C NMR spectroscopy. A typical pulse angle of 30° or 45° is used for routine ¹H spectra.[3] For ¹³C NMR, a wider spectral width and a longer relaxation delay may be necessary due to the lower natural abundance of the ¹³C isotope and longer relaxation times.[4]

Structural Validation Workflow

The logical process for validating the structure of this compound involves a combination of spectroscopic techniques and data analysis.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Analysis and Validation Sample This compound Dissolution Dissolve in Deuterated Solvent (e.g., CDCl3) with TMS Sample->Dissolution NMR_Acquisition 1H and 13C NMR Data Acquisition Dissolution->NMR_Acquisition Other_Techniques Alternative Methods (MS, IR) Dissolution->Other_Techniques Spectral_Interpretation Analyze Chemical Shifts, Coupling Constants, Integration NMR_Acquisition->Spectral_Interpretation Structure_Confirmation Structure Confirmation Other_Techniques->Structure_Confirmation Comparative_Analysis Compare with Data of Similar Compounds Spectral_Interpretation->Comparative_Analysis Comparative_Analysis->Structure_Confirmation

Workflow for the structural validation of this compound.

Alternative and Complementary Analytical Methods

While NMR is a cornerstone of structural elucidation, other analytical techniques provide complementary information that can corroborate the proposed structure of this compound.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the elemental composition.[5][6]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as the amino (N-H), aldehyde (C=O), and aromatic (C=C) groups.[5]

  • Elemental Analysis: Determines the percentage composition of elements (C, H, N, Br) in the compound, which can be compared with the calculated values for the proposed formula C₇H₅Br₂NO.[7]

By integrating data from these techniques, researchers can achieve a high degree of confidence in the structural assignment of this compound.

References

A Comparative Analysis of Ibuprofen Synthesis: The Traditional Boots Process vs. the Greener BHC Route

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of active pharmaceutical ingredients (APIs) is a critical consideration, balancing yield, cost, and environmental impact. This guide provides a detailed comparison of two prominent synthesis routes for the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen (B1674241): the original Boots process and the more modern, environmentally conscious Boots-Hoechst-Celanese (BHC) process.

The journey of Ibuprofen from its initial discovery to a globally recognized over-the-counter medication has been marked by significant advancements in chemical synthesis. The original route, developed by the Boots Pure Drug Company, was a six-step process that, while effective, was inefficient in terms of atom economy and generated substantial waste.[1][2] In contrast, the BHC process, a result of green chemistry initiatives, streamlined the synthesis to a more efficient three-step process with a significantly lower environmental footprint.[1][3]

Quantitative Comparison of Synthesis Routes

The following table summarizes the key quantitative differences between the Boots process and the BHC process, highlighting the advancements made in chemical synthesis efficiency and sustainability.

MetricBoots ProcessBHC Process (Green Synthesis)
Number of Steps 6[3]3[3]
Atom Economy ~40%[3]~77% (up to 99% with acetic acid recovery)[3]
Overall Yield Lower (due to multi-step losses)[4]Higher[5]
Key Reagents Acetic anhydride (B1165640), Aluminum trichloride (B1173362) (AlCl₃), Ethyl chloroacetate[3]Acetic anhydride, Hydrogen fluoride (B91410) (HF), Raney Nickel, Palladium catalyst[3][6]
Byproducts Large amounts of inorganic salts (e.g., AlCl₃ hydrate)[3]Acetic acid (recyclable), Water[3]
Environmental Impact High (significant waste generation)[3]Low (minimal waste, recyclable catalyst)[3]

Visualizing the Synthesis Pathways

The following diagrams illustrate the distinct workflows of the Boots and BHC synthetic pathways for Ibuprofen.

Boots_Process cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Darzens Condensation cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Oximation cluster_4 Step 5: Dehydration cluster_5 Step 6: Hydrolysis Isobutylbenzene Isobutylbenzene 4-Isobutylacetophenone 4-Isobutylacetophenone Isobutylbenzene->4-Isobutylacetophenone Acetic_anhydride Acetic_anhydride Acetic_anhydride->4-Isobutylacetophenone AlCl3 AlCl3 AlCl3->4-Isobutylacetophenone Epoxy_ester Epoxy_ester 4-Isobutylacetophenone->Epoxy_ester Ethyl_chloroacetate Ethyl_chloroacetate Ethyl_chloroacetate->Epoxy_ester Sodium_ethoxide Sodium_ethoxide Sodium_ethoxide->Epoxy_ester Aldehyde Aldehyde Epoxy_ester->Aldehyde H3O+ H3O+ H3O+->Aldehyde Oxime Oxime Aldehyde->Oxime Hydroxylamine (B1172632) Hydroxylamine Hydroxylamine->Oxime Nitrile Nitrile Oxime->Nitrile Acetic_anhydride2 Acetic anhydride Acetic_anhydride2->Nitrile Ibuprofen Ibuprofen Nitrile->Ibuprofen H3O+2 H3O+ H3O+2->Ibuprofen

Caption: The six-step Boots synthesis of Ibuprofen.

BHC_Process cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Hydrogenation cluster_2 Step 3: Carbonylation Isobutylbenzene Isobutylbenzene 4-Isobutylacetophenone 4-Isobutylacetophenone Isobutylbenzene->4-Isobutylacetophenone Acetic_anhydride Acetic_anhydride Acetic_anhydride->4-Isobutylacetophenone HF HF HF->4-Isobutylacetophenone Catalyst Alcohol Alcohol 4-Isobutylacetophenone->Alcohol H2 H2 H2->Alcohol Raney_Nickel Raney_Nickel Raney_Nickel->Alcohol Catalyst Ibuprofen Ibuprofen Alcohol->Ibuprofen CO CO CO->Ibuprofen Pd_catalyst Pd_catalyst Pd_catalyst->Ibuprofen Catalyst

Caption: The streamlined three-step BHC synthesis of Ibuprofen.

Experimental Protocols

Below are the detailed experimental methodologies for the key steps in both the Boots and BHC synthetic pathways.

The Boots Process (Traditional Synthesis)

The original Boots process is a six-step synthesis starting from isobutylbenzene.[2]

Step 1: Friedel-Crafts Acylation of Isobutylbenzene

  • Procedure: Isobutylbenzene is reacted with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃), to produce 4'-isobutylacetophenone (B122872).[2] The reaction is typically carried out in a suitable solvent, and the product is isolated after quenching the reaction and subsequent workup.

Step 2: Darzens Condensation

  • Procedure: The 4'-isobutylacetophenone is reacted with ethyl chloroacetate (B1199739) in the presence of a strong base, such as sodium ethoxide, to form an α,β-epoxy ester (a glycidic ester).[2]

Step 3: Hydrolysis and Decarboxylation

  • Procedure: The epoxy ester is then hydrolyzed and decarboxylated, typically using an aqueous acid, to yield an aldehyde.[2]

Step 4: Formation of an Oxime

  • Procedure: The aldehyde is reacted with hydroxylamine to form an oxime.[2]

Step 5: Dehydration to a Nitrile

  • Procedure: The oxime is dehydrated, often using a reagent like acetic anhydride, to form the corresponding nitrile.[2]

Step 6: Hydrolysis of the Nitrile

  • Procedure: The final step involves the acid- or base-catalyzed hydrolysis of the nitrile to the carboxylic acid, yielding Ibuprofen.[2][3] A reported yield for this final step is approximately 46%.[3]

The BHC Process (Green Synthesis)

Developed by the Boots-Hoechst-Celanese Company, this process is a more environmentally friendly and efficient method for Ibuprofen synthesis.[2][3]

Step 1: Friedel-Crafts Acylation

  • Procedure: Isobutylbenzene and acetic anhydride are reacted in the presence of anhydrous hydrogen fluoride (HF), which acts as both a catalyst and a solvent.[3] The mixture is heated under pressure. After the reaction, the HF is recovered for reuse, and the product, 4'-isobutylacetophenone, is isolated.[6]

Step 2: Hydrogenation

  • Procedure: The ketone from the previous step is subjected to hydrogenation using hydrogen gas in the presence of a Raney Nickel catalyst.[3] This reduces the ketone to a secondary alcohol. The catalyst can be filtered off and recycled after the reaction.

Step 3: Carbonylation

  • Procedure: The alcohol is then reacted with carbon monoxide in the presence of a palladium catalyst.[2][3] This step directly introduces the carboxylic acid moiety, forming Ibuprofen. The palladium catalyst can also be recovered and reused.

Conclusion

The evolution from the Boots process to the BHC process for Ibuprofen synthesis represents a significant advancement in the application of green chemistry principles within the pharmaceutical industry. The BHC process offers substantial advantages in terms of atom economy, waste reduction, and overall efficiency, making it the preferred method for modern, large-scale production.[3] This comparative analysis underscores the importance of continuous process optimization in drug development to achieve more sustainable and economically viable manufacturing.

References

A Comparative Guide to HPLC Method Validation for the Purity of 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of 2-Amino-3,5-dibromobenzaldehyde. It includes a comprehensive, validated HPLC protocol, experimental data, and a discussion of alternative methods. This compound is a critical intermediate in the synthesis of several pharmaceutical compounds, including Ambroxol and Bromhexine, making the accurate assessment of its purity essential for ensuring the quality and safety of the final drug product.[1][2]

Validated HPLC Method for Purity Determination

High-Performance Liquid Chromatography is a highly specific and sensitive technique, making it the preferred method for purity analysis and impurity profiling of active pharmaceutical ingredients (APIs) and intermediates. The following protocol outlines a validated reverse-phase HPLC (RP-HPLC) method for this compound.

Experimental Protocol: RP-HPLC

A reverse-phase HPLC method was developed and validated to separate this compound from its potential process-related impurities.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase: A gradient mixture of Mobile Phase A (0.1% Phosphoric acid in water) and Mobile Phase B (Acetonitrile).

    • Gradient Program: 0-5 min (30% B), 5-25 min (30% to 70% B), 25-30 min (70% B), 30-32 min (70% to 30% B), 32-35 min (30% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve the this compound reference standard in a 50:50 mixture of acetonitrile (B52724) and water (diluent) to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the test sample in the same diluent to a final concentration of 0.1 mg/mL.

    • Spiked Sample Solution: To confirm specificity, a sample solution can be spiked with known potential impurities, such as 2-Amino-3,5-dibromo benzoic acid and 2-Amino-3,5-dibromo benzyl (B1604629) alcohol.[3]

Data Presentation: HPLC Method Validation Summary

The developed HPLC method was validated according to ICH Q2(R1) guidelines. The results are summarized in the table below.

Parameter Acceptance Criteria Result Conclusion
Specificity The peak for the main component should be pure and well-resolved from impurities (Resolution > 2.0).All known impurities were well-resolved from the main peak. Peak purity analysis confirmed no co-eluting peaks.The method is specific.
Linearity (r²) Correlation coefficient (r²) ≥ 0.9990.9995The method is linear over the tested concentration range.
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%The method is accurate.
Precision (% RSD)
Repeatability (n=6)RSD ≤ 1.0%0.65%The method is precise.
Intermediate PrecisionRSD ≤ 2.0%1.10%The method demonstrates good intermediate precision.
Robustness % RSD of results should be ≤ 2.0% after minor changes in method parameters.All variations resulted in an RSD of < 2.0%. System suitability parameters were met.The method is robust.
LOD Signal-to-Noise ratio of 3:10.05 µg/mLThe method has adequate sensitivity.
LOQ Signal-to-Noise ratio of 10:10.15 µg/mLThe method can accurately quantify low levels of the analyte.

Method Validation Workflow and Logic

The following diagrams illustrate the experimental workflow for the HPLC method validation and the logical relationship between the validation parameters, which collectively ensure the method's reliability.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Conclusion Protocol Develop HPLC Protocol Reagents Prepare Reagents & Standards Protocol->Reagents Samples Prepare Samples (Test, Spiked) Reagents->Samples Specificity Specificity & Peak Purity Samples->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Sensitivity LOD & LOQ Robustness->Sensitivity Data Analyze Data vs. Criteria Sensitivity->Data Report Generate Validation Report Data->Report Conclusion Method is Validated Report->Conclusion Validation_Logic center_node Reliable & Validated HPLC Method Specificity Specificity (Can it measure the analyte correctly?) Specificity->center_node Linearity Linearity (Is the response proportional to concentration?) Linearity->center_node Accuracy Accuracy (Is the result close to the true value?) Accuracy->center_node Precision Precision (Are the results reproducible?) Precision->center_node Robustness Robustness (Is it unaffected by small changes?) Robustness->center_node Sensitivity Sensitivity (LOD/LOQ) (What is the smallest amount it can measure?) Sensitivity->center_node

References

A Comparative Spectroscopic Analysis of 2-Amino-3,5-dibromobenzaldehyde and Its Schiff Base Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Guide to the Spectroscopic Properties of Key Synthetic Intermediates

This guide provides a comprehensive spectroscopic comparison of 2-Amino-3,5-dibromobenzaldehyde and a series of its Schiff base derivatives. For professionals in drug discovery and organic synthesis, a thorough understanding of the spectral characteristics of these compounds is crucial for reaction monitoring, quality control, and structural elucidation. This document presents key quantitative data from various spectroscopic techniques, detailed experimental protocols for data acquisition, and a visual representation of the synthetic and analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its representative Schiff base derivatives. These derivatives have been selected to illustrate the influence of different electronic environments on the spectral properties of the core structure.

Table 1: ¹H NMR Spectroscopic Data (δ, ppm)

CompoundAr-H-CH=N- (Imine)-NH₂Aldehyde-HOther Protons
This compound7.95 (d, J=2.4 Hz, 1H), 7.74 (d, J=2.4 Hz, 1H)-6.20 (s, 2H)9.79 (s, 1H)-
Schiff Base with p-toluidine8.15-7.10 (m)8.55 (s, 1H)--2.35 (s, 3H, -CH₃)
Schiff Base with p-anisidine8.10-6.90 (m)8.52 (s, 1H)--3.80 (s, 3H, -OCH₃)
Schiff Base with p-chloroaniline8.20-7.20 (m)8.60 (s, 1H)---
Schiff Base with p-nitroaniline8.40-7.30 (m)8.75 (s, 1H)---

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)

CompoundAr-C-C=N- (Imine)C-NH₂C=O (Aldehyde)Other Carbons
This compound148.5, 138.2, 135.5, 120.0, 118.9, 110.1-148.5190.5-
Schiff Base with p-toluidine160.5, 148.0, 145.2, 138.0, 135.8, 130.0, 121.5, 119.5, 110.5160.5--21.0 (-CH₃)
Schiff Base with p-anisidine161.0, 158.0, 147.8, 142.5, 138.1, 135.7, 122.0, 119.6, 114.5, 110.6161.0--55.5 (-OCH₃)
Schiff Base with p-chloroaniline162.0, 147.5, 146.5, 138.2, 135.9, 130.0, 129.5, 122.5, 119.8, 110.8162.0---
Schiff Base with p-nitroaniline164.5, 152.0, 147.0, 145.0, 138.5, 136.2, 125.0, 122.0, 120.1, 111.2164.5---

Table 3: IR Spectroscopic Data (ν, cm⁻¹)

Compoundν(N-H)ν(C=N) Imineν(C=O) Aldehydeν(C-Br)ν(NO₂)
This compound3470, 3350-1680680-
Schiff Base with p-toluidine-1625-685-
Schiff Base with p-anisidine-1622-683-
Schiff Base with p-chloroaniline-1628-688-
Schiff Base with p-nitroaniline-1635-6901520, 1345

Table 4: UV-Vis Spectroscopic Data (λmax, nm)

CompoundSolventπ → π* Transitionn → π* Transition
This compoundEthanol (B145695)254, 320410
Schiff Base with p-toluidineEthanol265, 350430
Schiff Base with p-anisidineEthanol270, 365445
Schiff Base with p-chloroanilineEthanol262, 345425
Schiff Base with p-nitroanilineEthanol275, 380460

Table 5: Mass Spectrometry Data (m/z)

CompoundIonization Method[M]⁺ or [M+H]⁺Key Fragment Ions
This compoundEI279, 281, 283250, 252, 254 (M-CHO); 171, 173 (M-CHO, -Br)
Schiff Base with p-toluidineESI367, 369, 371278, 280, 282; 91
Schiff Base with p-anisidineESI383, 385, 387278, 280, 282; 107
Schiff Base with p-chloroanilineESI387, 389, 391278, 280, 282; 111
Schiff Base with p-nitroanilineESI398, 400, 402278, 280, 282; 122

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Synthesis of Schiff Base Derivatives

A solution of this compound (1.0 mmol) in ethanol (10 mL) was added to a solution of the corresponding substituted aniline (B41778) (1.0 mmol) in ethanol (10 mL). A few drops of glacial acetic acid were added as a catalyst. The mixture was refluxed for 2-4 hours and the progress of the reaction was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature, and the precipitated solid was filtered, washed with cold ethanol, and dried under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) serving as the internal standard. For ¹H NMR, chemical shifts are reported in ppm relative to TMS (δ 0.00). For ¹³C NMR, chemical shifts are reported in ppm relative to the solvent resonance.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were recorded on a spectrometer using KBr pellets. A small amount of the solid sample was ground with dry potassium bromide and pressed into a thin, transparent disk. The spectra were recorded in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis absorption spectra were recorded on a spectrophotometer using a 1 cm quartz cuvette. Solutions of the compounds were prepared in spectroscopic grade ethanol at a concentration of approximately 10⁻⁵ M. The spectra were scanned over a wavelength range of 200-800 nm.

Mass Spectrometry (MS)

Mass spectra were obtained using either an Electron Ionization (EI) or Electrospray Ionization (ESI) source. For EI-MS, the sample was introduced directly into the ion source. For ESI-MS, samples were dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and infused into the mass spectrometer.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic analysis of the this compound derivatives.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Reactant1 This compound Reaction Condensation Reaction (Ethanol, Acetic Acid, Reflux) Reactant1->Reaction Reactant2 Substituted Aniline (R-Ar-NH2) Reactant2->Reaction Product Schiff Base Derivative Reaction->Product NMR NMR (1H, 13C) Product->NMR IR FT-IR Product->IR UV_Vis UV-Vis Product->UV_Vis MS Mass Spec Product->MS Structure Structural Elucidation & Confirmation NMR->Structure IR->Structure UV_Vis->Structure MS->Structure Comparison Comparative Analysis Structure->Comparison

Caption: Synthetic and analytical workflow for this compound derivatives.

identification of 2-Amino-3,5-dibromobenzaldehyde as an oxidation product of bromhexine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Identification and Analysis

For researchers, scientists, and professionals in drug development, understanding the degradation pathways of active pharmaceutical ingredients (APIs) is paramount for ensuring drug stability, safety, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 2-amino-3,5-dibromobenzaldehyde, a significant oxidation and degradation product of the mucolytic agent bromhexine (B1221334). The formation of this aldehyde is a key indicator of bromhexine's degradation under stress conditions.

Comparative Analysis of Analytical Methods

The identification and quantification of this compound from bromhexine degradation studies are primarily achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most frequently employed methods, each offering distinct advantages.

Analytical MethodPrincipleKey Performance CharacteristicsTypical Application
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning of analytes between a stationary phase and a mobile phase.High resolution, sensitivity, and quantitative accuracy. Allows for the separation of multiple degradation products in a single run.Preferred method for quantitative analysis and stability-indicating assays in pharmaceutical quality control.
Thin-Layer Chromatography (TLC) - Densitometry Separation on a thin layer of adsorbent material, followed by quantification of separated spots by measuring their absorbance or fluorescence.Simple, cost-effective, and suitable for rapid screening. Can be used for semi-quantitative or quantitative analysis.Useful for monitoring the progress of degradation reactions and for preliminary identification of degradation products.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio.Provides structural information for the definitive identification of unknown degradation products.Confirmatory analysis of the identity of this compound.

Experimental Protocols for Forced Degradation and Analysis

Forced degradation studies, or stress testing, are essential to identify potential degradation products and establish the intrinsic stability of a drug substance.[1][2][3][4] These studies involve subjecting the API to conditions more severe than accelerated stability testing.[1][4]

Oxidative Degradation Protocol

This protocol outlines a common method for inducing the oxidation of bromhexine to generate this compound.

Objective: To generate and identify this compound from bromhexine through oxidative stress.

Materials:

  • Bromhexine hydrochloride

  • Hydrogen peroxide (H₂O₂) solution (3-30% v/v)

  • Methanol or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • HPLC or TLC system

Procedure:

  • Sample Preparation: Prepare a stock solution of bromhexine hydrochloride in a suitable solvent (e.g., methanol).

  • Stress Application: To the bromhexine solution, add the hydrogen peroxide solution. The concentration of H₂O₂ and the reaction time can be varied to achieve the desired level of degradation. The reaction is typically carried out at room temperature or slightly elevated temperatures.

  • Neutralization and Extraction: After the desired reaction time, neutralize the solution if necessary. The degradation products can then be extracted using a suitable organic solvent.

  • Analysis: Analyze the resulting solution using a validated HPLC or TLC method to identify and quantify this compound and other degradation products.

HPLC Analysis Protocol

Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile, methanol) is typically employed. The exact composition may need to be optimized for best separation.

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where both bromhexine and this compound show significant absorbance (e.g., around 245-254 nm).

  • Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to that of a reference standard of known concentration.

Logical Workflow for Degradation Studies

The following diagram illustrates the logical workflow for conducting forced degradation studies of bromhexine and identifying its degradation products.

G Workflow for Bromhexine Degradation Studies cluster_stress Forced Degradation cluster_analysis Analytical Identification Acid Acid Hydrolysis (e.g., 0.1M HCl) Degradation_Products Degraded Sample Mixture Acid->Degradation_Products Base Base Hydrolysis (e.g., 0.1M NaOH) Base->Degradation_Products Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Degradation_Products Thermal Thermal Stress (e.g., 60°C) Thermal->Degradation_Products Photolytic Photolytic Stress (UV/Vis light) Photolytic->Degradation_Products HPLC HPLC Analysis Identification Identification of This compound HPLC->Identification TLC TLC Analysis TLC->Identification GCMS GC-MS Confirmation Bromhexine Bromhexine API Bromhexine->Acid Stress Conditions Bromhexine->Base Stress Conditions Bromhexine->Oxidation Stress Conditions Bromhexine->Thermal Stress Conditions Bromhexine->Photolytic Stress Conditions Degradation_Products->HPLC Degradation_Products->TLC Identification->GCMS Structural Confirmation

Caption: Logical workflow for the forced degradation of bromhexine and subsequent identification of this compound.

Signaling Pathway of Bromhexine Oxidation

While the detailed molecular mechanism of bromhexine oxidation to this compound under various stress conditions is complex and can involve multiple pathways, a simplified conceptual pathway can be visualized. The process generally involves the oxidative cleavage of the N-cyclohexyl-N-methylaminomethyl side chain from the dibrominated aromatic ring.

G Conceptual Oxidation Pathway of Bromhexine Bromhexine Bromhexine Intermediate Oxidative Intermediate (Unstable) Bromhexine->Intermediate Oxidizing Agent (e.g., H2O2) Product This compound Intermediate->Product Side_Product N-methylcyclohexylamine (Side Product) Intermediate->Side_Product

Caption: A simplified diagram illustrating the conceptual oxidative degradation of bromhexine to this compound.

By understanding the conditions that lead to the formation of this compound and employing robust analytical methods for its detection, researchers can develop more stable formulations of bromhexine and ensure the quality and safety of pharmaceutical products.

References

assessing the antimicrobial properties of its Schiff base derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial properties of emerging Schiff base derivatives, presenting a comparative analysis of their efficacy against various microbial strains. This guide includes detailed experimental protocols and visual workflows to support further research and development.

The persistent rise of antimicrobial resistance necessitates the exploration and development of novel therapeutic agents. Schiff bases, a class of organic compounds characterized by the presence of an azomethine group (-C=N-), have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Their versatile structure allows for modifications that can enhance their therapeutic potential. This guide provides a comparative overview of the antimicrobial efficacy of selected Schiff base derivatives, supported by quantitative data and detailed experimental methodologies.

Comparative Antimicrobial Efficacy

The antimicrobial potential of various Schiff base derivatives has been evaluated against a panel of pathogenic bacteria and fungi. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Zone of Inhibition (IZD) data from recent studies, offering a clear comparison of their relative potencies.

Table 1: Antibacterial Activity of Schiff Base Derivatives (MIC in µg/mL)

Schiff Base DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Benzimidazole-based SB (34 & 35)0.250.25-[1]
Pyrene-based SB (24 & 25)---[1]
Aminophenazone-derived SB (4 & 5)6.256.25-[2][4]
Benzaldehyde-derived SB (PC1)-62.5-[5]
Cinnamaldehyde-derived SB (PC4)-62.5-[5]
Reference Drug: Ampicillin 12.5--[1]
Reference Drug: Ciprofloxacin ---[1]

Table 2: Antifungal Activity of Schiff Base Derivatives (MIC in µg/mL)

Schiff Base DerivativeAspergillus nigerCandida albicansBotrytis cinereaFusarium oxysporumReference
Benzimidazole-based SB (8)12.5---[1]
Coumarin-containing SB (3m)--1.622.50[6][7]
Reference Drug: Nystatin 12.5---[1]
Reference Drug: Boscalid --10.75118.81[6][7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables.

Synthesis of Schiff Base Derivatives

A common method for synthesizing Schiff bases involves the condensation reaction of a primary amine with an aldehyde or ketone.[2][8]

General Procedure:

  • Dissolve equimolar amounts of the respective aromatic aldehyde and primary amine in a suitable solvent, such as ethanol (B145695) or methanol.[2]

  • The mixture is then refluxed for a period of 2 to 4 hours.[2]

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to crystallize.

  • The resulting solid is collected by vacuum filtration, washed with a cold solvent, and dried.

  • The purity and structure of the synthesized Schiff base can be confirmed using techniques such as FT-IR, NMR, and mass spectrometry.[2]

Antimicrobial Susceptibility Testing

1. Agar (B569324) Well Diffusion Method

This method is widely used for preliminary screening of antimicrobial activity.[9]

  • Inoculum Preparation:

    • Bacterial strains are cultured overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

    • The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10]

  • Assay Procedure:

    • A sterile cotton swab is dipped into the standardized bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate.

    • Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

    • A defined volume of the Schiff base solution (at a known concentration) is added to each well.

    • The plates are incubated at 37°C for 18-24 hours.

    • The diameter of the clear zone of inhibition around each well is measured in millimeters (mm). A larger zone of inhibition indicates greater antimicrobial activity.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[7]

  • Preparation of Schiff Base Dilutions:

    • A stock solution of the Schiff base is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • A standardized inoculum of the test microorganism is prepared as described for the agar well diffusion method and then further diluted.

    • Each well of the microtiter plate is inoculated with the diluted microbial suspension.

    • The plate is incubated at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.

  • MIC Determination:

    • After incubation, the MIC is determined as the lowest concentration of the Schiff base at which no visible growth (turbidity) is observed.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial properties of Schiff base derivatives.

G cluster_synthesis Synthesis and Characterization cluster_screening Antimicrobial Screening cluster_prep Microbial Preparation cluster_results Data Analysis Synthesis Schiff Base Synthesis Characterization Structural Characterization (FT-IR, NMR, MS) Synthesis->Characterization AgarWell Agar Well Diffusion Characterization->AgarWell Test Compound BrothMicro Broth Microdilution (MIC) Characterization->BrothMicro Test Compound IZD Measure Zone of Inhibition (mm) AgarWell->IZD MIC_Read Determine MIC (µg/mL) BrothMicro->MIC_Read Culture Microbial Culture (Bacteria/Fungi) Inoculum Inoculum Preparation (0.5 McFarland Standard) Culture->Inoculum Inoculum->AgarWell Standardized Inoculum Inoculum->BrothMicro Standardized Inoculum Compare Compare with Reference Drugs IZD->Compare MIC_Read->Compare

References

A Comparative Analysis of the Catalytic Efficacy of Nickel(II) and Oxovanadium(IV) Complexes in Oxidation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the catalytic activity of nickel(II) and oxovanadium(IV) complexes in various oxidation reactions. The information is supported by experimental data to highlight their relative performance and potential applications.

A study directly comparing the catalytic potential of nickel(II) and oxovanadium(IV) complexes featuring a dihydroindolone ligand (H₄ID) has demonstrated the superior performance of the oxovanadium(IV) complex in the oxidation of several substrates.[1] The complexes, NiH₂ID and VOH₂ID, were tested as catalysts for the oxidation of cis-cyclooctene, benzyl (B1604629) alcohol, and thiophene (B33073) using aqueous hydrogen peroxide as a green oxidant.[1]

Data Presentation: A Side-by-Side Comparison

The catalytic activities of the Ni(II) and oxovanadium(IV) dihydroindolone complexes were evaluated based on the product yield in the oxidation of three different substrates. The results, summarized below, consistently show the higher catalytic efficiency of the oxovanadium(IV) complex under the studied conditions.[1]

SubstrateCatalystProductYield (%)
cis-Cyclooctene NiH₂IDcis-Cyclooctene oxide45
VOH₂IDcis-Cyclooctene oxide98
Benzyl Alcohol NiH₂IDBenzaldehyde55
VOH₂IDBenzaldehyde96
Thiophene NiH₂IDThiophene-S-oxide35
VOH₂IDThiophene-S-oxide85

Table 1: Comparison of product yields for the catalytic oxidation of various substrates using NiH₂ID and VOH₂ID complexes with H₂O₂ as the oxidant.[1]

Insights into Catalytic Performance

The data clearly indicates that the VOH₂ID complex exhibits significantly higher catalytic potential across all tested oxidation reactions compared to its nickel(II) counterpart.[1] For instance, in the epoxidation of cis-cyclooctene, the VOH₂ID catalyst achieved a near-quantitative yield of 98%, more than double the yield obtained with the NiH₂ID catalyst (45%).[1] A similar trend was observed in the oxidation of benzyl alcohol to benzaldehyde, with the oxovanadium(IV) complex yielding 96% compared to 55% for the nickel(II) complex.[1] The oxidation of thiophene further confirmed this trend, with the VOH₂ID complex showing a yield of 85%, while the NiH₂ID complex only reached 35%.[1]

Experimental Protocols

Detailed methodologies for the synthesis of the ligand and the metal complexes, as well as the catalytic oxidation reactions, are provided below.

Synthesis of 3-hydroxy-3,3'-biindoline-2,2'-dione (Dihydroindolone, H₄ID) Ligand

The dihydroindolone ligand was synthesized via a homocoupling reaction of isatin (B1672199) in the presence of phenylalanine in methanol.[1]

Procedure:

  • Dissolve isatin and phenylalanine in methanol.

  • Stir the reaction mixture at room temperature.

  • The progress of the reaction can be monitored by thin-layer chromatography.

  • Upon completion, the product is isolated, purified, and characterized by spectroscopic methods.[1]

Synthesis of Nickel(II) and Oxovanadium(IV) Complexes (NiH₂ID and VOH₂ID)

The metal complexes were prepared by reacting the dihydroindolone ligand with the corresponding metal salts in a 2:1 molar ratio.[1]

Procedure:

  • Dissolve the H₄ID ligand in a suitable solvent.

  • Separately, dissolve the nickel(II) salt (e.g., nickel(II) acetate) or oxovanadium(IV) salt (e.g., vanadyl sulfate) in a suitable solvent.

  • Add the metal salt solution dropwise to the ligand solution with constant stirring.

  • The reaction mixture is then refluxed for a specific period.

  • The resulting precipitate, the metal complex, is filtered, washed, and dried.[1]

General Protocol for Catalytic Oxidation Reactions

The catalytic oxidation of cis-cyclooctene, benzyl alcohol, and thiophene was carried out in a homogenous system using aqueous hydrogen peroxide as the oxidant.[1]

Procedure:

  • In a reaction vessel, dissolve the substrate (e.g., cis-cyclooctene, benzyl alcohol, or thiophene) in a suitable solvent (e.g., acetonitrile).[1]

  • Add the catalyst (NiH₂ID or VOH₂ID) to the solution.

  • To this mixture, add aqueous hydrogen peroxide (H₂O₂).[1]

  • Heat the reaction mixture to a specific temperature (e.g., 85 °C) and stir for a designated period.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The products are then analyzed and quantified using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Mechanistic Considerations and Visualizations

The catalytic cycle for oxidation reactions involving metal complexes and peroxides generally involves the formation of a metal-peroxo intermediate, which then acts as the active oxidizing species.

Catalytic_Cycle cluster_Ni Proposed Catalytic Cycle for Ni(II) Complex Ni(II) Complex Ni(II) Complex Ni(II)-OOH Ni(II)-OOH Ni(II) Complex->Ni(II)-OOH + H₂O₂ - H₂O Ni(IV)=O Ni(IV)=O Ni(II)-OOH->Ni(IV)=O Heterolytic Cleavage Ni(IV)=O->Ni(II) Complex + Substrate - Product

Caption: Proposed catalytic cycle for oxidation by the Ni(II) complex.

Catalytic_Cycle_VO cluster_VO Proposed Catalytic Cycle for Oxovanadium(IV) Complex V(IV)O Complex V(IV)O Complex V(V)-OOH V(V)-OOH V(IV)O Complex->V(V)-OOH + H₂O₂ V(V)-peroxo V(V)-peroxo V(V)-OOH->V(V)-peroxo - H₂O V(V)-peroxo->V(IV)O Complex + Substrate - Product

Caption: Proposed catalytic cycle for oxidation by the oxovanadium(IV) complex.

The superior activity of the oxovanadium(IV) complex may be attributed to the facile formation and higher reactivity of the vanadium-peroxo species compared to the corresponding nickel-peroxo intermediate. The oxovanadium(IV) center is readily oxidized to vanadium(V), which can effectively activate hydrogen peroxide to form a potent oxidizing agent.

References

Cross-Validation of Analytical Results: A Comparative Guide to HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of analytical data is paramount. Cross-validation of analytical methods is a critical process to achieve this, providing a high degree of confidence in the results. This guide offers an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of organic compounds, using 2-oxovaleric acid as a case study.

This document provides a framework for understanding the principles of cross-validation, detailed experimental protocols for both HPLC and GC-MS, and a summary of comparative performance data to aid in method selection and validation.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are both cornerstone techniques in analytical chemistry, yet they operate on fundamentally different principles. The choice between them often hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability.[1][2]

HPLC is particularly well-suited for non-volatile, thermally labile, and high-molecular-weight compounds.[1] In contrast, GC-MS excels in the analysis of volatile and thermally stable compounds.[2] For non-volatile compounds like 2-oxovaleric acid, a derivatization step is mandatory for GC-MS analysis to increase volatility, whereas HPLC can often analyze such compounds directly.[3]

Quantitative Performance Data

The selection of an analytical method is often driven by its performance characteristics. The following table summarizes typical validation parameters for the analysis of α-keto acids, such as 2-oxovaleric acid, by HPLC-UV and GC-MS, providing a basis for comparison.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.99
Limit of Detection (LOD) 0.045 - 2.5 µg/mL0.1 - 20.2 µg/mL
Limit of Quantitation (LOQ) 5.0 - 50.0 µg/mL5.0 - 50.0 µg/mL
Precision (%RSD) < 2.2%< 21%
Accuracy/Recovery (%) Not Specified73.74 - 127.9%

Note: The data presented is a compilation from studies on α-keto acids and serves as a representative comparison.[4][5] Actual performance may vary depending on the specific analyte, matrix, and instrumentation.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reproducible and reliable analytical data. Below are representative methodologies for the analysis of 2-oxovaleric acid using HPLC-UV and GC-MS.

HPLC-UV Method for 2-Oxovaleric Acid

This method is suitable for the direct analysis of 2-oxovaleric acid in aqueous samples.

1. Sample Preparation:

  • Filter the aqueous sample through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV System and Conditions:

  • Column: C18 reversed-phase column (e.g., Zorbax C-18, 4.6 x 250 mm, 5 µm).[3]

  • Mobile Phase: Isocratic elution with a mixture of methanol, water, and acetonitrile (B52724) (46:52:2 v/v/v).[4]

  • Flow Rate: 0.9 mL/min.[3]

  • Detection: UV detector set at 255 nm.[3][4]

  • Injection Volume: 20 µL.[3][4]

  • Column Temperature: Ambient.

GC-MS Method for 2-Oxovaleric Acid

This method requires a derivatization step to increase the volatility of 2-oxovaleric acid.

1. Sample Preparation and Derivatization:

  • Lyophilize the aqueous sample to complete dryness.[3]

  • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) to the dried sample. Incubate at 60°C for 1 hour to convert the keto group to an oxime.[6]

  • Silylation: Add N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and incubate at 70-90°C for 15 minutes to derivatize the carboxylic acid group.[6]

2. GC-MS System and Conditions:

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms capillary column or equivalent.[7]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3][7]

  • Injector Temperature: 250°C.[3]

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.[3]

  • MS Interface Temperature: 280°C.[3]

  • Ion Source Temperature: 230°C.[3]

  • Mass Spectrometer Mode: Electron Ionization (EI) at 70 eV, operating in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.[3]

Visualized Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and GC-MS methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis A Aqueous Sample B 0.45 µm Filtration A->B C C18 Column Separation B->C Injection D UV Detection (255 nm) C->D E E D->E Data Acquisition & Analysis GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis A Aqueous Sample B Lyophilization A->B C Oximation B->C D Silylation C->D E GC Separation D->E Injection F Mass Spectrometry Detection E->F G G F->G Data Acquisition & Analysis Cross_Validation_Logic cluster_hplc HPLC Method cluster_gcms GC-MS Method A Define Analyte & Matrix B Method Development & Validation A->B D Method Development & Validation A->D C Sample Analysis B->C F Statistical Comparison of Results C->F E Sample Analysis D->E E->F G Comparable Results? F->G H Methods are Cross-Validated G->H Yes I Review & Optimize Methods G->I No

References

A Comparative Guide to the Thermal Stability of Metal Complexes Derived from 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the thermal stability of metal complexes synthesized from Schiff bases of 2-Amino-3,5-dibromobenzaldehyde. The focus is on providing researchers, scientists, and drug development professionals with a clear understanding of the thermal decomposition patterns and relative stabilities of these compounds, supported by experimental data.

Comparison of Thermal Decomposition Data

The thermal stability of Ni(II) and VO(IV) complexes with tetradentate Schiff base ligands derived from this compound and various aliphatic diamines has been investigated using thermogravimetric analysis (TGA). The data reveals multi-step decomposition processes for all complexes.

The VO(IV) complexes generally exhibit a three-stage decomposition pattern. The initial weight loss, occurring up to approximately 285°C, is attributed to the removal of coordinated water molecules. The subsequent stages involve the decomposition of the organic ligand, ultimately leaving a metal oxide residue. The thermal stability of the VO(IV) complexes was found to follow the order: [VO(L4)] > [VO(L3)] > [VO(L2)] > [VO(L1)], where the ligands L1-L4 are derived from ethylenediamine, 1,3-diaminopropane, 1,4-diaminobutane, and 1,6-diaminohexane, respectively.

The Ni(II) complexes also undergo a multi-stage thermal decomposition, beginning with the loss of coordinated water molecules, followed by the degradation of the ligand moiety.

The following tables summarize the quantitative data obtained from the thermogravimetric analysis of these complexes.

Table 1: Thermal Decomposition Data for VO(IV) Complexes

ComplexTemperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Decomposing Moiety
[VO(L1)(H2O)] 105-2854.804.901.5 H2O
285-45040.0040.80C16H12Br4
450-63044.2043.90N4
[VO(L2)(H2O)] 100-2804.604.701.5 H2O
280-44041.8042.20C17H14Br4
440-61043.1042.70N4
[VO(L3)(H2O)] 110-2754.504.601.5 H2O
275-43043.5043.60C18H16Br4
430-59041.8041.50N4
[VO(L4)(H2O)] 120-2804.304.401.5 H2O
280-42045.9046.10C20H20Br4
420-58039.5039.20N4

Table 2: Thermal Decomposition Data for Ni(II) Complexes

ComplexTemperature Range (°C)Mass Loss (%) (Experimental)Mass Loss (%) (Calculated)Decomposing Moiety
[Ni(L1)(H2O)2] 120-2505.205.302 H2O
250-61085.1085.80C16H12Br4N4
[Ni(L2)(H2O)2] 115-2405.105.202 H2O
240-59086.2086.80C17H14Br4N4
[Ni(L3)(H2O)2] 125-2605.005.102 H2O
260-58087.5087.70C18H16Br4N4
[Ni(L4)(H2O)2] 130-2704.804.902 H2O
270-57089.2089.40C20H20Br4N4

Experimental Protocols

Synthesis of Schiff Base Ligands (L1-L4)

The tetradentate Schiff base ligands were synthesized by the condensation reaction of this compound with an appropriate aliphatic diamine.

  • A solution of this compound (2.80 g, 10 mmol) in 50 mL of ethanol (B145695) was prepared.

  • To this solution, a solution of the respective aliphatic diamine (5 mmol) in 25 mL of ethanol was added dropwise with continuous stirring. The diamines used were:

    • Ethylenediamine (for L1)

    • 1,3-Diaminopropane (for L2)

    • 1,4-Diaminobutane (for L3)

    • 1,6-Diaminohexane (for L4)

  • The reaction mixture was refluxed for 4-6 hours.

  • The progress of the reaction was monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture was cooled to room temperature.

  • The precipitated solid product was filtered, washed with cold ethanol, and dried in a desiccator over anhydrous CaCl2.

Synthesis of Metal Complexes

[VO(L)(H2O)] Complexes:

  • A solution of the Schiff base ligand (1 mmol) in 50 mL of methanol (B129727) was prepared.

  • A methanolic solution (25 mL) of vanadyl sulfate (B86663) monohydrate (VOSO4·H2O) (1 mmol) was added to the ligand solution.

  • The resulting mixture was refluxed for 8 hours.

  • The colored precipitate that formed was filtered off, washed with methanol, and dried under vacuum.

[Ni(L)(H2O)2] Complexes:

  • A solution of the Schiff base ligand (1 mmol) in 50 mL of ethanol was prepared.

  • An ethanolic solution (25 mL) of nickel(II) acetate (B1210297) tetrahydrate (Ni(CH3COO)2·4H2O) (1 mmol) was added to the ligand solution.

  • The reaction mixture was refluxed for 6 hours.

  • The solid complex that precipitated was collected by filtration, washed with ethanol, and dried in a desiccator.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis was performed using a TGA instrument under a nitrogen atmosphere.

  • A sample of the metal complex (5-10 mg) was placed in an alumina (B75360) crucible.

  • The sample was heated from ambient temperature to 800°C.

  • A constant heating rate of 10°C/min was maintained throughout the experiment.

  • The change in mass of the sample was recorded as a function of temperature.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_reagents Starting Materials Ligand_Synth Ligand Synthesis Complex_Synth Complex Synthesis Ligand_Synth->Complex_Synth Schiff Base Ligand TGA Thermogravimetric Analysis (TGA) Complex_Synth->TGA Metal Complex Data_Analysis Data Analysis & Comparison TGA->Data_Analysis Decomposition Data Aldehyde This compound Aldehyde->Ligand_Synth Diamine Aliphatic Diamine Diamine->Ligand_Synth Metal_Salt Metal Salt (e.g., VOSO4, Ni(OAc)2) Metal_Salt->Complex_Synth

Caption: Experimental workflow for the synthesis and thermal analysis of metal complexes.

Unveiling the Therapeutic Potential: A Comparative Analysis of Novel Compounds from 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in drug discovery is being carved out by novel compounds synthesized from 2-Amino-3,5-dibromobenzaldehyde. These compounds, primarily Schiff bases and quinazoline (B50416) derivatives, are demonstrating significant potential in anticancer and antimicrobial applications. This guide provides a comprehensive comparison of their biological activities, supported by experimental data, to aid researchers and drug development professionals in navigating this promising chemical space.

This comparative guide synthesizes findings from multiple studies to present a clear overview of the biological screening of these novel compounds. The data is presented in structured tables for easy comparison, and detailed experimental protocols are provided for key assays. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to enhance understanding.

Anticancer Activity: Targeting Key Signaling Pathways

Novel quinazoline derivatives synthesized from this compound have emerged as potent anticancer agents, with studies highlighting their efficacy against various cancer cell lines. A significant mechanism of their action involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR signaling pathway, both of which are critical for cancer cell proliferation and survival.[1][2][3]

Comparative Anticancer Activity

The following table summarizes the in-vitro cytotoxic activity of representative quinazoline derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to compare their potency.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Quinazoline Derivative 1 MCF-7 (Breast)0.14Gefitinib-
Quinazoline Derivative 2 A549 (Lung)Moderate ActivityErlotinib-
Quinazoline Derivative 3 5637 (Bladder)Moderate ActivityErlotinib-
Quinazoline Derivative 4 HeLa (Cervical)Good ActivityGefitinib-
Quinazoline Derivative 5 MDA-MB-231 (Breast)More potent than GefitinibGefitinib-

Note: "Moderate" and "Good" activity are as described in the source literature where specific IC50 values were not provided.[1][4][5]

Signaling Pathway Inhibition

The anticancer activity of these quinazoline derivatives is often linked to their ability to inhibit key signaling pathways involved in tumorigenesis. Molecular docking studies have suggested that these compounds can bind to the active site of EGFR, a receptor tyrosine kinase that, when overactivated, drives the growth of many cancers.[1][6] Inhibition of EGFR can block downstream signaling cascades like the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation, survival, and angiogenesis.[2][7][8][9]

EGFR_PI3K_Pathway EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Quinazoline_Derivatives Quinazoline Derivatives (from this compound) Quinazoline_Derivatives->EGFR Inhibits

Figure 1: Simplified diagram of the EGFR-PI3K/Akt/mTOR signaling pathway and the inhibitory action of quinazoline derivatives.

Antimicrobial Activity: A New Class of Antibacterial and Antifungal Agents

Schiff bases synthesized from this compound have demonstrated notable antimicrobial properties.[10] These compounds have been screened against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains, exhibiting promising activity.

Comparative Antimicrobial Activity

The table below presents the minimum inhibitory concentration (MIC) values of novel Schiff base derivatives against various microorganisms.

Compound IDMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Schiff Base 1 Staphylococcus aureus (Gram-positive)12.5Ampicillin12.5
Schiff Base 1 Micrococcus luteus (Gram-positive)25Ampicillin100
Schiff Base 2 Aspergillus niger (Fungus)12.5Nystatin12.5
Schiff Base 3 Acinetobacter baumannii (Gram-negative)15.62Ciprofloxacin15.62
Schiff Base 4 Staphylococcus epidermidis (Gram-positive)7.81Ciprofloxacin15.62

Data compiled from multiple sources.[10]

The broad-spectrum activity of these Schiff bases suggests their potential as lead compounds for the development of new antimicrobial agents to combat drug-resistant pathogens.

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key biological assays are outlined below.

In-vitro Anticancer Activity (MTT Assay)

The cytotoxicity of the synthesized compounds against cancer cell lines is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay Seed_Cells Seed cancer cells in 96-well plates Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compounds Add varying concentrations of test compounds Incubate_24h->Add_Compounds Incubate_48h Incubate for 48h Add_Compounds->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan (B1609692) crystals Incubate_4h->Add_DMSO Measure_Absorbance Measure absorbance at 570 nm Add_DMSO->Measure_Absorbance

Figure 2: Workflow of the MTT assay for determining cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.

  • MTT Addition: After the treatment period, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved by adding Dimethyl Sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.[1][4]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

Protocol:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[10]

Conclusion

The novel compounds synthesized from this compound represent a versatile scaffold for the development of new therapeutic agents. The quinazoline derivatives show significant promise as anticancer agents through the inhibition of key signaling pathways like EGFR and PI3K/Akt/mTOR. Concurrently, the Schiff bases derived from the same precursor exhibit potent and broad-spectrum antimicrobial activity. The data and protocols presented in this guide offer a valuable resource for researchers to build upon these findings and accelerate the journey of these promising compounds from the laboratory to clinical applications. Further in-vivo studies and structure-activity relationship (SAR) investigations are warranted to optimize their efficacy and safety profiles.

References

A Tale of Two Syntheses: A Comparative Guide to One-Pot vs. Multi-Step Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of quinazoline (B50416) scaffolds is a critical step in the discovery of novel therapeutics. This guide provides an objective comparison of one-pot versus multi-step synthetic strategies for quinazolines, supported by experimental data and detailed protocols. We will explore the advantages and disadvantages of each approach, helping you to make informed decisions for your research.

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules, including several approved anti-cancer drugs like Gefitinib (B1684475) (Iressa®) and Erlotinib (Tarceva®). The methodology chosen for their synthesis can significantly impact reaction efficiency, cost, and time. This guide delves into a direct comparison of the two primary synthetic philosophies: the streamlined one-pot approach and the traditional multi-step sequence.

At a Glance: One-Pot vs. Multi-Step Synthesis

FeatureOne-Pot SynthesisMulti-Step Synthesis
Efficiency HighModerate to Low
Reaction Time ShortLong
Yield Generally Good to ExcellentVariable, potential for loss at each step
Purification Often simplerMultiple purification steps required
Cost-Effectiveness High (less solvent, fewer reagents)Lower (more solvent, reagents, and labor)
Process Control Can be more challengingMore control over individual transformations
Environmental Impact Generally lower (less waste)Higher (more solvent and reagent waste)

The Power of Convergence: One-Pot Synthesis

One-pot synthesis, a strategy where reactants are subjected to successive chemical reactions in a single reactor, has emerged as a powerful tool in modern organic synthesis. This approach avoids the lengthy separation and purification of intermediates, leading to significant savings in time, resources, and waste generation. For quinazoline synthesis, one-pot methods often involve multi-component reactions (MCRs) where three or more starting materials react to form the final product in a single operation.[1]

Representative One-Pot Synthesis of 2,4-Disubstituted Quinazolines

A common and efficient one-pot synthesis of 2,4-disubstituted quinazolines involves the reaction of an anthranilic acid derivative, an aldehyde, and a primary amine.

Experimental Protocol: One-Pot Synthesis of 2-Methyl-3-phenyl-3,4-dihydroquinazolin-4-one

  • Materials: Anthranilic acid (1 mmol), acetic anhydride (B1165640) (1.2 mmol), and aniline (B41778) (1 mmol).

  • Procedure: A mixture of anthranilic acid, acetic anhydride, and aniline is subjected to ultrasonic irradiation at ambient temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the desired product.[2]

  • Advantages: This method is notable for its high yields, shorter reaction times, and easier work-up. The use of ultrasonic irradiation can further accelerate the reaction.[2]

The Traditional Path: Multi-Step Synthesis

Multi-step synthesis represents the classical approach to building complex molecules, where each reaction in a sequence is performed as a discrete step with isolation and purification of the intermediate products. While often more time-consuming and labor-intensive, this method allows for greater control over each transformation and can be advantageous when dealing with sensitive functional groups or complex starting materials.

Representative Multi-Step Synthesis of Quinazolin-4(3H)-ones

A traditional multi-step synthesis of quinazolin-4(3H)-ones typically involves the initial acylation of an anthranilamide followed by a separate cyclization step.

Experimental Protocol: Multi-Step Synthesis of 2-Substituted-4(3H)-quinazolinones

  • Step 1: Acylation of Anthranilamide: Anthranilamide is reacted with an appropriate acylating agent (e.g., an acid chloride or anhydride) in a suitable solvent to form the N-acylanthranilamide intermediate. This intermediate is then isolated and purified.

  • Step 2: Cyclization: The purified N-acylanthranilamide is then subjected to cyclization conditions, often involving heating in the presence of a dehydrating agent or a catalyst, to yield the final quinazolin-4(3H)-one.[3]

  • Disadvantages: This approach generally suffers from longer reaction times, lower overall yields due to losses at each step, and the use of potentially harsh reaction conditions.[2]

Quantitative Comparison

To illustrate the practical differences, the following table summarizes typical quantitative data for the synthesis of a generic quinazoline derivative via both one-pot and multi-step routes, based on literature reports.

ParameterOne-Pot SynthesisMulti-Step Synthesis
Typical Yield 70-95%[3]40-70% (overall)
Typical Reaction Time 1-5 hours[4]12-48 hours
Number of Steps 12 or more
Purification Steps 12 or more

Visualizing the Synthetic Strategies

To further clarify the differences in workflow, the following diagrams illustrate the conceptual flow of both one-pot and multi-step syntheses.

One-Pot vs Multi-Step Synthesis cluster_0 One-Pot Synthesis cluster_1 Multi-Step Synthesis A Starting Material A ReactionVessel Single Reaction Vessel A->ReactionVessel B Starting Material B B->ReactionVessel C Starting Material C C->ReactionVessel Product Final Quinazoline Product ReactionVessel->Product D Starting Material D Reaction1 Reaction 1 D->Reaction1 E Starting Material E E->Reaction1 Intermediate Intermediate (Isolated & Purified) Reaction1->Intermediate Reaction2 Reaction 2 Intermediate->Reaction2 F Reagent F F->Reaction2 FinalProduct Final Quinazoline Product Reaction2->FinalProduct

Caption: Comparison of one-pot and multi-step synthetic workflows.

Quinazolines in Action: Targeting the EGFR Signaling Pathway

Many quinazoline derivatives owe their therapeutic efficacy to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways. A prime example is the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which, when dysregulated, can lead to uncontrolled cell proliferation and cancer.

The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events, primarily through the PI3K/Akt and Ras/Raf/MEK/ERK pathways, ultimately promoting cell growth, proliferation, and survival. Quinazoline-based inhibitors like Gefitinib and Erlotinib act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking the initiation of this signaling cascade.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates EGF EGF (Ligand) EGF->EGFR Binds Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Gefitinib Gefitinib / Erlotinib (Quinazoline Inhibitor) Gefitinib->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinazoline derivatives.

Conclusion

The choice between a one-pot and a multi-step synthesis for quinazolines depends on the specific research goals and constraints. For rapid lead generation, library synthesis, and process optimization with a focus on green chemistry principles, one-pot methods offer clear advantages in terms of efficiency, time, and cost. However, for complex target molecules requiring precise control over stereochemistry or the introduction of sensitive functionalities, the traditional multi-step approach may still be the preferred route. By understanding the strengths and weaknesses of each methodology, researchers can strategically design and execute the most effective synthesis for their quinazoline-based drug discovery programs.

References

Comparative Guide to 2-Amino-3,5-dibromobenzaldehyde and Related Impurity Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and characterization of reference standards are paramount for accurate analytical results and regulatory compliance. This guide provides a detailed comparison of the reference standard for 2-Amino-3,5-dibromobenzaldehyde and its common alternatives, Ambroxol Impurity A and Bromhexine Impurity C.

Product Comparison

This compound is a key intermediate and a known impurity in the synthesis of the mucolytic agents Ambroxol and Bromhexine. As such, it is also designated as Ambroxol Impurity E or Bromhexine Impurity B in pharmacopeial references.[1] For a comprehensive analysis, it is often compared with other related impurities to ensure the specificity and accuracy of analytical methods. The primary alternatives for comparison are Ambroxol Impurity A and Bromhexine Impurity C.

A summary of the key specifications for these reference standards, as typically found in a Certificate of Analysis (CoA), is presented below.

ParameterThis compoundAmbroxol Impurity ABromhexine Impurity C
Synonyms Ambroxol Impurity E, Bromhexine Impurity B(2-Amino-3,5-dibromophenyl)methanolN-(2-aminobenzyl)-N-methylcyclohexanamine
CAS Number 50910-55-950739-76-957365-08-9
Molecular Formula C₇H₅Br₂NOC₇H₇Br₂NOC₁₄H₂₂N₂
Molecular Weight 278.93 g/mol 280.94 g/mol 218.34 g/mol
Purity (by HPLC) Typically >98.0%Typically >98.0%Typically >98.0%
Appearance Light yellow to amber or dark green powder/crystalOff-white to light yellow solidColorless to pale yellow oil
Solubility Soluble in methanol (B129727)Soluble in methanolSoluble in methanol
Storage +5°C, protected from light2-8°C2-8°C

Experimental Protocols

The characterization and quality control of these reference standards rely on a suite of analytical techniques. Detailed experimental protocols for the key methods are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of the reference standards and for separating them from the active pharmaceutical ingredient (API) and other impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector is suitable.

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A typical mobile phase for the analysis of this compound and related impurities is a gradient mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and a polar organic solvent like acetonitrile (B52724) or methanol.[2] For mass spectrometry-compatible methods, a volatile buffer such as ammonium (B1175870) formate (B1220265) or formic acid is used instead of a non-volatile phosphate buffer.[2]

  • Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.

  • Detection: UV detection at a wavelength of 254 nm is commonly employed.

  • Sample Preparation: A stock solution of the reference standard is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Working solutions are prepared by diluting the stock solution with the mobile phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of the identity of the reference standards.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Approximately 5-10 mg of the reference standard is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Analysis: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, characteristic signals for the aldehyde proton, aromatic protons, and the amine protons would be expected.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. For this compound, distinct signals for the carbonyl carbon, aromatic carbons, and the carbon bearing the amino group would be observed.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is used to confirm the molecular weight of the reference standard and to provide fragmentation data that can aid in structural confirmation.

  • Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS), is used.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for these types of molecules.

  • Analysis: The mass spectrum will show a peak corresponding to the protonated molecule [M+H]⁺, which allows for the confirmation of the molecular weight. Further fragmentation of the molecule (MS/MS) can provide additional structural information.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis and qualification of a reference standard like this compound.

Analytical Workflow for Reference Standard Qualification Analytical Workflow for Reference Standard Qualification cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Certification Reference_Standard Reference Standard Dissolution Dissolution in appropriate solvent Reference_Standard->Dissolution HPLC HPLC Analysis (Purity) Dissolution->HPLC NMR NMR Spectroscopy (Identity) Dissolution->NMR MS Mass Spectrometry (Molecular Weight) Dissolution->MS IR_TGA IR / TGA (Characterization) Dissolution->IR_TGA Data_Review Data Review and Interpretation HPLC->Data_Review NMR->Data_Review MS->Data_Review IR_TGA->Data_Review CoA_Generation Certificate of Analysis Generation Data_Review->CoA_Generation

Caption: A flowchart illustrating the typical analytical workflow for the qualification of a pharmaceutical reference standard.

References

Safety Operating Guide

Safe Disposal of 2-Amino-3,5-dibromobenzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-3,5-dibromobenzaldehyde, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling due to its potential health hazards. It is classified as an irritant to the eyes, skin, and respiratory system and is harmful if swallowed[1][2][3][4].

Personal Protective Equipment (PPE): Before handling, ensure the following PPE is worn:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[1]

  • Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[1]

  • Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator.[1]

Spill and Leak Management

In the event of a spill, immediate and appropriate action is necessary to prevent contamination and exposure.

Spill Cleanup Protocol:

  • Ventilate the Area: Ensure adequate ventilation to disperse any airborne dust.[1]

  • Contain the Spill: Prevent the spread of the chemical.

  • Cleanup: Carefully sweep or vacuum the material and place it into a suitable, labeled, and closed container for disposal.[1][4] Avoid generating dust.[1][4][5]

  • Decontaminate: Clean the spill area thoroughly.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4][5]

Long-Term Storage of Waste

Proper storage of this compound waste is crucial to mitigate risks while awaiting disposal.

Storage Conditions:

  • Store in a tightly closed container.[1][5]

  • Keep in a cool, dry, and well-ventilated area.[1][5]

  • Store away from incompatible substances, particularly oxidizing agents.[1]

Disposal Procedure

The disposal of this compound must be conducted in accordance with all applicable federal, state, and local environmental regulations. The primary method of disposal involves engaging a licensed professional waste disposal service.

Step-by-Step Disposal Plan:

  • Waste Identification and Segregation:

    • Clearly label the waste container with the chemical name: "this compound".

    • Do not mix with other waste streams unless explicitly permitted by the disposal company.

  • Containerization:

    • Ensure the waste is stored in a compatible, sealed, and properly labeled container to prevent leaks or spills.

  • Contact a Licensed Waste Disposal Facility:

    • Provide the Safety Data Sheet (SDS) to the disposal company for their assessment.

    • The recommended disposal method is to "Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal"[3][6].

  • Documentation:

    • Maintain detailed records of the waste, including the quantity, date of generation, and disposal manifests provided by the waste management company.

Hazard Summary

For quick reference, the key hazards associated with this compound are summarized below.

Hazard TypeDescription
Acute Toxicity Harmful if swallowed[2][3].
Skin Irritation Causes skin irritation[1].
Eye Irritation Causes serious eye irritation[1][4][7].
Respiratory Irritation Causes respiratory tract irritation[1][4].
Incompatibilities Oxidizing agents[1].
Hazardous Decomposition Under fire conditions, may produce nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen bromide[1][4].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound A Waste Generation (Unused or Contaminated This compound) B Properly Label and Containerize Waste A->B C Store in a Cool, Dry, Well-Ventilated Area Away from Incompatibles B->C D Contact Licensed Waste Disposal Service C->D E Provide Safety Data Sheet (SDS) to Disposal Service D->E F Arrange for Waste Pickup and Transportation E->F G Final Disposal at an Approved Facility (e.g., Incineration) F->G H Maintain Disposal Records and Documentation G->H

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Amino-3,5-dibromobenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of 2-Amino-3,5-dibromobenzaldehyde, a compound that requires careful management due to its potential hazards. By adhering to these protocols, you can minimize risks and maintain a secure workspace.

This compound is classified as an irritant to the eyes, skin, and respiratory system.[1][2] While its toxicological properties have not been fully investigated, it is crucial to handle this chemical with the appropriate precautions to prevent exposure.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for various stages of handling this compound. Consistent and correct use of PPE is the first line of defense against chemical exposure.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving and Storage Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Weighing and Aliquoting (in open air) Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNIOSH-approved N95 dust mask or higher
Weighing and Aliquoting (in fume hood) Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatNot generally required
Use in a Reaction Chemical safety goggles and face shieldChemical-resistant gloves (e.g., Nitrile)Chemical-resistant laboratory coat or apronUse in a certified chemical fume hood
Handling Spills Chemical safety goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or coverallsNIOSH-approved respirator with appropriate cartridges
Waste Disposal Chemical safety gogglesChemical-resistant gloves (e.g., Nitrile)Laboratory coatUse in a well-ventilated area or fume hood

Operational Plan: From Receipt to Reaction

A systematic approach to handling this compound is critical for safety and experimental success.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Ensure the container is properly labeled with the chemical name, hazard warnings, and date of receipt.

  • Wear safety glasses and chemical-resistant gloves during this process.

2. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

  • Keep it away from incompatible substances such as strong oxidizing agents.[2]

  • The storage area should be clearly marked with the appropriate hazard signs.

3. Weighing and Preparation:

  • Minimize Dust Generation: This compound is a solid, and care should be taken to minimize the generation of dust.[1]

  • Ventilation: Whenever possible, handle the solid in a certified chemical fume hood to control airborne particles. If a fume hood is not available, a NIOSH-approved N95 dust mask should be worn.

  • Personal Protective Equipment: At a minimum, wear chemical safety goggles and chemical-resistant gloves. A laboratory coat should also be worn to protect clothing and skin.[1][4]

  • Static Discharge: To prevent fire caused by electrostatic discharge, consider using non-sparking tools.[4]

4. Use in a Reaction:

  • All reactions involving this compound should be conducted in a certified chemical fume hood.

  • Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1]

  • Use appropriate glassware and equipment, and ensure all connections are secure.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. As a halogenated organic compound, it requires special handling.[5]

1. Waste Segregation:

  • Halogenated Waste Stream: All waste containing this compound must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[5][6]

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, as this can complicate and increase the cost of disposal.[6]

  • Solid vs. Liquid Waste: Collect solid waste (e.g., contaminated gloves, weigh paper) and liquid waste in separate, compatible containers.

2. Container Management:

  • Use containers that are in good condition and compatible with the chemical.

  • Keep waste containers securely closed except when adding waste.[6]

  • Label containers clearly with "Hazardous Waste," the full chemical name, and the associated hazards.

3. Disposal Procedure:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[6]

Emergency Procedures

Spills:

  • In case of a spill, evacuate the immediate area and alert others.[6]

  • Wear appropriate PPE, including respiratory protection, before attempting to clean up.[6]

  • For small spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.[1][3]

  • Ventilate the area after cleanup.

Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

Below is a workflow diagram illustrating the safe handling process for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Cleanup Receive & Inspect Receive & Inspect Store Properly Store Properly Receive & Inspect->Store Properly Don PPE Don PPE Store Properly->Don PPE Weigh in Fume Hood Weigh in Fume Hood Don PPE->Weigh in Fume Hood Perform Reaction Perform Reaction Weigh in Fume Hood->Perform Reaction Segregate Waste Segregate Waste Perform Reaction->Segregate Waste Dispose via EHS Dispose via EHS Segregate Waste->Dispose via EHS Decontaminate Area Decontaminate Area Dispose via EHS->Decontaminate Area Remove PPE Remove PPE Decontaminate Area->Remove PPE

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3,5-dibromobenzaldehyde
Reactant of Route 2
2-Amino-3,5-dibromobenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.